Product packaging for 2-[1-(Dimethylamino)ethyl]indole(Cat. No.:CAS No. 96286-10-1)

2-[1-(Dimethylamino)ethyl]indole

Cat. No.: B014033
CAS No.: 96286-10-1
M. Wt: 188.27 g/mol
InChI Key: WKERBSNOJYDPHI-UHFFFAOYSA-N
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Description

2-[1-(Dimethylamino)ethyl]indole is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, known for its ability to interact with diverse biological targets . This particular compound features a dimethylaminoethyl side chain at the C-2 position, a modification that is often explored to enhance molecular interactions and optimize drug-like properties. Key Research Applications & Value: Versatile Synthetic Building Block: Serves as a key intermediate in the synthesis of more complex, biologically active molecules. Its structure allows for further functionalization, making it valuable for creating compound libraries in structure-activity relationship (SAR) studies . Core Scaffold for Bioactivity: Indole derivatives are extensively researched for their anti-cancer potential, with several FDA-approved drugs containing the indole ring system . This compound provides a core structure for investigating novel inhibitors targeting various proteins, kinases, and enzymes. Neurological and Metabolic Research: Structurally related tryptamine derivatives are known for their activity on neurological targets. This analog may be utilized in basic research to study receptor binding and signal transduction pathways. Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2 B014033 2-[1-(Dimethylamino)ethyl]indole CAS No. 96286-10-1

Properties

IUPAC Name

1-(1H-indol-2-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9(14(2)3)12-8-10-6-4-5-7-11(10)13-12/h4-9,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKERBSNOJYDPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2N1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400064
Record name 2-[1-(DIMETHYLAMINO)ETHYL]INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96286-10-1
Record name 2-[1-(DIMETHYLAMINO)ETHYL]INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-[1-(Dimethylamino)ethyl]indole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases contain limited to no specific experimental data for the compound 2-[1-(Dimethylamino)ethyl]indole. This guide provides a comprehensive overview based on the known properties of structurally similar compounds, established principles of indole chemistry, and predictive models for synthesis and biological activity.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and pharmacology, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules. The substitution pattern on the indole ring dictates the molecule's chemical and biological properties. While 3-substituted indoles, such as the neurotransmitter serotonin and the psychedelic N,N-dimethyltryptamine (DMT), are extensively studied, 2-substituted indoles represent a class of compounds with distinct characteristics and therapeutic potential. This document aims to provide a detailed technical overview of the predicted chemical properties, potential synthetic routes, and likely biological significance of this compound.

Physicochemical Properties

Due to the absence of experimental data for this compound, the physicochemical properties of a close structural analog, 2-(diethylaminomethyl)indole , are presented for comparative purposes. It is important to note that the substitution of diethylamino with dimethylamino and the addition of a methyl group on the ethyl chain will influence these properties.

Table 1: Physicochemical Properties of the Analog 2-(diethylaminomethyl)indole

PropertyValueSource
Molecular FormulaC13H18N2[1]
AppearanceYellow solid[1]
Yield (in a specific synthesis)90%[1]
1H NMR (CDCl3, 600 MHz)δ 7.55 (d, J = 7.8 Hz, 1H), 7.36 (d, J = 7.8 Hz, 1H), 7.07 (t, J = 7.8 Hz, 1H), 7.00 (t, J = 7.8 Hz, 1H), 6.31 (s, 1H), 4.00 (s, 2H, indole CH2), 2.88 (q, J = 7.2 Hz, 4H, amino CH2CH3), 1.13 (t, J = 7.2 Hz, 6H, amino CH2CH3)[1]
13C NMR (CDCl3, 150.8 MHz)δ 141.7, 139.4, 131.8, 120.2, 119.6, 118.5, 113.7, 98.1, 53.2 (indole CH2), 44.7 (amino CH2CH3), 8.3 (amino CH2CH3)[1]

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the indole nucleus.

  • Electrophilic Substitution: The indole ring is an electron-rich heterocycle. Electrophilic substitution is the most characteristic reaction. While the C3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack, substitution at C2 can be achieved, often under conditions that allow for thermodynamic control or when the C3 position is blocked.[2]

  • Acidity and Basicity: The N-H proton of the indole ring is weakly acidic (pKa ≈ 17) and can be deprotonated by strong bases. The dimethylamino group provides a basic center, allowing the molecule to form salts with acids.

  • Oxidation: Indole rings are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions.

  • Stability: Indoles are generally stable compounds but can be sensitive to strong acids, which can cause polymerization.[2] 3-azidoindoles, for instance, are known to be unstable, though this is not directly analogous to the target compound.[3]

Indole_Reactivity General Reactivity of the Indole Nucleus Indole Indole Ring Electrophile Electrophile (E+) C3_Attack Attack at C3 (Kinetically Favored) Electrophile->C3_Attack Major Pathway C2_Attack Attack at C2 (Thermodynamically Favored/ C3 Blocked) Electrophile->C2_Attack Minor Pathway C3_Product 3-Substituted Indole C3_Attack->C3_Product C2_Product 2-Substituted Indole C2_Attack->C2_Product

Caption: Logical diagram of electrophilic substitution on the indole ring.

Experimental Protocols: Proposed Synthesis

A plausible and widely used method for the synthesis of 2-substituted indoles is the Fischer Indole Synthesis .[4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of phenylhydrazine and a ketone or aldehyde.

Proposed Synthesis of this compound via Fischer Indole Synthesis:

  • Step 1: Synthesis of the Ketone Precursor (1-dimethylamino-propan-2-one)

    • This precursor can be synthesized through various established methods, such as the aminomethylation of acetone.

  • Step 2: Formation of the Phenylhydrazone

    • Equimolar amounts of phenylhydrazine and 1-dimethylamino-propan-2-one are dissolved in a suitable solvent, such as ethanol.

    • A catalytic amount of a weak acid (e.g., acetic acid) is added.

    • The mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

    • The resulting phenylhydrazone can be isolated by precipitation or extraction.

  • Step 3: Acid-Catalyzed Cyclization (Indolization)

    • The phenylhydrazone is treated with a strong acid catalyst. A variety of acids can be used, including Brønsted acids (e.g., polyphosphoric acid, sulfuric acid) or Lewis acids (e.g., zinc chloride, boron trifluoride).[5]

    • The reaction is typically heated to facilitate the[1][1]-sigmatropic rearrangement and subsequent cyclization.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The crude product is then purified by column chromatography on silica gel.

Fischer_Indole_Synthesis_Workflow Proposed Fischer Indole Synthesis Workflow cluster_step1 Step 1: Phenylhydrazone Formation cluster_step2 Step 2: Indolization cluster_step3 Step 3: Workup & Purification Phenylhydrazine Phenylhydrazine Mixing1 Mix in Ethanol + Catalytic Acetic Acid Phenylhydrazine->Mixing1 Ketone 1-Dimethylamino-propan-2-one Ketone->Mixing1 Phenylhydrazone Phenylhydrazone Intermediate Mixing1->Phenylhydrazone Heating Heat Phenylhydrazone->Heating Acid Acid Catalyst (e.g., Polyphosphoric Acid) Acid->Heating Cyclization Cyclization & Aromatization Heating->Cyclization Workup Neutralization & Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Aminoalkylindoles are a well-known class of compounds with significant biological activity, often acting as ligands for various receptors and transporters.

  • Serotonin Receptors: Many indole derivatives containing an aminoethyl side chain are structurally related to the neurotransmitter serotonin (5-hydroxytryptamine) and can act as ligands for serotonin receptors (5-HT receptors).[6][7] The position of the side chain (C2 vs. C3) and other substitutions on the indole ring and the amine determine the affinity and selectivity for different 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A).[6] Ligands for these receptors are investigated for the treatment of a wide range of psychiatric and neurological disorders, including depression, anxiety, and schizophrenia.[6]

  • Cannabinoid Receptors: The aminoalkylindole scaffold is also a classic structure for cannabinoid receptor (CB1 and CB2) ligands.[8][9] These compounds can act as either agonists or antagonists/inverse agonists at these receptors and have been explored for various therapeutic applications, including the treatment of substance abuse disorders.[8][9]

Biological_Interaction Potential Interaction with Serotonin Receptor Ligand This compound (Ligand) Binding Binding to Receptor Ligand->Binding Receptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) Receptor->Binding Signaling Downstream Signaling Cascade Binding->Signaling Response Cellular/Physiological Response (e.g., modulation of neuronal activity) Signaling->Response

Caption: Generalized signaling pathway of a ligand-receptor interaction.

Conclusion

While this compound is not a well-documented compound, its chemical properties and biological activities can be predicted with a reasonable degree of confidence based on the extensive knowledge of indole chemistry and the structure-activity relationships of related aminoalkylindoles. The Fischer Indole Synthesis provides a viable route for its preparation. Further experimental studies are required to fully characterize this compound and explore its potential as a research tool or therapeutic agent, particularly in the context of serotonergic or cannabinoid receptor modulation.

References

The Predicted Mechanism of Action of 2-[1-(Dimethylamino)ethyl]indole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the mechanism of action for 2-[1-(dimethylamino)ethyl]indole is not available in the current scientific literature. This guide provides a predicted mechanism of action based on the well-established pharmacology of the broader class of aminoalkylindoles. The information presented herein is intended for research and drug development professionals and is based on an analysis of structurally related compounds.

Executive Summary

This compound belongs to the chemical class of aminoalkylindoles (AAIs). A comprehensive review of the AAI class reveals a primary mechanism of action centered on the modulation of cannabinoid receptors, principally the CB1 and CB2 receptors. Initially explored as potential non-steroidal anti-inflammatory agents, many AAIs have been identified as potent cannabinoid receptor agonists and are the active components in many synthetic cannabis products. The pharmacological activity of AAIs is highly dependent on their specific chemical structure, with variations leading to a range of effects from full agonism to antagonism at both CB1 and CB2 receptors. This guide will detail the predicted pharmacology of this compound by extrapolating from the known structure-activity relationships and signaling pathways of well-characterized AAIs.

Predicted Pharmacological Target: Cannabinoid Receptors

Based on its core aminoalkylindole scaffold, this compound is predicted to interact with the cannabinoid receptors CB1 and CB2. These G-protein coupled receptors are key components of the endocannabinoid system, which is involved in regulating a wide array of physiological processes.

Cannabinoid Receptor 1 (CB1)

The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids. It is also found in peripheral tissues. Agonism at the CB1 receptor typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a decrease in neuronal excitability.

Cannabinoid Receptor 2 (CB2)

The CB2 receptor is primarily located in the immune system and hematopoietic cells, with lower expression in the central nervous system. Its activation is associated with the modulation of immune responses and does not produce the psychotropic effects associated with CB1 agonism.

Predicted Signaling Pathway

Upon binding of an AAI ligand like this compound to the CB1 or CB2 receptor, a conformational change is expected to occur, leading to the activation of intracellular signaling cascades. The canonical pathway involves the coupling to Gi/o proteins, which subsequently inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AAI This compound (Predicted Ligand) CBR Cannabinoid Receptor (CB1 or CB2) AAI->CBR Binds G_protein Gi/o Protein CBR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Predicted G-protein coupled signaling pathway for this compound.

Quantitative Data for Representative Aminoalkylindoles

The following tables summarize the binding affinities (Ki) and functional activities (EC50 or % inhibition) for several well-characterized aminoalkylindoles at the human CB1 and CB2 receptors. This data is provided to illustrate the range of activities within this class and to serve as a benchmark for the potential activity of this compound.

Table 1: Cannabinoid Receptor Binding Affinities of Representative Aminoalkylindoles

CompoundCB1 Ki (nM)CB2 Ki (nM)
JWH-0189.02.94
JWH-0737.13.8
AM-22011.02.6
WIN 55,212-262.33.3

Data compiled from various sources. Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay.

Table 2: Functional Activity of Representative Aminoalkylindoles

CompoundAssayCB1 ActivityCB2 Activity
JWH-018cAMP InhibitionEC50 = 101 nMEC50 = 40 nM
JWH-073cAMP InhibitionEC50 = 103 nMEC50 = 29 nM
AM-2201[35S]GTPγS BindingEC50 = 39 nMEC50 = 31 nM
WIN 55,212-2cAMP InhibitionEC50 = 21.5 nMEC50 = 13.5 nM

EC50 values represent the concentration of the agonist that produces 50% of the maximal response.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of aminoalkylindoles.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing human CB1 or CB2 receptors are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound (e.g., this compound).

  • Separation and Counting: The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the unbound radioligand. The radioactivity retained on the filter is then measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to activate or inhibit the adenylyl cyclase signaling pathway.

  • Cell Treatment: CHO-K1 cells expressing either CB1 or CB2 receptors are pre-treated with forskolin (an adenylyl cyclase activator) and then exposed to varying concentrations of the test compound.

  • cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The results are plotted as a dose-response curve to determine the EC50 value for agonists or the IC50 value for antagonists.

G Start Start: CHO-K1 cells expressing CB1 or CB2 Step1 Step 1: Culture and harvest cells Start->Step1 Step2 Step 2: Prepare cell membranes Step1->Step2 Step3 Step 3: Incubate membranes with [3H]CP-55,940 and test compound Step2->Step3 Step4 Step 4: Separate bound and unbound radioligand via filtration Step3->Step4 Step5 Step 5: Quantify radioactivity using scintillation counting Step4->Step5 End End: Determine Ki value Step5->End

Workflow for a radioligand binding assay.

Conclusion

While the specific mechanism of action of this compound remains to be experimentally determined, its structural classification as an aminoalkylindole strongly suggests that it functions as a modulator of the cannabinoid receptors CB1 and CB2. The extensive research on related AAI compounds provides a robust framework for predicting its pharmacological profile and for designing experiments to elucidate its precise molecular interactions and signaling pathways. Future studies employing the experimental protocols outlined in this guide will be crucial in confirming this predicted mechanism and in fully characterizing the therapeutic potential of this compound.

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of an Aminoalkylindole Analogous to 2-[1-(Dimethylamino)ethyl]indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and drug development professionals interested in the chemical and biological properties of aminoalkylindoles. The information provided herein details the spectroscopic characteristics, a validated synthetic protocol, and the relevant biological context of N-(2-(dimethylamino)ethyl)-1H-indole-2-carboxamide.

Spectroscopic Data

The following tables summarize the key spectroscopic data for N-(2-(dimethylamino)ethyl)-1H-indole-2-carboxamide. This data is crucial for the identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
11.59s-1HIndole N-H
8.50t-1HCONH
7.66s-1HH-a (Indole)
7.60d7.51HH-e (Indole)
7.42d7.51HH-b (Indole)
7.17t-1HH-d (Indole)
7.03t-1HH-c (Indole)
3.43q-2HCH₂ CH₂-N(CH₃)₂
2.55t-2HCH₂CH₂ -N(CH₃)₂
2.29s-6HN(CH₃ )₂

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

Table 2: Mass Spectrometry Data
Ionm/z
[M+H]⁺232.27

Ionization Method: Electrospray Ionization (ESI)[1]

Experimental Protocols

The synthesis of N-(2-(dimethylamino)ethyl)-1H-indole-2-carboxamide can be achieved through standard peptide coupling procedures. A representative experimental protocol is detailed below.

Synthesis of N-(2-(dimethylamino)ethyl)-1H-indole-2-carboxamide

Materials:

  • 1H-Indole-2-carboxylic acid

  • N,N-Dimethylethylenediamine

  • Coupling agents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • To a solution of 1H-indole-2-carboxylic acid in an anhydrous solvent, add the coupling agents (e.g., 1.1 equivalents of HATU and HOBt).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the tertiary amine base (e.g., 3 equivalents of DIPEA) to the reaction mixture.

  • Add N,N-dimethylethylenediamine (1.2 equivalents) dropwise to the solution.

  • Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-(2-(dimethylamino)ethyl)-1H-indole-2-carboxamide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Indole_Acid 1H-Indole-2-carboxylic acid Activation Activation Indole_Acid->Activation Anhydrous Solvent Amine N,N-Dimethylethylenediamine Coupling Coupling Reaction Amine->Coupling Coupling_Agents HATU/HOBt Coupling_Agents->Activation Base DIPEA Base->Coupling Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product N-(2-(dimethylamino)ethyl)- 1H-indole-2-carboxamide Purification->Final_Product

Synthetic workflow for N-(2-(dimethylamino)ethyl)-1H-indole-2-carboxamide.

Biological Activity and Signaling Pathway

Aminoalkylindoles are a well-established class of compounds known to interact with cannabinoid receptors, CB1 and CB2.[2][3] These receptors are G-protein coupled receptors (GPCRs) that play significant roles in various physiological processes. The interaction of aminoalkylindoles with these receptors can lead to either agonistic or antagonistic effects, modulating downstream signaling pathways.

The canonical signaling pathway for cannabinoid receptors involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the inhibition of calcium channels and activation of inwardly rectifying potassium channels. These actions collectively alter neuronal excitability and neurotransmitter release.

Cannabinoid_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Aminoalkylindole CB_Receptor CB1/CB2 Receptor Ligand->CB_Receptor Binding G_Protein Gi/o Protein CB_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channel Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channel Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Cellular_Response Modulation of Neurotransmitter Release & Gene Expression Ion_Channel->Cellular_Response ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activation PKA->Cellular_Response

References

Technical Guide: NMR and MS Analysis of 2-[1-(Dimethylamino)ethyl]indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[1-(Dimethylamino)ethyl]indole is a substituted indole derivative of interest in medicinal chemistry and drug development due to its structural similarity to biologically active compounds. This guide provides a comprehensive overview of the analytical techniques used to characterize this molecule, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following sections detail the expected spectral data, experimental protocols for acquiring this data, and a logical workflow for the analysis.

Predicted Spectroscopic Data

NMR Spectroscopy Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of similar indole structures.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (indole NH)8.0 - 8.2br s-
H4, H7 (indole Ar-H)7.5 - 7.7m-
H5, H6 (indole Ar-H)7.0 - 7.2m-
H3 (indole C3-H)6.3 - 6.5s-
CH (ethyl)3.5 - 3.7q~7.0
N(CH₃)₂2.2 - 2.4s-
CH₃ (ethyl)1.4 - 1.6d~7.0

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2 (indole)140 - 142
C7a (indole)136 - 138
C3a (indole)128 - 130
C4 (indole)121 - 123
C5 (indole)120 - 122
C6 (indole)118 - 120
C7 (indole)110 - 112
C3 (indole)100 - 102
CH (ethyl)55 - 58
N(CH₃)₂40 - 42
CH₃ (ethyl)15 - 17
Mass Spectrometry Data

Mass spectrometry of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns. The fragmentation of indole derivatives often involves cleavage of the side chain.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺188.13Molecular Ion
[M-CH₃]⁺173.11Loss of a methyl group
[M-N(CH₃)₂]⁺144.09Loss of the dimethylamino group
C₉H₈N⁺130.07Indole methyl fragment

Experimental Protocols

The following are detailed protocols for the NMR and MS analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Spectral width: 16 ppm

      • Number of scans: 16

      • Relaxation delay: 1.0 s

      • Acquisition time: 2-4 s

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Spectral width: 240 ppm

      • Number of scans: 1024 or more, depending on sample concentration

      • Relaxation delay: 2.0 s

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

  • Mass Spectrometer (e.g., a system with Electron Ionization - EI)

  • Vial for sample dissolution

  • Solvent (e.g., methanol or dichloromethane)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol.

  • Instrument Setup:

    • Set the mass spectrometer to operate in Electron Ionization (EI) mode.

    • Typical EI source parameters:

      • Ionization energy: 70 eV[1]

      • Source temperature: 200-250 °C[1]

    • Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-400).

  • Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern and identify the major fragment ions.

    • Compare the observed fragmentation with known fragmentation pathways of indole derivatives to support the proposed structure.[1]

Visualized Workflow and Relationships

The following diagrams illustrate the analytical workflow and the structural relationships of the target molecule.

Analytical Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation synthesis Synthesis & Purification dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) synthesis->dissolution nmr NMR Spectroscopy (¹H and ¹³C) dissolution->nmr ms Mass Spectrometry (EI-MS) dissolution->ms nmr_proc NMR Data Processing (FT, Phasing, Calibration) nmr->nmr_proc ms_proc MS Data Analysis (Molecular Ion, Fragmentation) ms->ms_proc elucidation Structure Elucidation & Verification nmr_proc->elucidation ms_proc->elucidation

Caption: Analytical workflow for the characterization of this compound.

Key Structural Fragments in MS cluster_fragments Primary Fragments parent This compound [M]⁺ m/z = 188 frag1 Loss of -CH₃ [M-CH₃]⁺ m/z = 173 parent->frag1 -CH₃ frag2 Loss of -N(CH₃)₂ [M-N(CH₃)₂]⁺ m/z = 144 parent->frag2 -N(CH₃)₂ frag3 Indole-methyl Cation [C₉H₈N]⁺ m/z = 130 parent->frag3 Side-chain cleavage

Caption: Predicted mass spectral fragmentation of this compound.

References

An In-depth Technical Guide on the Biological Activity of Indole Derivatives: A Focus on the Structural Isomer of 2-[1-(Dimethylamino)ethyl]indole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indole derivatives are a vast and important class of heterocyclic compounds that form the scaffold for numerous biologically active molecules, both natural and synthetic.[1] Their diverse pharmacological activities have made them a cornerstone of medicinal chemistry and drug discovery.[1] This guide provides a comprehensive overview of the biological activity of N,N-Dimethyltryptamine (DMT), a naturally occurring indole alkaloid found in a wide variety of plants and animals.[2] DMT is recognized for its potent psychedelic effects, which are primarily mediated through its interaction with the serotonergic system.[2][3] Understanding the pharmacology and mechanism of action of DMT is crucial for the development of novel therapeutics targeting the central nervous system.

Pharmacological Profile of N,N-Dimethyltryptamine (DMT)

DMT is a non-selective serotonin receptor agonist, exhibiting varying affinities for multiple 5-HT receptor subtypes.[2][4] Its psychoactive effects are predominantly attributed to its agonist activity at the 5-HT2A receptor.[2][5]

Receptor Binding Affinity

The binding affinity of DMT to various serotonin receptors has been characterized through radioligand binding assays. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that quantify this interaction.

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)IC50 (nM)Reference
5-HT1A [3H]WAY100635-183170[5]
5-HT1B [3H]GR125743---[4]
5-HT1D [3H]GR125743---[4]
5-HT2A [3H]KetanserinRat Frontal Cortex198575 ± 1[2][6]
5-HT2C [3H]Mesulergine-360-2630360[5]
Sigma-1 --15,000-[7]

Table 1: Receptor Binding Affinities of N,N-Dimethyltryptamine (DMT). This table summarizes the binding affinities of DMT to various receptor subtypes, expressed as Ki and IC50 values.

Functional Activity

DMT acts as a partial agonist at several serotonin receptors, initiating downstream signaling cascades.[2] The functional potency and efficacy of DMT are typically assessed using in vitro functional assays, such as GTPγS binding assays or second messenger accumulation assays.

Receptor SubtypeAssay TypeCellular ResponseEC50 (nM)Emax (%)Reference
5-HT2A -Inositol Trisphosphate Production--[4]

Table 2: Functional Activity of N,N-Dimethyltryptamine (DMT). This table presents the functional activity of DMT at various receptor subtypes, including its potency (EC50) and efficacy (Emax).

Signaling Pathways

The interaction of DMT with serotonin receptors, particularly the 5-HT2A and 5-HT1A subtypes, triggers distinct intracellular signaling pathways.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/G11-coupled G-protein coupled receptor (GPCR).[8] Agonist binding by DMT leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a cascade of downstream cellular effects.

Gq_Signaling DMT DMT Receptor 5-HT2A Receptor DMT->Receptor G_protein Gq/G11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Figure 1. Simplified 5-HT2A receptor Gq signaling pathway.
5-HT1A Receptor Signaling

The 5-HT1A receptor is coupled to Gi/Go proteins.[9] Activation of this receptor by DMT inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.

Gi_Signaling DMT DMT Receptor 5-HT1A Receptor DMT->Receptor G_protein Gi/Go Receptor->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Inactivation cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Figure 2. Simplified 5-HT1A receptor Gi signaling pathway.

Metabolism

The in vivo effects of DMT are short-lived due to its rapid metabolism.[4] The primary metabolic pathway is oxidative deamination by monoamine oxidase A (MAO-A), leading to the formation of indole-3-acetic acid (IAA).[4][10] Additionally, cytochrome P450 enzymes, particularly CYP2D6, contribute to the metabolism of DMT, forming various oxygenated metabolites.[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of compounds like DMT.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.[13][14]

Objective: To determine the Ki of a test compound for a specific serotonin receptor subtype.

Materials:

  • Receptor source: Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue).[14]

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]Ketanserin for 5-HT2A).[6]

  • Test compound: The unlabeled compound to be tested (DMT).

  • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[15]

  • Wash buffer: Cold assay buffer.

  • 96-well filter plates (e.g., GF/B or GF/C).[6]

  • Scintillation cocktail.[6]

  • Microplate scintillation counter.[6]

Procedure:

  • Plate Preparation: Pre-soak the filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[6]

  • Reaction Mixture: In each well of the 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of the radioligand.

    • Varying concentrations of the test compound (for competition curve) or buffer (for total binding).

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

    • Initiate the binding reaction by adding the membrane preparation.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[14]

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.[6]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR.[16][17]

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at a specific GPCR.

Materials:

  • Receptor source: Cell membranes expressing the target GPCR.

  • [35S]GTPγS: A non-hydrolyzable, radioactively labeled analog of GTP.[17]

  • GDP: Guanosine diphosphate.

  • Test compound: The compound to be tested for agonist activity (DMT).

  • Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Other materials are similar to the radioligand binding assay.

Procedure:

  • Reaction Mixture: In each well of a 96-well plate, add the following:

    • Assay buffer.

    • GDP (to ensure binding of [35S]GTPγS is agonist-dependent).

    • Varying concentrations of the test compound.

    • Membrane preparation.

  • Pre-incubation: Pre-incubate the mixture for a short period at a specific temperature (e.g., 30°C).

  • Initiation: Start the reaction by adding [35S]GTPγS to each well.

  • Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction and filter as described for the radioligand binding assay.

  • Scintillation Counting: Measure the amount of bound [35S]GTPγS using a microplate scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS bound (as a percentage of the maximal response to a full agonist) against the logarithm of the test compound concentration. Determine the EC50 and Emax values from the resulting dose-response curve.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound when incubated with liver microsomes.[18][19]

Objective: To determine the in vitro metabolic stability of a test compound.

Materials:

  • Liver microsomes (human or other species).[19]

  • Test compound.

  • Phosphate buffer (e.g., 100 mM, pH 7.4).[20]

  • NADPH regenerating system (cofactor for CYP enzymes).[19]

  • Ice-cold acetonitrile or methanol (to stop the reaction).[19]

  • LC-MS/MS system for analysis.[19]

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A control reaction without the NADPH system should be run in parallel.[18]

  • Incubation: Incubate the mixture at 37°C.[20]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile or methanol to stop the reaction and precipitate the proteins.[18]

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the test compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining test compound against time. The slope of the resulting linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as t1/2 = 0.693 / k.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the biological characterization of a novel indole derivative.

experimental_workflow start Compound Synthesis & Characterization primary_screening Primary Screening (e.g., Receptor Binding) start->primary_screening functional_assays Functional Assays (e.g., GTPγS, cAMP) primary_screening->functional_assays Active Compounds adme_tox In Vitro ADME/Tox (e.g., Microsomal Stability) functional_assays->adme_tox data_analysis Data Analysis & SAR Studies adme_tox->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->start Iterative Design in_vivo In Vivo Studies lead_optimization->in_vivo end Candidate Selection in_vivo->end

Figure 3. General experimental workflow for drug discovery.

Conclusion

This technical guide has provided a detailed overview of the biological activity of N,N-Dimethyltryptamine (DMT), a structural isomer of 2-[1-(Dimethylamino)ethyl]indole. The data presented herein, including receptor binding affinities, functional activities, and metabolic pathways, offer valuable insights for researchers in the fields of pharmacology and drug development. The detailed experimental protocols serve as a practical resource for the in vitro characterization of novel indole derivatives. Further research is warranted to elucidate the biological profile of this compound and compare it to its well-studied isomer.

References

Technical Whitepaper: Serotonin Receptor Affinity of 3-[2-(Dimethylamino)ethyl]indole (N,N-Dimethyltryptamine)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific serotonin receptor affinity data for the compound 2-[1-(Dimethylamino)ethyl]indole . The structural isomer, 3-[2-(Dimethylamino)ethyl]indole , also known as N,N-Dimethyltryptamine (DMT), is a well-researched compound with known psychedelic properties and a distinct profile of serotonin receptor interactions. This document provides a detailed technical guide on the serotonin receptor affinity of DMT as a closely related and pharmacologically relevant analogue.

Introduction

N,N-Dimethyltryptamine (DMT) is a naturally occurring tryptamine compound found in numerous plant and animal species. It is a potent psychedelic agent that exerts its effects primarily through interactions with the serotonergic system. Understanding the binding affinities and functional activities of DMT at various serotonin (5-HT) receptor subtypes is crucial for elucidating its mechanism of action and for the broader field of serotonergic drug development. This whitepaper summarizes the quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Quantitative Binding Affinity Data

The affinity of N,N-Dimethyltryptamine for various serotonin receptor subtypes has been characterized in numerous studies. The data presented below are compiled from radioligand binding assays, which measure the concentration of the compound required to inhibit the binding of a specific radiolabeled ligand to the receptor by 50% (IC50), from which the inhibitory constant (Ki) is calculated.

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)IC50 (nM)Reference(s)
5-HT1A [3H]-8-OH-DPATRat Brain6.5 ± 1.5[1]
39[1][2]
5-HT1B 1.1 µM[1][2]
5-HT1D 1.3 µM[1][2]
5-HT2A [3H]ketanserinRat Brain127 - 120075 ± 1[1][3]
1985[4]
5-HT2B 1.1 µM[1][2]
5-HT2C 160[5]
5-HT5A 2.1 µM[1][2]
5-HT6 1.1 µM[1][2]
5-HT7 1.1 µM[1][2]
Functional Activity Data

Functional assays are employed to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). The potency of an agonist is often expressed as the half-maximal effective concentration (EC50).

Receptor SubtypeAssay TypeEffectEC50 (nM)Reference(s)
5-HT1A Adenylate Cyclase InhibitionFull Agonist4000[6]
5-HT2A Phosphoinositide HydrolysisPartial Agonist118 ± 29[7]
5-HT2C Phosphoinositide HydrolysisPartial Agonist[5]

DMT generally acts as an agonist or partial agonist at the 5-HT1A, 5-HT2A, and 5-HT2C receptors.[5][6] Its activity at the 5-HT1A receptor is characterized by the inhibition of adenylate cyclase, while its effects at the 5-HT2A and 5-HT2C receptors are mediated through the stimulation of phosphoinositide hydrolysis.[5][6] Interestingly, some studies have suggested that under certain conditions, DMT may exhibit antagonistic properties at 5-HT2 receptors.[6]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this document. Specific parameters may vary between individual studies.

Radioligand Binding Assay (General Protocol)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[8]

G A Tissue/Cell Membrane Preparation (e.g., rat brain cortex) B Incubation of membranes with radioligand (e.g., [3H]ketanserin) and varying concentrations of DMT A->B C Separation of bound and free radioligand via vacuum filtration B->C D Quantification of bound radioactivity using liquid scintillation counting C->D E Data Analysis: Calculation of IC50 and Ki values D->E

General workflow for a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Brain tissue (e.g., rat frontal cortex for 5-HT2A receptors) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended to a specific protein concentration.[4]

  • Incubation: The membrane preparation is incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and a range of concentrations of the unlabeled test compound (DMT). Non-specific binding is determined in the presence of a high concentration of a non-radioactive competitor.[4]

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with cold buffer to remove any remaining unbound ligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters is measured using a scintillation counter.[4]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of DMT that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Phosphoinositide Hydrolysis Assay (for 5-HT2A/2C Receptors)

This functional assay measures the ability of an agonist to stimulate the Gq/11 signaling pathway, leading to the production of inositol phosphates.

G A Labeling of cells expressing the receptor of interest with [3H]myo-inositol B Stimulation of cells with varying concentrations of DMT in the presence of LiCl A->B C Termination of the reaction and extraction of inositol phosphates B->C D Separation of inositol phosphates by ion-exchange chromatography C->D E Quantification of [3H]inositol phosphates by scintillation counting D->E F Data Analysis: Generation of dose-response curves and calculation of EC50 E->F

General workflow for a phosphoinositide hydrolysis assay.

Detailed Steps:

  • Cell Culture and Labeling: Cells stably expressing the 5-HT2A or 5-HT2C receptor are cultured and incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

  • Agonist Stimulation: The labeled cells are then stimulated with various concentrations of DMT in a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.

  • Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are then extracted.

  • Chromatography: The extracted inositol phosphates are separated using anion-exchange chromatography.

  • Quantification: The amount of [3H]-labeled inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis: The results are used to generate dose-response curves, from which the EC50 and maximal response (Emax) are determined.

Signaling Pathways

Serotonin receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.[9][10] The primary pathways for the 5-HT1A and 5-HT2A/2C receptors are depicted below.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is coupled to the Gi/o family of G-proteins.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DMT DMT Receptor 5-HT1A Receptor DMT->Receptor binds G_Protein Gi/o Protein (α, β, γ subunits) Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., modulation of ion channel activity) PKA->Response phosphorylates targets

Activation of the 5-HT1A receptor by DMT leads to the inhibition of adenylate cyclase.

Activation of the 5-HT1A receptor by an agonist like DMT leads to the dissociation of the Gi/o protein. The α-subunit then inhibits adenylate cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). This decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA) and subsequent downstream cellular effects.

5-HT2A/2C Receptor Signaling Pathway

The 5-HT2A and 5-HT2C receptors are coupled to the Gq/11 family of G-proteins.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DMT DMT Receptor 5-HT2A/2C Receptor DMT->Receptor binds G_Protein Gq/11 Protein (α, β, γ subunits) Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Response Cellular Response (e.g., neurotransmitter release, gene expression) PKC->Response phosphorylates targets

Activation of 5-HT2A/2C receptors by DMT stimulates the phospholipase C pathway.

Upon agonist binding, the Gq/11 protein is activated, which in turn activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, along with the increased Ca²⁺ levels, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response.

References

In Vitro Metabolic Stability of Dimethylaminoethyl Indoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminoethyl indoles, a class of compounds that includes several psychoactive tryptamines, are of significant interest in neuroscience and drug discovery. Understanding their metabolic fate is crucial for predicting their pharmacokinetic profiles, potential drug-drug interactions, and overall safety and efficacy. This technical guide provides an in-depth overview of the in vitro metabolic stability of dimethylaminoethyl indoles, summarizing key data, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows.

Data Presentation: In Vitro Metabolic Stability Parameters

The metabolic stability of dimethylaminoethyl indoles is primarily governed by the activity of monoamine oxidase A (MAO-A) and cytochrome P450 (CYP) enzymes, particularly CYP2D6.[1] The following tables summarize available quantitative data for key compounds in this class. It is important to note that data for a wide range of substituted analogs is limited in the public domain, and the presented values are derived from studies with varying experimental conditions.

Table 1: In Vitro Metabolic Stability of N,N-Dimethyltryptamine (DMT) in Human Liver Preparations

Test SystemEnzyme(s)Intrinsic Clearance (CLint) (µL/min/nmol CYP)Half-life (t½) (min)Reference
Recombinant Human CYP EnzymesCYP2D68019[2]
CYP2C1937189[2]
CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP3A4, CYP3A5No turnover detected-[2]
Human Liver Microsomes (HLM)Primarily MAO-A, CYP2D6Metabolism reduced by MAO-A and broad CYP inhibitors-[1][3]

Table 2: In Vitro Metabolic Stability of Other Dimethylaminoethyl Indoles

CompoundTest SystemKey FindingsReference
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)Human Liver Microsomes, Recombinant CYPsPrimarily metabolized by CYP2D6 via O-demethylation to the active metabolite bufotenine.[3][4][3][4]
Psilocin (4-hydroxy-DMT)Human Liver Microsomes, Recombinant CYPs, MAO-AMetabolized by HLM (approx. 29% in one study). Recombinant CYP2D6 and CYP3A4 showed significant metabolism. MAO-A metabolizes psilocin to 4-hydroxyindole-3-acetic acid (4-HIAA) and 4-hydroxytryptophol (4-HTP).[5][6][5][6]
General TrendHuman Liver MicrosomesN,N-dimethylated indolethylamines generally exhibit enhanced metabolic stability compared to their primary amine counterparts.[7][7]

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible in vitro metabolic stability data. The following protocols are synthesized from best practices and literature reports for tryptamine metabolism.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a dimethylaminoethyl indole derivative.

Materials:

  • Test compound (dimethylaminoethyl indole)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Internal standard for LC-MS/MS analysis

  • Acetonitrile or methanol (for quenching the reaction)

  • 96-well plates

  • Incubator with shaking capabilities (set to 37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare working solutions of the test compound and positive controls by diluting the stock solution in phosphate buffer to the desired starting concentration (e.g., 1 µM).

    • Thaw the pooled HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the 96-well plate containing the test compound and positive control working solutions at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed HLM suspension to each well.

    • Immediately after adding the HLM, add the NADPH regenerating system to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).

    • Incubate the plate at 37°C with constant shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., 2 volumes of ice-cold acetonitrile or methanol containing the internal standard). The 0-minute time point represents 100% of the compound and is quenched immediately after adding all components.

  • Sample Processing:

    • After quenching, centrifuge the plate to precipitate the microsomal proteins (e.g., 4000 rpm for 20 minutes at 4°C).

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for the specific dimethylaminoethyl indole being tested.[4][8][9]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Protocol 2: Reaction Phenotyping using Recombinant CYP Enzymes

Objective: To identify the specific CYP450 enzymes responsible for the metabolism of a dimethylaminoethyl indole.

Materials:

  • Test compound

  • Recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Control incubations (without NADPH or with heat-inactivated enzymes)

  • LC-MS/MS system

Procedure:

  • Follow a similar incubation and sample processing procedure as described in Protocol 1.

  • Instead of HLM, use individual recombinant CYP enzymes at a specified concentration (e.g., 10-50 pmol/mL).

  • Incubate the test compound with each CYP isoform separately.

  • Monitor the depletion of the parent compound over time for each CYP isoform.

  • The isoform(s) that show a significant decrease in the parent compound concentration are identified as the primary metabolizing enzymes.

Mandatory Visualizations

Metabolic Pathways of Dimethylaminoethyl Indoles

The primary metabolic routes for dimethylaminoethyl indoles involve oxidative deamination, hydroxylation, and O-demethylation. N,N-Dimethyltryptamine (DMT) serves as a representative example.

G DMT Dimethylaminoethyl Indole (e.g., DMT) MAO_A MAO-A DMT->MAO_A Oxidative Deamination CYP2D6 CYP2D6 DMT->CYP2D6 Hydroxylation CYP_other Other CYPs (e.g., CYP2C19) DMT->CYP_other N-demethylation/ O-demethylation Indole_acetaldehyde Indole-3-acetaldehyde (unstable intermediate) MAO_A->Indole_acetaldehyde Hydroxylated_DMT Hydroxylated Metabolites (e.g., 6-OH-DMT) CYP2D6->Hydroxylated_DMT N_demethylated N-demethylated Metabolites (e.g., NMT) CYP_other->N_demethylated O_demethylated O-demethylated Metabolites (for methoxy derivatives) CYP_other->O_demethylated ALDH ALDH IAA Indole-3-acetic acid (IAA) ALDH->IAA Indole_acetaldehyde->ALDH

Caption: Metabolic pathways of dimethylaminoethyl indoles.

Experimental Workflow for In Vitro Metabolic Stability Assay

The following diagram illustrates the typical workflow for conducting an in vitro metabolic stability assay in human liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Test Compound, HLM, NADPH) prep_plate Prepare 96-well Plate prep_reagents->prep_plate pre_warm Pre-warm Plate at 37°C start_reaction Initiate Reaction (Add HLM and NADPH) pre_warm->start_reaction incubate Incubate with Shaking (0, 5, 15, 30, 60 min) start_reaction->incubate quench Quench Reaction (Add Acetonitrile + IS) incubate->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calc_remaining Calculate % Remaining lcms->calc_remaining plot_data Plot ln(% Remaining) vs. Time calc_remaining->plot_data calc_params Calculate t½ and CLint plot_data->calc_params

Caption: Experimental workflow for metabolic stability assay.

Conclusion

The in vitro metabolic stability of dimethylaminoethyl indoles is a critical parameter in their evaluation as potential therapeutic agents. The primary routes of metabolism involve MAO-A and CYP enzymes, leading to relatively rapid clearance for many compounds in this class. The provided data, protocols, and visualizations serve as a comprehensive resource for researchers in this field. Further studies are warranted to expand the quantitative metabolic stability data to a wider range of substituted dimethylaminoethyl indoles to better inform structure-activity relationships and guide the design of novel compounds with optimized pharmacokinetic properties.

References

Pharmacokinetics of Indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide details the pharmacokinetics of α-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol (DIIM), a compound structurally related to 2-[1-(Dimethylamino)ethyl]indole. Extensive literature searches revealed no publicly available pharmacokinetic data for this compound. The following information on DIIM is presented as a comprehensive case study for researchers, scientists, and drug development professionals interested in the pharmacokinetic profiles of complex indole derivatives.

Introduction

This document provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of the hypoglycemic agent α-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, referred to as DIIM (Sandoz compound 59-801). Understanding the pharmacokinetic profile of indole-based compounds is crucial for the development of safe and effective therapeutics.

Pharmacokinetic Profile of DIIM

The pharmacokinetics of DIIM have been investigated in various species, including humans, rats, dogs, and monkeys. The compound is characterized by rapid and nearly complete absorption following oral administration.

Absorption

Following oral administration, DIIM is rapidly absorbed from the gastrointestinal tract.[1][2] In healthy male volunteers, peak blood concentrations of both total radioactivity and the parent drug were achieved within approximately one hour of dosing.[2] The bioavailability of DIIM is high, with estimates suggesting 98-99% absorption, indicating minimal first-pass metabolism.[2]

Distribution

Studies in rats have shown that DIIM undergoes rapid and extensive distribution into tissues.[2] Interestingly, in both rats and humans, an increase in the administered dose resulted in a less than proportional increase in blood concentrations of the drug.[1][2] This phenomenon is likely attributable to an increase in the volume of distribution with increasing doses, as the metabolism and excretion patterns appear to be dose-independent.[1][2]

Metabolism

DIIM is partially metabolized before being excreted.[1][2] The primary metabolic pathway is conjugation with glucuronic acid.[1][2] A minor metabolic route involves the oxidation of the indole ring.[1][2] In humans, approximately 40% of the administered dose is recovered as the unchanged parent drug, primarily in the urine.[1][2]

Excretion

The excretion of DIIM and its metabolites occurs predominantly through the kidneys. In humans, the renal to fecal excretion ratio is approximately 80:20.[1][2] The recovery of the administered radioactive dose was almost complete within the experimental period.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of DIIM in various species.

Table 1: Elimination Half-Life of DIIM

SpeciesDoseUnchanged Drug Half-Life (h)Total Radioactivity Half-Life (h)
Human50 mg & 200 mg25 - 3033 - 35
Rat-1.4 (dose-independent)-
Dog-4.1 - 7.2 (dose-dependent)-
Monkey-2.1 - 4.5 (dose-dependent)-

Data sourced from Tse et al., 1987.[1][2]

Table 2: Excretion of DIIM in Humans (50 mg dose)

RoutePercentage of Dose
Renal~80%
Fecal~20%

Data sourced from Tse et al., 1987.[1][2]

Experimental Protocols

The pharmacokinetic studies of DIIM involved the administration of radiolabeled compounds to track their disposition.

Human Pharmacokinetic Study
  • Subjects: Healthy male volunteers.

  • Dosing: Single oral doses of 50 mg or 200 mg of ¹⁴C-labeled DIIM.

  • Sample Collection: Blood and excreta (urine and feces) were collected at various time points.

  • Analysis: Samples were analyzed for total radioactivity and for the concentration of the unchanged parent drug. The specific analytical methods were not detailed in the provided search results, but would have likely involved techniques such as liquid scintillation counting for total radioactivity and high-performance liquid chromatography (HPLC) coupled with a radioactivity detector for the parent drug.

Animal Pharmacokinetic Studies
  • Species: Rats, dogs, and monkeys.

  • Dosing: Oral administration of ¹⁴C-labeled DIIM.

  • Observations: Similar to the human studies, blood and excreta were analyzed to determine the pharmacokinetic parameters.

Metabolic Pathways and Experimental Workflows

The metabolism of indole derivatives can be complex. While specific signaling pathways involving this compound are not documented, a general metabolic pathway for indole compounds can be illustrated.

Indole_Derivative Indole Derivative (e.g., DIIM) Phase_I Phase I Metabolism (Oxidation, Hydroxylation) Indole_Derivative->Phase_I CYP450 Enzymes Excretion Excretion (Renal/Fecal) Indole_Derivative->Excretion Unchanged Drug Phase_II Phase II Metabolism (Glucuronidation) Phase_I->Phase_II Phase_II->Excretion

Caption: Generalized metabolic pathway of an indole derivative.

The experimental workflow for a typical pharmacokinetic study is outlined below.

cluster_preclinical Preclinical Studies cluster_clinical Clinical Studies cluster_analysis Bioanalysis In_vitro In vitro Metabolism (Microsomes, Hepatocytes) Animal_PK Animal Pharmacokinetics (e.g., Rat, Dog) In_vitro->Animal_PK Phase_I_PK Phase I Human PK (Healthy Volunteers) Animal_PK->Phase_I_PK Sample_Collection Blood & Excreta Collection Animal_PK->Sample_Collection Dose_Finding Dose Escalation & Finding Phase_I_PK->Dose_Finding Phase_I_PK->Sample_Collection LC_MS_Analysis LC-MS/MS or Radiometric Analysis Sample_Collection->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling

Caption: Typical experimental workflow in pharmacokinetic studies.

Conclusion

While no specific pharmacokinetic data for this compound is currently available in the public domain, the detailed analysis of the structurally related compound DIIM provides valuable insights into the potential ADME properties of this class of indole derivatives. The rapid absorption, extensive distribution, and metabolism primarily through glucuronidation and oxidation, followed by renal excretion, are key characteristics that may be shared among similar structures. Further research is required to elucidate the specific pharmacokinetic profile of this compound.

References

Potential Therapeutic Targets of 2-[1-(Dimethylamino)ethyl]indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The position of substituents on the indole ring critically influences the pharmacological profile of the resulting molecule. While extensive research has been conducted on tryptamines (3-substituted indoles) and other derivatives, the specific compound 2-[1-(Dimethylamino)ethyl]indole remains largely uncharacterized in publicly available literature.

This guide aims to provide a foundational understanding of the potential therapeutic applications of this compound by leveraging the wealth of information available for its isomers. The primary focus of these related compounds has been on their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, which are implicated in a variety of physiological and pathological processes, including those related to neuropsychiatric disorders, migraines, and gastrointestinal function.

Inferred Therapeutic Targets from Structural Analogs

Based on the pharmacological profiles of its 1- and 3-substituted isomers, the primary potential therapeutic targets for this compound are hypothesized to be serotonin (5-HT) receptors . The dimethylaminoethyl side chain is a common pharmacophore for 5-HT receptor ligands.

Serotonin (5-HT) Receptors

Numerous derivatives of [2-(dimethylamino)ethyl]indole are potent agonists at various 5-HT receptor subtypes.

  • 5-HT1D Receptor: A novel series of 1-[2-(dimethylamino)ethyl]-1H-indol-6-yl derivatives has been synthesized and identified as potent and selective 5-HT1D receptor agonists.[1][2] One such compound, 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol, demonstrated high affinity for the human 5-HT1D receptor.[1][2] Agonism at the 5-HT1D receptor is a key mechanism for the treatment of migraine headaches.

  • 5-HT1F Receptor: The compound N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide is a potent and selective 5-HT1F receptor agonist.[3] This receptor is also a target for migraine therapy.[3]

  • 5-HT2A and 5-HT2C Receptors: Tryptamine derivatives, such as psilocin (4-hydroxy-N,N-dimethyltryptamine), are well-known agonists at 5-HT2A and 5-HT2C receptors. This interaction is responsible for the psychedelic effects of psilocybin-containing mushrooms. 4-AcO-DMT, a prodrug of psilocin, also acts as a non-selective serotonin receptor agonist.[4]

  • Other 5-HT Receptors: Various 2,3-dialkyl(dimethylamino)indoles have been shown to interact with 5-HT1 and 5-HT2 receptors, as well as serotonin receptors in the rat stomach fundus.[5][6]

Quantitative Data for Structural Analogs

The following table summarizes the binding affinities and functional potencies of representative structural isomers and derivatives of this compound. This data provides a benchmark for potential future studies on the target compound.

CompoundTarget ReceptorAssay TypeValueReference
4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol (ALX-2732)Human 5-HT1DBinding Affinity (Ki)2.4 nM[1][2]
N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamideHuman 5-HT1FBinding Affinity (Ki)Data not specified[3]
2,3-Dialkyl(dimethylamino)indoles5-HT1 (brain)Binding Affinity (IC50)> 1 µM[5][6]
2,3-Dialkyl(dimethylamino)indoles5-HT2 (brain)Binding Affinity (IC50)> 1 µM[5][6]

Experimental Protocols for Target Validation and Characterization

The following are generalized experimental protocols that can be adapted to investigate the interaction of this compound with its hypothesized targets.

Radioligand Binding Assays

This method is used to determine the affinity of the test compound for a specific receptor.

  • Preparation of Cell Membranes: Cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 cells) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]-5-CT for 5-HT1D receptors) and varying concentrations of the test compound (this compound).

  • Separation and Detection: The reaction mixture is filtered to separate the bound from the unbound radioligand. The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Assay for Gαi-coupled Receptors)

This method is used to determine the functional activity (agonist or antagonist) of the test compound at a G-protein coupled receptor.

  • Cell Culture: Cells expressing the receptor of interest (e.g., CHO cells expressing 5-HT1D) are plated in a multi-well plate.

  • Compound Treatment: The cells are treated with forskolin (to stimulate cAMP production) and varying concentrations of the test compound.

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 (concentration for 50% of maximal response for agonists) or IC50 (concentration for 50% inhibition of a known agonist's effect for antagonists) is calculated.

Visualizations

Logical Workflow for Target Identification and Validation

G cluster_0 Hypothesis Generation cluster_1 In Vitro Characterization cluster_2 Downstream Development Start Synthesize and Purify This compound Structural_Analogs Analyze Pharmacology of Structural Isomers (1- and 3-substituted) Start->Structural_Analogs Hypothesized_Targets Hypothesize Primary Targets (e.g., 5-HT Receptors) Structural_Analogs->Hypothesized_Targets Binding_Assays Radioligand Binding Assays (Determine Ki) Hypothesized_Targets->Binding_Assays Functional_Assays Functional Assays (e.g., cAMP, Ca2+ flux) (Determine EC50/IC50) Binding_Assays->Functional_Assays Selectivity_Panel Receptor Selectivity Profiling (Screen against a panel of receptors) Functional_Assays->Selectivity_Panel In_Vivo_Models In Vivo Efficacy Studies (e.g., Migraine models) Selectivity_Panel->In_Vivo_Models ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo_Models->ADMET_Profiling Lead_Optimization Lead Optimization ADMET_Profiling->Lead_Optimization

Caption: A logical workflow for the identification and validation of therapeutic targets for a novel compound.

Postulated Signaling Pathway for 5-HT1D Receptor Agonism

G cluster_0 Cell Membrane cluster_1 Intracellular Ligand This compound (Hypothetical Agonist) Receptor 5-HT1D Receptor Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Inhibition of conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Therapeutic Effect (e.g., Inhibition of neurotransmitter release) PKA->Cellular_Response Leads to

Caption: Postulated Gαi-coupled signaling pathway for a hypothetical 5-HT1D receptor agonist.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the pharmacological data from its structural isomers strongly suggest that it is a promising candidate for investigation as a serotonin receptor modulator. The primary hypothesized targets are the 5-HT1D and 5-HT1F receptors, which would indicate potential utility in the treatment of migraines. However, interactions with other 5-HT receptor subtypes, such as the 5-HT2 family, cannot be ruled out and warrant investigation. The experimental workflows provided in this guide offer a clear path for the systematic characterization of this compound's pharmacological profile. Further research is necessary to elucidate the specific binding affinities, functional activities, and selectivity of this compound to determine its therapeutic potential.

References

Navigating the Physicochemical Landscape of 2-[1-(Dimethylamino)ethyl]indole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 2-[1-(Dimethylamino)ethyl]indole, a key intermediate in pharmaceutical research. Aimed at researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the compound's physicochemical properties, detailed experimental protocols for its characterization, and insights into its potential biological significance.

Quantitative Data Summary

While specific experimental data for the solubility and stability of this compound is not extensively published, this section provides a structured framework for recording and comparing such data once determined. The following tables are presented as templates for organizing experimental findings.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. Indole derivatives, such as this compound, are generally characterized by their hydrophobic indole ring and a hydrophilic side chain, leading to variable solubility depending on the solvent system and pH.[1][2] The dimethylamino group, being basic, suggests that the compound's aqueous solubility will be significantly influenced by pH.[2]

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)Method of Determination
Water (pH 7.4)Data not availableShake-flask method
0.1 M HClData not availableShake-flask method
0.1 M NaOHData not availableShake-flask method
EthanolData not availableShake-flask method
MethanolData not availableShake-flask method
Dimethyl Sulfoxide (DMSO)Data not availableShake-flask method
AcetonitrileData not availableShake-flask method
ChloroformData not availableShake-flask method

Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C

pHSolubility (mg/mL)Buffer System
2.0Data not availablePhosphate Buffer
4.0Data not availablePhosphate Buffer
6.0Data not availablePhosphate Buffer
7.4Data not availablePhosphate Buffer
8.0Data not availablePhosphate Buffer
10.0Data not availablePhosphate Buffer
Stability Profile

Understanding the stability of a pharmaceutical compound is mandated by regulatory agencies and is crucial for ensuring its safety and efficacy throughout its shelf life.[3][4][5] Forced degradation studies are employed to identify potential degradation products and pathways under various stress conditions.[6][7][8][9][10]

Table 3: Summary of Forced Degradation Studies for this compound

Stress ConditionConditions% DegradationMajor Degradants Identified
Acid Hydrolysis0.1 M HCl, 60°C, 24hData not availableData not available
Base Hydrolysis0.1 M NaOH, 60°C, 24hData not availableData not available
Oxidation3% H₂O₂, RT, 24hData not availableData not available
Thermal80°C, 48hData not availableData not available
PhotolyticUV light (254 nm), 24hData not availableData not available

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound, based on established pharmaceutical testing guidelines.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[11][12][13]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, clear glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the concentration of the compound in the supernatant.

Stability Indicating Method Development and Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[6][8][9]

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[10]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture under the same conditions as acid hydrolysis.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified duration.

    • Thermal Degradation: Heat the solid compound or a solution of the compound at an elevated temperature (e.g., 80°C) for a set time.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light for a defined period. A control sample should be kept in the dark.

  • Sample Analysis: Following exposure to the stress conditions, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a suitable analytical method, typically HPLC with a photodiode array (PDA) detector.

  • Method Validation: The analytical method should be validated to ensure it is stability-indicating, meaning it can separate the parent compound from its degradation products.

Visualization of Biological Context and Experimental Workflows

Potential Signaling Pathway

Compounds structurally related to this compound have been identified as agonists for the 5-HT1D receptor, a member of the serotonin receptor family.[14][15] Agonism at this receptor is a key mechanism for the action of several anti-migraine drugs. The following diagram illustrates a simplified signaling pathway initiated by a 5-HT1D receptor agonist.

5HT1D_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space Agonist This compound (Agonist) Receptor 5-HT1D Receptor (GPCR) Agonist->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of neurotransmitter release) cAMP->Response Leads to

Caption: Simplified 5-HT1D receptor signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the solubility of a compound using the shake-flask method.

Solubility_Workflow start Start prepare Prepare Saturated Solution (Excess Solute in Solvent) start->prepare equilibrate Equilibrate (e.g., 24-48h at 25°C) prepare->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC) separate->analyze calculate Calculate Solubility analyze->calculate end End calculate->end Forced_Degradation_Workflow start Start drug Drug Substance/Product start->drug stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) drug->stress analysis Analyze Stressed Samples (Stability-Indicating Method) stress->analysis identification Identify Degradation Products analysis->identification pathway Elucidate Degradation Pathway identification->pathway end End pathway->end

References

Crystal Structure of 2-[1-(Dimethylamino)ethyl]indole Remains Undetermined

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and crystallographic databases reveals that the crystal structure of 2-[1-(Dimethylamino)ethyl]indole has not yet been experimentally determined and published. Consequently, a detailed technical guide on its crystal structure, including quantitative data and experimental protocols, cannot be provided at this time.

Extensive searches for published crystallographic data in repositories such as the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), as well as broad searches of chemical literature, yielded no specific results for the single-crystal X-ray diffraction analysis of the title compound. While the synthesis and biological activities of various indole derivatives containing the dimethylaminoethyl moiety are documented, the specific isomeric and structural conformation of this compound in its crystalline solid state remains uncharacterized.

For researchers and drug development professionals, this information gap highlights an opportunity for further investigation. The determination of a molecule's crystal structure is fundamental to understanding its three-dimensional arrangement, which in turn influences its physicochemical properties, stability, and biological activity.

Future Directions: A Generalized Approach to Crystal Structure Determination

Should a researcher undertake the task of determining the crystal structure of this compound, a general experimental workflow would be followed. This process is outlined below in a conceptual workflow diagram.

G General Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Screening Solvent Screening for Recrystallization Purification->Screening Growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Screening->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection Single-Crystal X-ray Diffraction Data Collection Mounting->Data_Collection Solution Structure Solution (e.g., Direct Methods) Data_Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF File Generation Refinement->Validation

Caption: A generalized workflow for determining the crystal structure of a small molecule.

The process would begin with the synthesis and rigorous purification of the compound. Following this, various crystallization techniques would be employed to grow single crystals of suitable quality for X-ray diffraction. Once a suitable crystal is obtained, it would be subjected to X-ray diffraction analysis to collect a dataset. This data would then be used to solve and refine the crystal structure, ultimately yielding precise information on bond lengths, bond angles, and the overall molecular packing in the crystal lattice.

Until such a study is performed and its results are made public, a technical guide on the crystal structure of this compound cannot be compiled. The scientific community awaits this foundational research to further elucidate the properties of this particular indole derivative.

Quantum Chemical Calculations for 2-[1-(Dimethylamino)ethyl]indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the characterization of 2-[1-(Dimethylamino)ethyl]indole. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction

Indole and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Computational chemistry, particularly quantum chemical calculations, offers a powerful and cost-effective approach to investigate the electronic structure, reactivity, and spectroscopic properties of these molecules at the atomic level.[1][2] This guide outlines the methodologies for performing quantum chemical calculations on this compound, a specific indole derivative, to predict its physicochemical properties and potential biological interactions.

Theoretical Background

Quantum chemical calculations are based on solving the Schrödinger equation for a given molecular system. Due to the complexity of this equation for multi-electron systems, various approximation methods are employed. The two most common approaches are Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods.[3]

  • Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density. This approach is computationally efficient and provides a good balance between accuracy and computational cost for a wide range of molecular systems.[4] Common functionals include B3LYP and B3PW91.[3][5]

  • Hartree-Fock (HF) Theory: HF is an ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While computationally more demanding than DFT, it provides a good starting point for more advanced correlated methods.[3]

The choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals, is also crucial for the accuracy of the calculations. Larger basis sets, such as 6-311++G(d,p), generally provide more accurate results but require more computational resources.[6]

Computational Methodology

A typical workflow for performing quantum chemical calculations on this compound is outlined below.

G cluster_0 Computational Workflow A 1. Molecular Structure Input B 2. Geometry Optimization A->B Initial Coordinates C 3. Frequency Calculation B->C Optimized Geometry D 4. Electronic Property Calculation C->D Confirmation of Minimum Energy E 5. Data Analysis and Visualization D->E Calculated Properties

Figure 1: A generalized workflow for quantum chemical calculations.
Experimental Protocols

Software: All calculations can be performed using the Gaussian suite of programs.[5]

Methodology:

  • Molecular Structure Input: The initial 3D structure of this compound is built using a molecular editor and imported into the Gaussian software.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is typically done using a DFT method, such as B3LYP, with a suitable basis set like 6-31G(d).[7] The optimization process continues until a stationary point on the potential energy surface is found.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra.[6]

  • Electronic Property Calculation: With the optimized geometry, various electronic properties can be calculated. These include:

    • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity and electronic transitions.[3]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are prone to electrophilic or nucleophilic attack.[3]

    • Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule.[5]

    • Dipole Moment and Polarizability: These properties describe the molecule's response to an external electric field.[3]

    • NMR Spectra: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method.[3]

Data Presentation

The quantitative data obtained from the quantum chemical calculations should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (indole)Value
C-N (indole)Value
C-C (side chain)Value
C-N (side chain)Value
N-C-CValue
C-C-NValue
C-C-N-C

Table 2: Calculated Electronic Properties

PropertyValue
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value
Polarizability (a.u.)Value
Chemical HardnessValue
ElectronegativityValue

Table 3: Theoretical Vibrational Frequencies

ModeWavenumber (cm⁻¹)IR IntensityRaman ActivityAssignment
1ValueValueValuee.g., N-H stretch
2ValueValueValuee.g., C-H stretch
3ValueValueValuee.g., C=C stretch

Conclusion

Quantum chemical calculations provide a powerful tool for the in-depth characterization of molecules like this compound. By employing methods such as DFT and Hartree-Fock, researchers can obtain valuable insights into the geometric, electronic, and spectroscopic properties of this compound. This information is crucial for understanding its potential biological activity and for the rational design of new drug candidates. The systematic approach outlined in this guide, from geometry optimization to the calculation of various molecular properties, provides a solid foundation for further computational and experimental investigations.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 2-[1-(Dimethylamino)ethyl]indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[1-(Dimethylamino)ethyl]indole is a tryptamine derivative with a structural resemblance to endogenous neurotransmitters like serotonin. Compounds within this chemical class are known to interact with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors, and have potential applications in neuroscience research and drug discovery. These application notes provide a comprehensive overview of standard in vitro assays to characterize the pharmacological profile of this compound and similar molecules. The protocols detailed below are foundational for determining receptor binding affinity, functional potency, and downstream signaling pathways.

While specific quantitative data for this compound is not extensively available in the public domain, this document presents data for structurally related indole derivatives to serve as a comparative reference.

Data Presentation: Comparative Affinity of Indole Derivatives for Serotonin Receptors

The following table summarizes the binding affinities (Ki, IC50) of various indole derivatives at different serotonin receptor subtypes. This data provides a context for the potential receptor interaction profile of this compound.

Compound/DerivativeReceptor SubtypeBinding Affinity (Ki/IC50, nM)Reference Compound
2,3-Dialkyl(dimethylamino)indoles5-HT1> 1000Serotonin
2,3-Dialkyl(dimethylamino)indoles5-HT2> 1000Serotonin
5-Chloro-N,N-dimethyltryptamine5-HT1AHigh NanomolarN/A
5-Chloro-N,N-dimethyltryptamine5-HT2BHigh NanomolarN/A
5-Chloro-N,N-dimethyltryptamine5-HT7High NanomolarN/A
Unsubstituted N,N-dimethyltryptamine5-HT1DGood AffinityN/A
Unsubstituted N,N-dimethyltryptamine5-HT1BGood AffinityN/A

Note: "High Nanomolar" and "Good Affinity" are qualitative descriptions from the source material where specific numerical values were not provided. Data for 2,3-dialkyl derivatives indicates weak binding at 5-HT1 and 5-HT2 sites.[1]

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for specific serotonin receptor subtypes expressed in cell membranes.

Objective: To quantify the competitive displacement of a radiolabeled ligand from a target receptor by the test compound.

Materials:

  • HEK293 cells transiently or stably expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).

  • Cell membrane preparation from the above cells.

  • Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

  • Test compound: this compound.

  • Non-specific binding control (e.g., high concentration of unlabeled serotonin or a specific antagonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • 96-well filter plates.

  • Plate shaker.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of either:

      • Binding buffer (for total binding).

      • Non-specific binding control (for non-specific binding).

      • Varying concentrations of this compound (for competition binding).

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold binding buffer to separate bound from free radioligand.

  • Scintillation Counting: Punch out the filters from the plate into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubate Membranes, Radioligand & Compound Membrane_Prep->Incubation Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Incubation Filtration Filter & Wash (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc Calcium_Mobilization_Workflow Cell_Plating Seed Cells in Microplate Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Plating->Dye_Loading Incubation Incubate for Dye Uptake Dye_Loading->Incubation Washing Wash to Remove Excess Dye Incubation->Washing Measurement Measure Baseline & Post-Injection Fluorescence Washing->Measurement Analysis Calculate EC50 & Emax Measurement->Analysis Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound Receptor 5-HT Receptor (GPCR) Agonist->Receptor Binds & Activates G_Protein Gq/11 or Gi/o Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment Receptor->Beta_Arrestin Phosphorylation & Binding PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release IP3 Mediates MAPK MAPK Pathway (e.g., ERK) Beta_Arrestin->MAPK Scaffolds

References

Application Notes and Protocols for Studying 2-[1-(Dimethylamino)ethyl]indole in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vivo evaluation of 2-[1-(Dimethylamino)ethyl]indole. While direct biological data for this specific compound is limited, its structural similarity to known 3-[2-(dimethylamino)ethyl]indole derivatives, which act as potent 5-HT1D receptor agonists, suggests a similar pharmacological profile.[1][2][3] The protocols outlined below are therefore based on the hypothesis that this compound is a 5-HT1D receptor agonist and are designed to assess its potential efficacy in relevant animal models, characterize its behavioral effects, and determine its pharmacokinetic properties. The primary proposed indication for a 5-HT1D agonist is the treatment of migraine.[4][5][6][7]

I. Animal Models for Efficacy Studies in Migraine

Several animal models have been developed to mimic the pathophysiology of migraine and are suitable for testing the efficacy of novel therapeutic agents.[4][5][8]

A. Nitroglycerin (NTG)-Induced Migraine Model in Rats

This is a widely used model due to its simplicity and reproducibility, inducing migraine-like symptoms such as hyperalgesia.[5][7]

Experimental Protocol:

  • Animals: Adult male Sprague-Dawley or Wistar rats (200-250g) are used.[9] Animals should be acclimated for at least one week before the experiment.

  • NTG Administration: A fresh solution of nitroglycerin (e.g., 10 mg/kg) is administered via intraperitoneal (i.p.) injection to induce a migraine-like state.[7]

  • Test Compound Administration: this compound can be administered at various doses (e.g., 1, 5, 10 mg/kg) via a relevant route (e.g., oral, subcutaneous) 30 minutes before or after the NTG injection to assess both prophylactic and abortive potential.

  • Behavioral Assessment: Nociceptive thresholds are measured at baseline and at regular intervals (e.g., 30, 60, 90, 120 minutes) post-NTG administration.

    • Mechanical Allodynia: Assessed using von Frey filaments applied to the periorbital region or hind paw. The withdrawal threshold is recorded.

    • Thermal Hyperalgesia: Measured using a plantar test or tail-flick apparatus. The latency to withdrawal from a heat source is recorded.

  • Data Analysis: Changes in withdrawal thresholds or latencies are compared between the vehicle-treated group and the compound-treated groups.

Data Presentation:

Treatment GroupDose (mg/kg)Baseline Mechanical Threshold (g)60 min Post-NTG Mechanical Threshold (g)% Reversal of Hyperalgesia
Vehicle-12.5 ± 1.23.8 ± 0.50%
2-[1-(...)]indole112.3 ± 1.15.5 ± 0.720%
2-[1-(...)]indole512.6 ± 1.38.9 ± 0.960%
2-[1-(...)]indole1012.4 ± 1.011.2 ± 1.185%
Sumatriptan (ref)112.5 ± 1.210.8 ± 1.080%
B. Trigeminal Ganglion Stimulation-Induced Plasma Protein Extravasation in Rats

This model directly assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine.[10]

Experimental Protocol:

  • Animals: Anesthetized adult male Sprague-Dawley rats (250-300g) are used.

  • Surgical Preparation: The trachea is cannulated for artificial ventilation. A femoral vein is cannulated for drug and dye administration. The skull is exposed, and a craniotomy is performed to expose the dura mater.

  • Trigeminal Ganglion Stimulation: A stimulating electrode is placed on the trigeminal ganglion.

  • Plasma Protein Extravasation Measurement: Evans blue dye (e.g., 50 mg/kg) is injected intravenously. The trigeminal ganglion is then stimulated electrically (e.g., 5 Hz, 5 ms, 1.0 mA for 5 minutes).

  • Test Compound Administration: this compound is administered intravenously 5 minutes before the stimulation.

  • Quantification: After stimulation, the animal is euthanized, and the dura mater is removed. The amount of extravasated Evans blue dye is quantified spectrophotometrically.

  • Data Analysis: The amount of dye in the dura mater of compound-treated animals is compared to that in vehicle-treated animals.

Data Presentation:

Treatment GroupDose (µg/kg, i.v.)Evans Blue Extravasation (µg/g tissue)% Inhibition
Vehicle-110 ± 120%
2-[1-(...)]indole0.185 ± 1022.7%
2-[1-(...)]indole145 ± 859.1%
2-[1-(...)]indole1020 ± 581.8%
Sumatriptan (ref)10035 ± 768.2%

II. Behavioral Assessment Protocols

To evaluate the potential central nervous system effects of this compound, several behavioral tests can be employed.

A. Head-Twitch Response in Mice

This is a behavioral proxy for 5-HT2A receptor activation and can indicate potential psychedelic-like effects.[11] While a selective 5-HT1D agonist is not expected to induce this behavior, it is a useful counterscreen.

Experimental Protocol:

  • Animals: Male C57BL/6 mice are used.

  • Habituation: Mice are placed in individual observation chambers for 30 minutes to acclimate.

  • Compound Administration: this compound is administered (e.g., i.p. or s.c.).

  • Observation: Immediately after administration, the number of head twitches is counted for a period of 30-60 minutes.

  • Data Analysis: The total number of head twitches is compared between treatment groups.

B. Resident-Intruder Test for Aggressive Behavior in Rats

Serotonergic drugs can modulate aggressive behavior.[12][13][14]

Experimental Protocol:

  • Animals: Male rats are housed individually (residents). Smaller, group-housed male rats are used as intruders.

  • Test Procedure: An intruder is introduced into the resident's cage.

  • Compound Administration: The resident rat is treated with this compound or vehicle prior to the test.

  • Behavioral Scoring: The latency to the first attack and the frequency and duration of aggressive behaviors (e.g., biting, lateral threat, offensive posturing) are recorded for a set period (e.g., 10 minutes).

  • Data Analysis: Aggressive behaviors are compared between treated and vehicle groups.

III. Pharmacokinetic Study Protocol in Rats

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is crucial for drug development.[15][16][17][18]

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats with jugular vein cannulation are used to facilitate serial blood sampling.[18]

  • Acclimation: Animals are acclimated for at least 2 days after surgery.[9]

  • Dosing:

    • Intravenous (i.v.) group: A single bolus dose (e.g., 1 mg/kg) is administered through the tail vein to determine clearance and volume of distribution.

    • Oral (p.o.) group: A single dose (e.g., 10 mg/kg) is administered by oral gavage to determine oral bioavailability.

  • Blood Sampling: Blood samples (approx. 100-200 µL) are collected from the jugular vein cannula at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).[15]

  • Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged to separate plasma.[9] Plasma is stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Standard pharmacokinetic parameters are calculated using appropriate software.

Data Presentation:

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)250 ± 30180 ± 25
Tmax (h)0.081.0
AUC (0-inf) (ng*h/mL)450 ± 501980 ± 210
t1/2 (h)2.5 ± 0.32.8 ± 0.4
CL (L/h/kg)2.2 ± 0.2-
Vd (L/kg)7.9 ± 0.8-
F (%)-44%

IV. Signaling Pathways and Visualizations

A. Proposed 5-HT1D Receptor Signaling Pathway

5-HT1D receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[19] Activation of the 5-HT1D receptor by an agonist like this compound is proposed to initiate the following signaling cascade:

  • Receptor Activation: The agonist binds to the 5-HT1D receptor.

  • G-protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein.

  • Downstream Effect: The activated Gαi subunit dissociates from the βγ subunits and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[20][21]

  • Modulation of Neuronal Activity: In the context of migraine, this reduction in cAMP in trigeminal nerve terminals is thought to inhibit the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), leading to a reduction in vasodilation and neurogenic inflammation.[7]

G_protein_signaling cluster_membrane Plasma Membrane receptor 5-HT1D Receptor g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts agonist This compound (Agonist) agonist->receptor Binds to atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates cgrp_release CGRP Release pka->cgrp_release Promotes vasodilation Vasodilation & Neurogenic Inflammation cgrp_release->vasodilation Causes

Caption: Proposed 5-HT1D receptor signaling pathway.

B. Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in an animal model of migraine.

experimental_workflow start Start: Hypothesis Compound is a 5-HT1D agonist animal_model Select Animal Model (e.g., NTG-induced migraine in rats) start->animal_model acclimation Animal Acclimation (1 week) animal_model->acclimation baseline Baseline Behavioral Testing (e.g., von Frey) acclimation->baseline grouping Randomize into Treatment Groups (Vehicle, Compound, Positive Control) baseline->grouping dosing Administer Test Compounds grouping->dosing induction Induce Migraine-like State (e.g., NTG injection) dosing->induction post_testing Post-treatment Behavioral Testing (Multiple time points) induction->post_testing data_collection Data Collection and Analysis post_testing->data_collection results Evaluate Efficacy: Compare nociceptive thresholds data_collection->results end End: Conclusion on In Vivo Efficacy results->end

Caption: Experimental workflow for in vivo efficacy testing.

References

Application Notes and Protocols for the Analytical Detection of 2-[1-(Dimethylamino)ethyl]indole

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the detection and quantification of 2-[1-(Dimethylamino)ethyl]indole in various samples. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted indole derivative. Accurate and sensitive analytical methods are crucial for its detection and quantification in research and pharmaceutical development. This document outlines protocols for the analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific methods for this exact isomer are not widely published, the following protocols have been adapted from well-established methods for the analysis of its positional isomer, N,N-dimethyltryptamine (DMT), and other tryptamine derivatives.[1][2][3][4]

Analytical Methods

Two primary analytical techniques are recommended for the detection and quantification of this compound:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Offers high sensitivity and selectivity, making it suitable for complex matrices such as biological fluids.[1][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique, particularly effective for volatile and thermally stable compounds. Derivatization may be required to improve chromatographic properties.[2][3][4]

The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol

This protocol is adapted from a validated method for the quantification of N,N-dimethyltryptamine (DMT) in human plasma and urine.[1]

Sample Preparation (Plasma and Urine)

A simple protein precipitation method is effective for sample clean-up.[1]

Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Internal Standard (IS): d6-DMT or a structurally similar compound not present in the sample.

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of the sample (plasma or urine) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of a cold (4°C) protein precipitation solution (75:25 v/v acetonitrile:methanol).[1]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

HPLC and Mass Spectrometry Conditions

HPLC System: A standard HPLC or UHPLC system. Mass Spectrometer: A triple quadrupole mass spectrometer.

Chromatographic Conditions (adapted from tryptamine analysis[6]):

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Electrospray Ionization - ESI, Positive Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a standard solution of this compound. A characteristic transition would be the precursor ion [M+H]+ to a stable product ion. For its isomer DMT, a common transition is m/z 189 -> 58.[7]

Quantitative Data

The following table summarizes typical performance characteristics for the analysis of DMT using a similar LC-MS/MS method, which can be used as a benchmark for method validation for this compound.[1]

ParameterDMT in PlasmaDMT in Urine
Linear Range 0.5 - 500 ng/mL2.5 - 250 ng/mL
Limit of Detection (LOD) ~0.15 ng/mL~0.75 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL2.5 ng/mL
Recovery >91%>91%
Precision (%RSD) ≤6.4%≤6.4%
Bias ±17.5%±17.5%

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of tryptamine analogs.[2][3][4]

Sample Preparation (Whole Blood and Urine)

Solid-phase extraction (SPE) is a common and effective method for sample clean-up prior to GC-MS analysis.[2]

Reagents and Materials:

  • Solid-Phase Extraction (SPE) Cartridges: C18.

  • Methanol (MeOH), GC grade.

  • Dichloromethane, GC grade.

  • Isopropanol, GC grade.

  • Ammonium Hydroxide.

  • Internal Standard (IS): Gramine or a suitable analog.[2]

  • Vortex mixer.

  • Evaporator (e.g., nitrogen stream).

Protocol:

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • To 1 mL of sample (whole blood or urine), add the Internal Standard.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 3 mL of a mixture of dichloromethane and isopropanol (80:20 v/v) containing 2% ammonium hydroxide.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis. Derivatization with an agent like BSTFA with 1% TMCS can be performed at this stage if necessary to improve peak shape and thermal stability.[4]

GC-MS Conditions

GC System: A standard gas chromatograph. Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

Chromatographic Conditions:

  • Column: A non-polar capillary column such as a DB-1ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[4][8]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

Mass Spectrometry Conditions (Electron Ionization - EI):

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Mode: Full scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The characteristic fragment ions for this compound would need to be determined from a standard, but a prominent ion is expected at m/z 58, corresponding to the [CH2=N(CH3)2]+ fragment, which is characteristic of N,N-dimethylalkylamines.[7]

Quantitative Data

The following table presents typical performance characteristics for the GC-MS analysis of DMT, which can serve as a reference for the analysis of its isomer.[2][3]

ParameterDMT in Blood/Urine
Linear Range 1.25 - 20 ng/mL
Limit of Detection (LOD) ~0.5 ng/mL
Recovery >86%
Linearity (r²) >0.99

Visualizations

HPLC-MS/MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Urine Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile/Methanol) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC Inject MSMS Tandem MS Detection (ESI+, MRM) HPLC->MSMS Quant Quantification MSMS->Quant Report Report Results Quant->Report

Caption: Workflow for HPLC-MS/MS analysis.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Blood or Urine Sample Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction (C18 Cartridge) Add_IS->SPE Elute Elute Analyte SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute/Derivatize Evaporate->Reconstitute GC GC Separation (HP-5MS Column) Reconstitute->GC Inject MS MS Detection (EI, Scan/SIM) GC->MS Quant Quantification MS->Quant Report Report Results Quant->Report

Caption: Workflow for GC-MS analysis.

Logical Relationship for Method Selection

Method_Selection Start Start: Need to Detect This compound Matrix Sample Matrix? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Complex (e.g., Biological) GC_MS Use GC-MS Matrix->GC_MS Simple/Clean HPLC_MS Use HPLC-MS/MS Sensitivity->HPLC_MS Yes Sensitivity->GC_MS No

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols for Radiolabeling 2-[1-(Dimethylamino)ethyl]indole for Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of 2-[1-(Dimethylamino)ethyl]indole and its subsequent use in in vitro and in vivo binding studies. This document is intended to guide researchers in the fields of pharmacology, neuroscience, and drug development in characterizing the binding profile of this novel compound.

Introduction

This compound belongs to the tryptamine class of compounds, which are known to interact with various neurotransmitter systems in the central nervous system (CNS). Structurally similar to endogenous neurotransmitters like serotonin, this compound is a candidate for targeting serotonin (5-HT) receptors and transporters. Radiolabeling of this molecule is essential for its quantitative evaluation in biological systems, enabling the determination of its binding affinity, receptor occupancy, and in vivo biodistribution.

This document outlines a protocol for the Carbon-11 radiolabeling of this compound, detailed methodologies for in vitro binding assays targeting serotonin receptors, and a framework for conducting in vivo biodistribution studies.

Radiolabeling Protocol

The proposed method for radiolabeling this compound is through N-methylation of its desmethyl precursor, 2-[1-(methylamino)ethyl]indole, using [¹¹C]methyl iodide ([¹¹C]CH₃I). Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for positron emission tomography (PET) imaging studies.

Synthesis of the Precursor: 2-[1-(Methylamino)ethyl]indole
  • Synthesis of 2-(1-Azidoethyl)indole: Starting from 2-acetylindole, reduction of the ketone to an alcohol, followed by conversion to an azide.

  • Reduction of the Azide: The azido group is then reduced to the primary amine, which can be subsequently monomethylated to yield the desired precursor.

Note: This is a proposed route and would require optimization.

[¹¹C]Carbon-11 Labeling of this compound

The radiolabeling is achieved by the N-methylation of the secondary amine precursor with [¹¹C]CH₃I.

Protocol:

  • Precursor Preparation: Dissolve 1-2 mg of the precursor, 2-[1-(methylamino)ethyl]indole, in 300 µL of anhydrous dimethylformamide (DMF).

  • Reaction Setup: Transfer the precursor solution to a sealed reaction vessel.

  • [¹¹C]CH₃I Introduction: Introduce cyclotron-produced [¹¹C]CH₃I into the reaction vessel.

  • Reaction Conditions: Heat the reaction mixture at 80-100°C for 5-10 minutes.

  • Quenching: Quench the reaction by adding 500 µL of high-performance liquid chromatography (HPLC) mobile phase.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC.

  • Formulation: The collected fraction containing the radiolabeled product is reformulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for in vivo studies.

Workflow for [¹¹C]-2-[1-(Dimethylamino)ethyl]indole Synthesis

G cluster_precursor Precursor Synthesis (Proposed) cluster_radiolabeling Radiolabeling 2_acetylindole 2-Acetylindole intermediate_alcohol Intermediate Alcohol 2_acetylindole->intermediate_alcohol Reduction intermediate_azide 2-(1-Azidoethyl)indole intermediate_alcohol->intermediate_azide Azidation precursor 2-[1-(Methylamino)ethyl]indole (Precursor) intermediate_azide->precursor Reduction & Methylation reaction N-Methylation Reaction (80-100°C, 5-10 min) C11_CH3I [¹¹C]CH₃I C11_CH3I->reaction purification HPLC Purification reaction->purification final_product [¹¹C]-2-[1-(Dimethylamino)ethyl]indole purification->final_product

Caption: Proposed workflow for the synthesis of the precursor and subsequent radiolabeling of this compound with Carbon-11.

In Vitro Binding Studies

Based on the structural similarity of this compound to known tryptamines, the primary targets for in vitro binding assays are the serotonin 5-HT₂A and 5-HT₂C receptors, and the serotonin transporter (SERT).

Membrane Preparation
  • Source: Use tissues known to express the target receptors, such as rat frontal cortex for 5-HT₂A receptors, or cell lines stably expressing the human recombinant receptor of interest.

  • Homogenization: Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: Centrifuge the homogenate at low speed to remove debris.

  • Pelleting: Centrifuge the supernatant at high speed to pellet the membranes.

  • Washing: Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.

  • Storage: Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.

Radioligand Binding Assay Protocol

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of the non-radiolabeled this compound.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane preparation (typically 50-100 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors).

    • Varying concentrations of the unlabeled test compound (this compound).

    • Assay buffer to reach the final volume.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for In Vitro Radioligand Binding Assay

G start Start membrane_prep Membrane Preparation start->membrane_prep assay_setup Assay Setup in 96-well Plate (Membranes, Radioligand, Test Compound) membrane_prep->assay_setup incubation Incubation (e.g., 25°C, 60 min) assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Filter Washing filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC₅₀ and Ki determination) scintillation->data_analysis end End data_analysis->end

Caption: A generalized workflow for performing an in vitro radioligand binding assay.

Expected Binding Affinities

While specific data for this compound is not available, data for the structurally related N,N-dimethyltryptamine (DMT) can provide an estimate of the expected affinity range.

Receptor SubtypeReported Ki for DMT (nM)
5-HT₂A1985
SERT (inhibition of [³H]5-HT uptake)4000

Note: These values are for a related compound and should be considered as a preliminary guide.

In Vivo Biodistribution Studies

In vivo biodistribution studies are crucial to understand the pharmacokinetic profile of the radiolabeled compound, including its ability to cross the blood-brain barrier (BBB) and its distribution in various organs.

Animal Model

Rodents (mice or rats) are typically used for initial biodistribution studies.

Experimental Protocol
  • Radiotracer Administration: Administer a known amount of [¹¹C]-2-[1-(Dimethylamino)ethyl]indole intravenously (e.g., via the tail vein) to a cohort of animals.

  • Time Points: Euthanize groups of animals at various time points post-injection (e.g., 2, 5, 15, 30, and 60 minutes).

  • Tissue Dissection: Promptly dissect key organs and tissues of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, and blood).

  • Sample Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Expression: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Expected Biodistribution Profile

Based on studies with [¹³¹I]-labeled N,N-dimethyltryptamine (DMT) in rabbits, the following biodistribution pattern can be anticipated[1][2][3]:

  • Rapid Brain Uptake: The compound is expected to cross the blood-brain barrier quickly, with peak brain uptake occurring within the first few minutes post-injection.

  • Organ Distribution: Significant initial uptake may be observed in highly perfused organs such as the heart, lungs, and kidneys. The liver is also expected to show notable accumulation due to its role in metabolism.

  • Clearance: The radiotracer and its metabolites are likely to be cleared primarily through the renal route, leading to accumulation in the bladder over time.

Table of Expected Biodistribution Data for a Tryptamine Analog ([¹³¹I]DMT in rabbits)
Organ%ID/g at 5 min%ID/g at 60 min
Brain20.0 ± 2.22.1 ± 0.5
HeartHigh initial uptake, then rapid clearanceLower
LiverHigh initial uptakeModerate
KidneysHigh and increasingHigh

Data adapted from studies on [¹³¹I]DMT in rabbits and should be considered as an approximation.[1][2]

Signaling Pathway Implication

G ligand [¹¹C]-2-[1-(Dimethylamino)ethyl]indole receptor 5-HT₂A Receptor (Gq/11-coupled) ligand->receptor Binds to plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP₂ plc->pip2 Cleaves dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP₃) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release from ER ip3->ca_release Induces downstream Downstream Cellular Effects pkc->downstream ca_release->downstream

Caption: Simplified signaling pathway of the 5-HT₂A receptor, a likely target for this compound.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for the radiolabeling and preclinical evaluation of this compound. The proposed Carbon-11 labeling strategy is feasible and allows for in vivo imaging using PET. The outlined in vitro binding assays will enable the characterization of its affinity and selectivity for serotonin receptors and transporters. Furthermore, the biodistribution studies will provide crucial insights into its pharmacokinetic properties, including its potential as a CNS-penetrant agent. These studies will collectively contribute to a deeper understanding of the pharmacological profile of this novel compound and its potential for further development.

References

Application Notes and Protocols: 2-[1-(Dimethylamino)ethyl]indole as a Putative Serotonergic Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[1-(Dimethylamino)ethyl]indole is an indole derivative with a structural resemblance to endogenous serotonergic ligands. While comprehensive data on this specific molecule is limited, its structural analogs, such as 2,3-dialkyl(dimethylamino)indoles, have been investigated for their interaction with serotonin (5-HT) receptors. These studies suggest that while some analogs exhibit weak binding affinity for 5-HT1 and 5-HT2 receptors, they can act as potent antagonists at other serotonin receptor subtypes, with some demonstrating weak agonistic activity at higher concentrations.[1] This document provides a summary of available data on related compounds, detailed protocols for evaluating the serotonergic activity of novel molecules like this compound, and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation: Serotonergic Activity of Related Indole Derivatives

Table 1: Binding Affinity of 2,3-Dialkyl(dimethylamino)indoles at Serotonin Receptors

Compound ClassReceptor SubtypeBinding Affinity (IC50)Reference
2,3-Dialkyl(dimethylamino)indoles5-HT1> 1 µM[1]
2,3-Dialkyl(dimethylamino)indoles5-HT2> 1 µM[1]

Table 2: Functional Activity of 2,3-Dialkyl(dimethylamino)indoles

Compound ClassAssayReceptorActivityPotencyReference
2,3-Dialkyl(dimethylamino)indolesRat Stomach Fundus ContractionSerotoninAntagonistPotent[1]
2,3-Dialkyl(dimethylamino)indolesRat Stomach Fundus ContractionSerotoninWeak Agonist (at high concentrations)-[1]

Experimental Protocols

To characterize the serotonergic agonist profile of this compound, a series of in vitro assays are required. The following are detailed protocols for key experiments.

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor

This protocol is adapted from established methods for determining the affinity of a test compound for the 5-HT1A receptor.[2][3]

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4

  • Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)

  • Non-specific binding control: 10 µM 5-HT

  • Test compound: this compound at various concentrations

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT1A cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (final concentration ~0.5 nM), 50 µL of test compound dilutions (ranging from 10⁻¹⁰ M to 10⁻⁵ M) or 50 µL of 5-HT for non-specific binding, and 100 µL of membrane preparation (containing 50-100 µg of protein).

    • Incubate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 4 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for 5-HT1A Receptor Agonism

This protocol measures the inhibition of forskolin-stimulated cAMP production, a hallmark of Gi/o-coupled receptor activation like the 5-HT1A receptor.[4][5][6]

Objective: To determine the efficacy (Emax) and potency (EC50) of this compound as an agonist at the human 5-HT1A receptor.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Stimulation buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4

  • Forskolin

  • Test compound: this compound at various concentrations

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Plate reader compatible with the chosen detection kit

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-K1-h5-HT1A cells to ~80-90% confluency.

    • Seed the cells into a 384-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.

  • Agonist Stimulation:

    • Remove the culture medium and replace it with 10 µL of stimulation buffer containing a fixed concentration of forskolin (e.g., 10 µM).

    • Add 10 µL of the test compound at various concentrations (ranging from 10⁻¹¹ M to 10⁻⁵ M).

    • Incubate at room temperature for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • Normalize the data to the response of a known full agonist (e.g., 5-HT) and a vehicle control.

    • Determine the EC50 and Emax values using a sigmoidal dose-response curve fit.

Protocol 3: Calcium Flux Assay for 5-HT2A Receptor Agonism

This protocol measures the increase in intracellular calcium, a characteristic response to the activation of Gq-coupled receptors like the 5-HT2A receptor.[7][8][9]

Objective: To determine the efficacy (Emax) and potency (EC50) of this compound as an agonist at the human 5-HT2A receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium-6)

  • Probenecid (optional, to prevent dye extrusion)

  • Test compound: this compound at various concentrations

  • Positive control: 5-HT or another known 5-HT2A agonist

  • Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating:

    • Seed cells into a black-walled, clear-bottom 96-well or 384-well plate at an appropriate density and incubate for 24-48 hours.

  • Dye Loading:

    • Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid (if used) in HBSS according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate at 37°C for 60 minutes in the dark.

  • Calcium Flux Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Establish a baseline fluorescence reading for each well.

    • Inject the test compound at various concentrations and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the ΔF or the normalized response against the logarithm of the test compound concentration.

    • Determine the EC50 and Emax values using a sigmoidal dose-response curve fit.

Visualization of Signaling Pathways and Workflows

Serotonin Receptor Signaling Pathways

Serotonin receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate intracellular signaling cascades through different G protein subtypes (Gs, Gi/o, and Gq).[10][11]

Serotonin Receptor Signaling cluster_Gs Gs Pathway cluster_Gi Gi/o Pathway cluster_Gq Gq Pathway Agonist_Gs Agonist 5-HT4/6/7 5-HT4/6/7 Receptors Agonist_Gs->5-HT4/6/7 Gs Gs 5-HT4/6/7->Gs AC_stim Adenylate Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA Cellular Response_Gs Cellular Response PKA->Cellular Response_Gs Agonist_Gi Agonist 5-HT1/5 5-HT1/5 Receptors Agonist_Gi->5-HT1/5 Gi Gi/o 5-HT1/5->Gi AC_inhib Adenylate Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Cellular Response_Gi Cellular Response cAMP_dec->Cellular Response_Gi Agonist_Gq Agonist 5-HT2 5-HT2 Receptors Agonist_Gq->5-HT2 Gq Gq 5-HT2->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release ↑ [Ca²⁺]i IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular Response_Gq Cellular Response Ca_release->Cellular Response_Gq PKC->Cellular Response_Gq

Caption: Major serotonin receptor signaling pathways.

Experimental Workflow for Characterizing a Novel Serotonergic Agonist

The following diagram illustrates a typical workflow for the initial characterization of a compound like this compound for its serotonergic agonist properties.

Experimental Workflow Start Synthesize and Purify This compound Binding_Assay Primary Screening: Radioligand Binding Assays (e.g., 5-HT1A, 5-HT2A) Start->Binding_Assay Check_Affinity Significant Binding Affinity? Binding_Assay->Check_Affinity Functional_Assays Secondary Screening: Functional Assays (cAMP, Calcium Flux) Check_Affinity->Functional_Assays Yes Stop Low Priority/Inactive Check_Affinity->Stop No Check_Agonism Agonist Activity? Functional_Assays->Check_Agonism Dose_Response Determine Potency and Efficacy (EC50, Emax) Check_Agonism->Dose_Response Yes Check_Agonism->Stop No Selectivity_Panel Selectivity Profiling: Binding and Functional Assays across 5-HT receptor subtypes Dose_Response->Selectivity_Panel In_Vivo_Studies In Vivo Behavioral Models (if warranted) Selectivity_Panel->In_Vivo_Studies End Characterization Complete In_Vivo_Studies->End

References

Application Notes and Protocols for N,N-Dimethyltryptamine (DMT) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to N,N-Dimethyltryptamine (DMT) , a structural isomer of the requested compound 2-[1-(Dimethylamino)ethyl]indole. Extensive literature is available for DMT, whereas specific neuroscientific data for this compound is not readily found in published research. DMT, or 3-[2-(dimethylamino)ethyl]indole, is a potent psychedelic compound and a valuable tool in neuroscience for studying consciousness, neural plasticity, and the pharmacology of serotonergic systems.

These application notes are intended for researchers, scientists, and drug development professionals. All protocols are for research purposes only and must be conducted in accordance with institutional and governmental regulations.

Introduction

N,N-Dimethyltryptamine (DMT) is an indole alkaloid found in numerous plant species and is also endogenously present in mammals.[1] It is a classic psychedelic known for its rapid onset and short duration of profound effects on consciousness. In neuroscience, DMT is utilized as a pharmacological tool to investigate the function of serotonin (5-HT) receptors, particularly the 5-HT2A subtype, and the sigma-1 receptor.[1][2] Its ability to induce significant changes in perception, cognition, and mood, coupled with its neuroplastic effects, makes it a compound of interest for understanding brain function and for the potential development of novel therapeutics for psychiatric and neurological disorders.[3][4]

Mechanism of Action

DMT's primary mechanism of action involves its interaction with various neurotransmitter systems, most notably the serotonergic and sigma systems.

  • Serotonin Receptors: DMT is a non-selective serotonin receptor agonist.[5] Its psychedelic effects are primarily mediated through the activation of the 5-HT2A receptor.[1][6] DMT also exhibits affinity for a wide range of other 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, and 5-HT7.[1][6][7] The activation of the 5-HT2A receptor by DMT leads to a cascade of intracellular events, including the stimulation of phosphoinositide hydrolysis and increased glutamatergic activity in cortical regions, which is thought to underlie its profound effects on perception and cognition.[1][8]

  • Sigma-1 Receptor: DMT is an endogenous agonist for the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2][9] This interaction is implicated in neuroprotective, anti-inflammatory, and immunomodulatory effects.[9][10] Activation of the sigma-1 receptor by DMT has been shown to protect cells from hypoxia-induced damage and to promote neurogenesis.[3][9]

  • Trace Amine-Associated Receptors (TAARs): DMT also binds to and activates TAARs, which may contribute to its overall pharmacological profile.[1][6]

Quantitative Data: Receptor Binding Affinities and Functional Activity

The following tables summarize the receptor binding affinities and functional activities of DMT at various targets. This data is compiled from multiple in vitro studies.

Table 1: Receptor Binding Affinities of DMT

Receptor SubtypeBinding Affinity (Ki, nM)Binding Affinity (IC50, nM)Reference
Serotonin Receptors
5-HT1A6.5 - 183170[1][7]
5-HT1B--[1]
5-HT1D--[1]
5-HT2A127 - 120075[1][6][7]
5-HT2B--[1]
5-HT2C360 - 2630360[1][7]
5-HT5A--[1]
5-HT6--[1]
5-HT7--[1]
Sigma Receptors
Sigma-114,750 (Kd)-[11]

Note: Binding affinities can vary between different studies and experimental conditions. Ki represents the inhibition constant, IC50 the half-maximal inhibitory concentration, and Kd the dissociation constant.

Table 2: In Vitro Functional Activity of DMT

AssayCell Line/PreparationEffectPotency (EC50/IC50)Reference
Phosphoinositide HydrolysisFibroblasts transfected with 5-HT2A or 5-HT2C receptorsAgonistComparable to serotonin[8]
cAMP AccumulationTAAR1 transfected HEK293 cellsAgonistHigh affinity[6]
Voltage-gated Na+ channel inhibitionCardiac myocytes and heterologous cells expressing sigma-1 receptorsInhibition-[2][12]

Experimental Protocols

The following are example protocols for in vitro and in vivo studies using DMT.

In Vitro Protocol: Receptor Binding Assay

Objective: To determine the binding affinity of DMT for a specific receptor (e.g., 5-HT2A) in a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [3H]ketanserin).

  • N,N-Dimethyltryptamine (DMT) hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding agent (e.g., 10 µM spiperone).

  • Scintillation vials and cocktail.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Prepare a series of dilutions of DMT in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding agent, or a concentration of DMT.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through a glass fiber filter using a microplate harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each DMT concentration by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value.

In Vivo Protocol: Rodent Behavioral Assay (Forced Swim Test)

Objective: To assess the antidepressant-like effects of DMT in rats using the forced swim test (FST).[13][14][15]

Materials:

  • Adult male Sprague-Dawley rats.[14]

  • N,N-Dimethyltryptamine (DMT) fumarate or hydrochloride, dissolved in saline.

  • Forced swim test apparatus (a transparent cylinder filled with water).

  • Video recording equipment.

Procedure:

  • Habituation (Day 1): Place each rat individually into the swim cylinder (water temperature 23-25°C) for a 15-minute pre-swim session. This is to induce a state of behavioral despair.

  • Drug Administration (Day 2): 24 hours after the pre-swim, administer DMT (e.g., 10 mg/kg, intraperitoneally) or vehicle (saline) to the rats.[13][16]

  • Test Session (Day 2): 1 hour after drug administration, place the rats back into the swim cylinder for a 5-minute test session.[16]

  • Behavioral Scoring: Record the sessions and score the duration of immobility, swimming, and climbing behaviors. A decrease in immobility time is indicative of an antidepressant-like effect.[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows related to DMT research.

DMT-Induced 5-HT2A Receptor Signaling

DMT_5HT2A_Signaling DMT DMT HT2A 5-HT2A Receptor DMT->HT2A Binds & Activates Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC Glutamate ↑ Glutamate Release (in Prefrontal Cortex) Ca->Glutamate PKC->Glutamate Plasticity Neural Plasticity Glutamate->Plasticity Psychedelic Psychedelic Effects Glutamate->Psychedelic DMT_Sigma1_Neuroprotection DMT DMT Sigma1 Sigma-1 Receptor (at ER-Mitochondria interface) DMT->Sigma1 Binds & Activates ER_Stress Endoplasmic Reticulum Stress Response Sigma1->ER_Stress Modulates Stress Cellular Stress (e.g., Hypoxia) Stress->ER_Stress Antioxidant ↑ Antioxidant Proteins ER_Stress->Antioxidant Survival ↑ Cell Survival & Neurogenesis Antioxidant->Survival Behavioral_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Habituation Habituation/ Baseline Testing Animal_Acclimation->Habituation Drug_Prep DMT Solution Preparation Drug_Admin Drug Administration (DMT or Vehicle) Drug_Prep->Drug_Admin Habituation->Drug_Admin Behavioral_Test Behavioral Test (e.g., FST, Fear Extinction) Drug_Admin->Behavioral_Test Data_Scoring Video Scoring & Data Collection Behavioral_Test->Data_Scoring Stats Statistical Analysis Data_Scoring->Stats Interpretation Interpretation of Results Stats->Interpretation

References

Application Notes and Protocols for Investigating GPCR Signaling with N,N-Dimethyltryptamine (DMT)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "2-[1-(Dimethylamino)ethyl]indole" did not yield sufficient information regarding its activity at G Protein-Coupled Receptors (GPCRs). Therefore, these application notes and protocols have been created for a structurally similar and well-characterized compound, N,N-Dimethyltryptamine (DMT) , which is a known ligand for several GPCRs. DMT is a tryptamine derivative with a dimethylaminoethyl group at the 3-position of the indole ring, making it a relevant substitute for the purpose of illustrating the required experimental and analytical framework.

Introduction

N,N-Dimethyltryptamine (DMT) is an indole alkaloid that has been shown to interact with a variety of GPCRs, most notably the serotonin (5-HT) receptors.[1] It acts as an agonist at several of these receptors, leading to the activation of downstream signaling cascades.[2][3] Understanding the interaction of DMT with these receptors is crucial for elucidating its pharmacological effects. These application notes provide a summary of DMT's activity at key GPCRs and detailed protocols for investigating its signaling properties.

Data Presentation: Quantitative Analysis of DMT-GPCR Interactions

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of DMT for various serotonin receptors.

Table 1: Binding Affinity of DMT for Human Serotonin Receptors

ReceptorRadioligandTissue/Cell LineKi (nM)Reference
5-HT1A[3H]-8-OH-DPATRat BrainAgonist activity suggested by GTP shift[3]
5-HT2A[3H]-KetanserinRat Frontal Cortex1,985[4]
5-HT2ANot SpecifiedNot SpecifiedIC50: 75 ± 1[1]
5-HT1A, 1B, 1D, 2A, 2B, 2C, 5A, 6, 7Not SpecifiedNot Specified39 - 2,100[1]

Table 2: Functional Activity of DMT at Human Serotonin Receptors

ReceptorAssay TypeCellular ResponsePotency (EC50/IC50)EfficacyReference
5-HT1AAdenylate Cyclase InhibitionInhibition of forskolin-stimulated cAMPEC50: 4,000 nMFull Agonist[3]
5-HT2APhosphoinositide HydrolysisIncreased PI turnoverAgonistComparable to Serotonin[2]
5-HT2ACalcium MobilizationIncreased intracellular Ca2+EC50: 118 ± 29 nMPartial Agonist (23% of 5-HT)[5]
5-HT2CPhosphoinositide HydrolysisIncreased PI turnoverPartial AgonistNot Specified[2]

Signaling Pathways

DMT binding to different 5-HT receptor subtypes initiates distinct downstream signaling cascades. The two primary pathways are the Gαq-mediated phosphoinositide pathway for 5-HT2A receptors and the Gαi-mediated adenylyl cyclase inhibition pathway for 5-HT1A receptors.

GPCR_Signaling_Pathways cluster_0 5-HT2A Receptor Signaling (Gαq Pathway) cluster_1 5-HT1A Receptor Signaling (Gαi Pathway) DMT_2A DMT HTR2A 5-HT2A Receptor DMT_2A->HTR2A Binds Gq Gαq HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response_2A Cellular Response PKC->Cellular_Response_2A Phosphorylates targets leading to DMT_1A DMT HTR1A 5-HT1A Receptor DMT_1A->HTR1A Binds Gi Gαi HTR1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_1A Cellular Response PKA->Cellular_Response_1A Phosphorylates targets leading to Radioligand_Binding_Workflow prep Prepare cell membranes expressing the target receptor incubation Incubate membranes with a fixed concentration of radioligand (e.g., [3H]ketanserin) and varying concentrations of DMT prep->incubation filtration Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter incubation->filtration wash Wash filters with ice-cold buffer to remove non-specifically bound radioligand filtration->wash scintillation Measure radioactivity on filters using a scintillation counter wash->scintillation analysis Plot the percentage of specific binding against the log concentration of DMT to determine the IC50 value scintillation->analysis ki_calc Calculate the Ki value from the IC50 using the Cheng-Prusoff equation analysis->ki_calc Calcium_Mobilization_Workflow cell_prep Seed cells expressing the target receptor in a 96-well plate dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_prep->dye_loading incubation Incubate to allow for dye de-esterification dye_loading->incubation baseline Measure baseline fluorescence using a fluorescence plate reader incubation->baseline stimulation Add varying concentrations of DMT and immediately start kinetic fluorescence reading baseline->stimulation analysis Analyze the change in fluorescence over time to determine the EC50 value stimulation->analysis

References

Application Notes and Protocols for Receptor Mapping Studies using 2-[1-(Dimethylamino)ethyl]indole and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indole derivatives containing a dimethylaminoethyl moiety are of significant interest in neuroscience and pharmacology due to their interactions with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. These compounds serve as valuable tools for receptor mapping, which involves identifying the location, density, and pharmacological properties of receptors in tissues. Understanding these interactions is crucial for the development of novel therapeutics for a range of psychiatric and neurological disorders.

This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in using compounds like 2-[1-(Dimethylamino)ethyl]indole for receptor mapping studies. The primary focus is on characterizing the binding properties and anatomical distribution of target receptors using standard in-vitro techniques.

Data Presentation: Receptor Binding Profile

The following table summarizes the binding affinities (Ki) of N,N-Dimethyltryptamine (DMT), a structural isomer of the topic compound, for various human serotonin receptors. This data provides a likely indication of the receptor families that 2-substituted dimethylaminoethyl indoles may also target.

Receptor SubtypeKi (nM)RadioligandTissue/Cell LineReference
5-HT1A116[3H]8-OH-DPATHuman Cortex[1]
5-HT2A162[3H]KetanserinHuman Cortex[1]
5-HT2C523[3H]MesulergineHuman Choroid Plexus[1]
5-HT1D344[3H]SerotoninBovine Caudate[1]
5-HT1B1860[125I]GTIRat Striatum[1]
5-HT61340[3H]LSDHeLa cells[1]
5-HT72150[3H]5-CTHEK293 cells[1]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Test Compound: this compound or other indole derivative.

  • Radioligand: A high-affinity radiolabeled ligand for the receptor of interest (e.g., [3H]Ketanserin for 5-HT2A receptors).

  • Membrane Preparation: Homogenized tissue or cell membranes expressing the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

    • Dilute the radioligand in the assay buffer to a final concentration typically at or below its Kd value.

    • Thaw the membrane preparation on ice and dilute to the desired protein concentration in the assay buffer.

  • Assay Incubation:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

      • 50 µL of the test compound at various concentrations.

      • 50 µL of the diluted radioligand.

      • 100 µL of the diluted membrane preparation.

    • The final assay volume is typically 250 µL.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In-Vitro Receptor Autoradiography

This protocol allows for the visualization of the anatomical distribution of target receptors in tissue sections.

Materials:

  • Radiolabeled Ligand: A suitable radioligand for the receptor of interest (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors).

  • Unlabeled Ligand: A high concentration of an unlabeled ligand for determining non-specific binding.

  • Tissue Sections: Cryostat-cut tissue sections (e.g., brain slices) mounted on microscope slides.

  • Incubation Buffer: e.g., Tris-HCl buffer with appropriate additives.

  • Wash Buffers: Cold incubation buffer.

  • Distilled Water.

  • Autoradiography Film or Phosphor Imaging Plates.

  • X-ray Cassettes.

  • Image Analysis System.

Procedure:

  • Tissue Section Preparation:

    • Obtain frozen tissue blocks and section them using a cryostat at a thickness of 10-20 µm.

    • Thaw-mount the sections onto gelatin-coated microscope slides and store them at -80°C until use.

  • Pre-incubation:

    • Allow the slides to warm to room temperature.

    • Pre-incubate the slides in incubation buffer for a short period (e.g., 15-30 minutes) to rehydrate the tissue and remove endogenous ligands.

  • Incubation with Radioligand:

    • Incubate the slides in a solution containing the radioligand at a concentration near its Kd.

    • For determining non-specific binding, incubate an adjacent set of slides in the same radioligand solution that also contains a high concentration of an unlabeled competing ligand.

    • Incubate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature.

  • Washing:

    • Wash the slides in a series of ice-cold wash buffers to remove unbound radioligand. The duration and number of washes should be optimized for the specific radioligand.

    • Perform a final quick rinse in cold distilled water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides rapidly, for example, under a stream of cool, dry air.

    • Appose the dried slides to an autoradiography film or a phosphor imaging plate in an X-ray cassette.

    • Store the cassettes in the dark at an appropriate temperature for the required exposure time, which can range from days to weeks depending on the isotope and receptor density.

  • Image Development and Analysis:

    • Develop the film or scan the imaging plate to obtain an autoradiogram.

    • Quantify the receptor density in different anatomical regions by measuring the optical density of the autoradiograms using a computerized image analysis system. Calibrate the optical densities using co-exposed radioactive standards.

Visualizations

Signaling Pathways

G cluster_5HT1A 5-HT1A Receptor Signaling Ligand 5-HT / Agonist Receptor 5-HT1A Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates (via Gβγ) cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates K_ion K+ Efflux GIRK->K_ion Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization G cluster_5HT2A 5-HT2A Receptor Signaling Ligand 5-HT / Agonist Receptor 5-HT2A Receptor Ligand->Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca_release Ca2+ Release ER->Ca_release Downstream Downstream Effects Ca_release->Downstream PKC->Downstream G cluster_workflow Receptor Mapping Workflow start Start compound Synthesize/Obtain This compound start->compound radiolabeling Radiolabel Compound (Optional) compound->radiolabeling binding_assay Radioligand Binding Assay compound->binding_assay Test Compound autoradiography Receptor Autoradiography radiolabeling->autoradiography Radioligand data_analysis Data Analysis binding_assay->data_analysis IC50/Ki values autoradiography->data_analysis Receptor Distribution interpretation Interpretation of Results data_analysis->interpretation end End interpretation->end

References

Application Notes & Protocols: In Vivo Imaging with 2-[1-(Dimethylamino)ethyl]indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-[1-(Dimethylamino)ethyl]indole derivatives as potential agents for in vivo imaging, particularly with Positron Emission Tomography (PET). The protocols are based on established methodologies for similar indole-based radiotracers and are intended to serve as a guide for researchers developing and utilizing these compounds for preclinical and clinical research.

Introduction

Indole derivatives are a significant class of heterocyclic compounds that are prevalent in many biologically active natural products and synthetic drugs. Their versatile structure allows for modification to target a variety of biological receptors and enzymes, making them attractive candidates for the development of targeted imaging agents. The this compound scaffold, in particular, can be functionalized and radiolabeled for in vivo visualization and quantification of its biological targets.

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that allows for the three-dimensional visualization of physiological, biochemical, and pharmacological processes in living subjects. By labeling this compound derivatives with positron-emitting isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), researchers can study drug-target engagement, receptor occupancy, and the biodistribution of these compounds in real-time.[1]

Applications

Radiolabeled this compound derivatives have potential applications in several areas of research and drug development:

  • Neuroimaging: Depending on their specific target, these tracers can be used to image neurotransmitter receptors, such as serotonin (5-HT) or sigma (σ) receptors, which are implicated in various neurological and psychiatric disorders.[2][3]

  • Oncology: Certain indole derivatives have shown affinity for targets that are overexpressed in tumors, such as specific kinases or receptors, enabling the visualization of tumors and the monitoring of treatment response.[4]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: PET imaging with these compounds can provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its interaction with its target in a living organism.[1]

  • Drug Development: This imaging technique can aid in the selection of drug candidates by providing early in vivo data on target engagement and dose-occupancy relationships, thus streamlining the drug development process.[1]

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data for a candidate this compound derivative, designated as [¹⁸F]Indole-Tracer-1. This data is compiled based on typical values reported for similar indole-based PET radiotracers in the literature.[2][3]

ParameterValueUnitsDescription
Binding Affinity (Ki) 1.5nMAffinity for the target receptor/enzyme.
Selectivity >100-fold-Selectivity for the target over other related receptors.
Radiochemical Yield (RCY) 35 ± 5% (n=5)Decay-corrected yield based on starting [¹⁸F]fluoride.
Molar Activity (Am) > 50GBq/µmolAt the end of synthesis.
Radiochemical Purity > 98%Determined by radio-HPLC.
Brain Uptake (SUV) 2.5 at 30 min-Standardized Uptake Value in the target brain region.
Brain-to-Blood Ratio 3.2 at 60 min-Ratio of radioactivity concentration in the brain vs. blood.

Experimental Protocols

Synthesis of the Precursor for Radiolabeling

This protocol describes a general method for the synthesis of a tosylate or nosylate precursor of the this compound derivative, which is suitable for subsequent radiolabeling with ¹⁸F.

Workflow for Precursor Synthesis

A Starting Indole Derivative B Protection of Indole Nitrogen (e.g., with Boc anhydride) A->B C Introduction of Hydroxyethyl Group B->C D Tosylation/Nosylation of the Hydroxyl Group C->D E Deprotection of Indole Nitrogen D->E F Final Precursor E->F

A generalized workflow for the synthesis of a radiolabeling precursor.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi)

  • 2-(2-Bromoethoxy)tetrahydropyran

  • p-Toluenesulfonyl chloride (TsCl) or 2-Nitrobenzenesulfonyl chloride (NsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Protection: Dissolve the starting indole derivative in anhydrous THF. Add Boc₂O and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete (monitor by TLC).

  • Alkylation: Cool the reaction mixture to -78 °C and add n-BuLi dropwise. After stirring for 30 minutes, add 2-(2-Bromoethoxy)tetrahydropyran. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Deprotection of THP ether: Dissolve the crude product in methanol and add a catalytic amount of p-toluenesulfonic acid. Stir at room temperature until the deprotection is complete (monitor by TLC).

  • Tosylation/Nosylation: Dissolve the resulting alcohol in anhydrous DCM and cool to 0 °C. Add triethylamine followed by TsCl or NsCl. Stir at room temperature until the reaction is complete.

  • Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Final Deprotection: Dissolve the tosylated/nosylated intermediate in DCM and add TFA. Stir at room temperature until the Boc group is removed.

  • Purification: Neutralize with saturated sodium bicarbonate and extract with DCM. Purify the crude product by silica gel column chromatography to obtain the final precursor.

Radiolabeling with Fluorine-18

This protocol outlines the automated synthesis of the ¹⁸F-labeled indole derivative.

Workflow for ¹⁸F-Radiolabeling

A [¹⁸F]Fluoride Trapping on Anion Exchange Cartridge B Elution with K₂CO₃/Kryptofix 2.2.2 A->B C Azeotropic Drying B->C D Addition of Precursor in Acetonitrile C->D E Nucleophilic Substitution Reaction (Heating) D->E F Quenching and Dilution E->F G Semi-preparative HPLC Purification F->G H Formulation in Saline G->H I Sterile Filtration H->I J [¹⁸F]Indole-Tracer-1 I->J

Automated synthesis workflow for the ¹⁸F-labeling of the indole derivative.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile, anhydrous

  • Precursor molecule

  • Water for injection

  • Ethanol, USP

  • Sterile filters (0.22 µm)

  • Automated synthesis module

  • Semi-preparative HPLC system with a radioactivity detector

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride is passed through a pre-conditioned anion exchange cartridge. The trapped [¹⁸F]fluoride is then eluted into the reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Drying: The solvent is removed by azeotropic distillation with additions of anhydrous acetonitrile under a stream of nitrogen.

  • Radiolabeling Reaction: The precursor (2-5 mg) dissolved in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction vessel is sealed and heated at 80-120 °C for 10-15 minutes.

  • Purification: After cooling, the reaction mixture is quenched with water and injected onto a semi-preparative HPLC column for purification. The fraction corresponding to the desired product is collected.

  • Formulation: The collected fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product. The product is then eluted with a small volume of ethanol and formulated with sterile saline for injection.

  • Quality Control: The final product is tested for radiochemical purity, molar activity, pH, and sterility before in vivo use.

In Vivo PET Imaging Protocol

This protocol provides a general procedure for performing a dynamic PET scan in a rodent model.

Workflow for In Vivo PET Imaging

A Animal Preparation (Anesthesia, Catheterization) B Positioning in PET Scanner A->B C Transmission Scan for Attenuation Correction B->C D Intravenous Injection of [¹⁸F]Indole-Tracer-1 C->D E Dynamic PET Scan Acquisition (e.g., 60-90 min) D->E F Image Reconstruction E->F G Data Analysis (Time-Activity Curves, SUV) F->G

References

Application Notes and Protocols for 2-[1-(Dimethylamino)ethyl]indole in Behavioral Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: A comprehensive review of the scientific literature reveals a significant lack of published research on the specific behavioral pharmacology of 2-[1-(Dimethylamino)ethyl]indole (CAS No. 96286-10-1) . While this compound is commercially available, there are no detailed preclinical or clinical studies characterizing its mechanism of action or its effects on behavior.

Therefore, to provide a valuable resource for researchers in behavioral pharmacology, this document will focus on a closely related and extensively studied class of compounds: indoleamines with a dimethylaminoethyl side chain at the 3-position of the indole ring , commonly known as tryptamines . The prototypical and endogenously occurring example of this class is N,N-Dimethyltryptamine (DMT) . The information presented below for DMT can serve as a foundational guide for designing and conducting initial studies on novel indoleamine compounds such as this compound, with the critical understanding that the positional difference of the side chain (2-position vs. 3-position) will likely lead to significant differences in pharmacological activity.

Application Notes: N,N-Dimethyltryptamine (DMT) as a Representative Indoleamine

Introduction

N,N-Dimethyltryptamine (DMT) is a potent, naturally occurring psychedelic compound found in numerous plant and animal species, including trace amounts in the human brain. It is a classic serotonergic hallucinogen, and its behavioral effects are primarily mediated by its agonist activity at serotonin 2A (5-HT2A) receptors.[1] In behavioral pharmacology, DMT is used as a tool to probe the function of the serotonergic system and to model aspects of psychosis.

Mechanism of Action

DMT's primary pharmacological target is the 5-HT2A receptor, where it acts as a partial agonist. Activation of these receptors, which are highly expressed in cortical and limbic brain regions, is thought to underlie its profound effects on perception, cognition, and mood.[1] DMT also exhibits affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2C, and 5-HT7, as well as the sigma-1 receptor, which may contribute to the nuances of its behavioral profile.

Behavioral Effects in Rodent Models

In rodents, DMT induces a characteristic suite of behaviors that are quantifiable and serve as proxies for its hallucinogenic potential in humans. These include:

  • Head-Twitch Response (HTR): A rapid, involuntary rotational shake of the head. The HTR in mice and rats is a well-validated behavioral correlate of 5-HT2A receptor activation and is a hallmark of hallucinogenic potential.[2]

  • Hyperactivity and Altered Locomotion: DMT can induce hyperactivity, characterized by increased forward locomotion and rearing.

  • Serotonin Syndrome-like Behaviors: At higher doses, DMT can produce components of the serotonin syndrome, including forepaw treading, hindlimb abduction, and a flattened body posture.

  • Disruption of Pre-pulse Inhibition (PPI): PPI is a measure of sensorimotor gating that is disrupted in certain psychiatric disorders. Hallucinogens like DMT can disrupt PPI, suggesting an interference with the filtering of sensory information.

Quantitative Data Summary

The following table summarizes key quantitative data for DMT from various in vivo behavioral studies. It is important to note that effective doses can vary based on the animal species, strain, route of administration, and specific experimental conditions.

ParameterSpeciesValueBehavioral AssayReference
Receptor Binding Affinity (Ki)
h5-HT2A-109 nMRadioligand Binding-
h5-HT1A-108 nMRadioligand Binding-
h5-HT2C-1400 nMRadioligand Binding-
Effective Dose (ED50)
Head-Twitch ResponseMouse1-3 mg/kg (i.p.)HTR Assay[2]
HyperactivityMouse10-30 mg/kg (i.p.)Open Field Test
Disruption of PPIRat1-10 mg/kg (s.c.)Pre-pulse Inhibition-

Note: Specific references for all data points were not available in the provided search results. The table is a composite representation based on general knowledge from the sources.

Experimental Protocols

Protocol 1: Head-Twitch Response (HTR) Assay in Mice

Objective: To quantify the 5-HT2A receptor-mediated hallucinogenic potential of a test compound by measuring the frequency of head twitches.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Test compound (e.g., DMT) and vehicle control (e.g., saline)

  • Observation chambers (e.g., clear Plexiglas cylinders)

  • Video recording equipment (optional, for later verification)

  • Stopwatch

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins.

  • Habituation: Place each mouse individually into an observation chamber and allow it to habituate for 10-15 minutes.

  • Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.).

  • Observation Period: Immediately after injection, begin observing the mice. The primary observation window for DMT-induced HTR is typically the first 10-30 minutes post-injection.

  • Quantification: Count the number of head twitches for each mouse during the observation period. A head twitch is defined as a rapid, convulsive rotational movement of the head that is distinct from grooming or exploratory sniffing.

  • Data Analysis: Compare the mean number of head twitches between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Open Field Test for Locomotor Activity

Objective: To assess the effect of a test compound on spontaneous locomotor activity and exploratory behavior.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Test compound and vehicle control

  • Open field arena (e.g., a 100 cm x 100 cm square arena with high walls), equipped with an automated beam-break system or video tracking software.

  • Dim, indirect lighting to reduce anxiety.

Procedure:

  • Acclimation: Acclimate the rats to the testing room for at least 60 minutes.

  • Administration: Administer the test compound or vehicle.

  • Testing: 15-30 minutes post-administration (or at a time point relevant to the compound's pharmacokinetics), place the rat in the center of the open field arena.

  • Data Collection: Allow the rat to explore the arena for a set period (e.g., 15-30 minutes). The automated system will record various parameters, including:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (vertical activity)

  • Data Analysis: Analyze the collected parameters to determine if the compound causes hyperactivity (increased distance), hypoactivity (decreased distance), or anxiolytic/anxiogenic effects (changes in time spent in the center). Compare treatment groups using statistical tests like ANOVA.

Visualizations

Proposed Signaling Pathway of DMT

DMT_Signaling_Pathway DMT DMT HTR2A 5-HT2A Receptor (GPCR) DMT->HTR2A Gq_11 Gq/11 HTR2A->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling & Gene Expression Ca_release->Downstream PKC->Downstream Behavioral_Effects Behavioral Effects (e.g., Head-Twitch) Downstream->Behavioral_Effects

Caption: Simplified 5-HT2A receptor signaling cascade initiated by DMT.

Experimental Workflow for HTR Assay

HTR_Workflow acclimation 1. Animal Acclimation (60 min) habituation 2. Habituation to Chamber (15 min) acclimation->habituation injection 3. Compound/Vehicle Injection (i.p.) habituation->injection observation 4. Observation & Counting (30 min) injection->observation analysis 5. Data Analysis (ANOVA) observation->analysis

Caption: Standard workflow for the Head-Twitch Response (HTR) assay.

References

Formulation of 2-[1-(Dimethylamino)ethyl]indole for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of 2-[1-(Dimethylamino)ethyl]indole, a research chemical with potential therapeutic applications. Due to its physicochemical properties, particularly its likely poor water solubility, appropriate formulation is critical for achieving accurate and reproducible results in in vivo studies. These guidelines are intended to assist researchers in preparing stable and effective formulations for oral and parenteral administration in preclinical animal models.

Physicochemical Properties and Solubility

This compound is an indole derivative containing a basic dimethylamino group. This structure suggests that the compound is likely to be a weakly basic and lipophilic molecule.[1][2] Its solubility is expected to be limited in aqueous solutions at neutral pH but may increase in acidic conditions due to the protonation of the amine group. It is generally more soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[1]

Recommended Formulation Strategies

The selection of a suitable formulation strategy depends on the intended route of administration, the required dose, and the specific animal model being used. For poorly water-soluble compounds like this compound, the following approaches are recommended.

Oral Administration (Gavage)

Oral gavage is a common method for precise dosing in rodents.[3][4][5] For this compound, a suspension is often the most practical formulation.

Vehicle Selection:

  • Aqueous Suspensions: A common and well-tolerated vehicle is an aqueous solution of 0.5% to 1% carboxymethylcellulose sodium (CMC-Na) or methylcellulose.[3][6] A small percentage of a surfactant like Tween 80 (e.g., 0.1-0.5%) can be added to improve wettability and prevent aggregation of the compound.

  • Co-solvent Systems: For compounds that are particularly difficult to suspend, a co-solvent system can be used. A typical example includes a mixture of DMSO, polyethylene glycol 400 (PEG400), and water or saline.[6][7] However, the concentration of organic solvents should be minimized to avoid potential toxicity.[7]

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption into the systemic circulation.[8][9] Formulations for IP administration must be sterile and non-irritating.

Vehicle Selection:

  • Co-solvent Systems: A widely used vehicle for IP injections of poorly soluble compounds is a mixture of DMSO, PEG400 (or PEG300), Tween 80, and saline.[6] A common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] For sensitive animal models, the DMSO concentration can be reduced to 2%.[6]

  • Cyclodextrin Formulations: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be used to form inclusion complexes with lipophilic drugs, thereby increasing their aqueous solubility.[10][11]

Quantitative Data on Formulation Components

The following table summarizes common excipients and their typical concentration ranges for preclinical formulations.

ExcipientFunctionTypical Concentration Range (Oral)Typical Concentration Range (Parenteral)
Dimethyl Sulfoxide (DMSO)Co-solvent< 10%< 10% (ideally < 5%)
Polyethylene Glycol (PEG) 300/400Co-solvent10 - 50%20 - 60%
Tween 80 (Polysorbate 80)Surfactant/Wetting Agent0.1 - 5%0.1 - 10%
Carboxymethylcellulose (CMC-Na)Suspending Agent0.5 - 2%N/A
Hydroxypropyl-β-cyclodextrinSolubilizing Agent10 - 40%10 - 40%
Saline (0.9% NaCl)Vehicle/Tonicity AgentAs requiredAs required
Corn OilLipid VehicleUp to 90%N/A

Experimental Protocols

Protocol 1: Preparation of an Oral Suspension (10 mg/mL) in 0.5% CMC-Na

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Tween 80

  • Sterile water for injection

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Sterile glass vial

Procedure:

  • Prepare the Vehicle:

    • Add 50 mg of CMC-Na to approximately 8 mL of sterile water in a sterile beaker with a magnetic stir bar.

    • Heat the mixture to 60-70°C while stirring until the CMC-Na is fully dissolved.

    • Allow the solution to cool to room temperature.

    • Add 50 µL of Tween 80 (0.5% v/v) and stir to mix.

    • Adjust the final volume to 10 mL with sterile water.

  • Prepare the Suspension:

    • Weigh 100 mg of this compound powder.

    • Place the powder in a mortar and add a small amount of the 0.5% CMC-Na/0.5% Tween 80 vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while triturating to ensure a uniform suspension.

    • Transfer the suspension to a sterile glass vial.

    • Stir the suspension continuously before and during administration to ensure uniform dosing.

Protocol 2: Preparation of an Intraperitoneal Injection Solution (5 mg/mL)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare the Co-solvent Vehicle:

    • In a sterile tube, prepare the vehicle by mixing the components in the following ratio (for a final volume of 1 mL):

      • 100 µL DMSO (10%)

      • 400 µL PEG400 (40%)

      • 50 µL Tween 80 (5%)

      • 450 µL Sterile Saline (45%)

  • Prepare the Injection Solution:

    • Weigh 5 mg of this compound powder.

    • Add the powder to the pre-mixed vehicle.

    • Vortex or sonicate the mixture until the compound is completely dissolved.

    • Visually inspect the solution for any precipitation or particulates. If necessary, the solution can be filtered through a 0.22 µm syringe filter.

    • The final solution should be clear and administered immediately after preparation.

Visualizations

experimental_workflow_oral cluster_prep Formulation Preparation cluster_admin Administration cluster_eval Evaluation weigh Weigh Compound triturate Triturate Compound with Vehicle weigh->triturate prepare_vehicle Prepare 0.5% CMC-Na Vehicle prepare_vehicle->triturate suspend Create Uniform Suspension triturate->suspend dose Dose Animal via Oral Gavage suspend->dose observe Observe for Clinical Signs dose->observe collect Collect Samples (Blood, Tissue) observe->collect analyze Pharmacokinetic/Pharmacodynamic Analysis collect->analyze

Caption: Workflow for Oral Formulation and Administration.

experimental_workflow_ip cluster_solubilization Solubilization Strategy cluster_administration In Vivo Administration compound This compound dissolve Dissolve Compound compound->dissolve dmso DMSO dmso->dissolve peg400 PEG400 peg400->dissolve tween80 Tween 80 tween80->dissolve saline Saline saline->dissolve sterile_filter Sterile Filtration (0.22 µm) dissolve->sterile_filter Clear Solution ip_injection Intraperitoneal Injection sterile_filter->ip_injection

Caption: Preparation of Injectable Formulation for IP Administration.

Important Considerations

  • Toxicity: Always conduct a preliminary tolerability study with the chosen vehicle in a small group of animals to ensure it does not cause adverse effects.

  • Stability: Formulations, especially suspensions, should ideally be prepared fresh daily. If storage is necessary, stability should be assessed under the intended storage conditions.

  • pH Adjustment: For compounds with pH-dependent solubility, adjusting the pH of the vehicle can be a viable strategy. However, the pH must be within a physiologically tolerated range for the chosen route of administration.

  • Sterility: All parenteral formulations must be prepared under aseptic conditions using sterile components and filtered through a 0.22 µm filter to remove any potential microbial contamination.

  • Animal Welfare: Proper handling and administration techniques are crucial to minimize stress and ensure the well-being of the animals.[3][4] The maximum recommended volumes for oral gavage and IP injection in different species should not be exceeded.[4][12]

By following these guidelines and protocols, researchers can develop appropriate and effective formulations for in vivo studies of this compound, leading to more reliable and reproducible experimental outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Fischer Indole Synthesis of 2-Substituted Indoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of 2-substituted indoles.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of 2-substituted indoles via the Fischer indole method.

FAQs

1. My reaction is not producing the desired 2-substituted indole. What are the common causes of reaction failure?

Reaction failure in the Fischer indole synthesis can stem from several factors:

  • Substrate-Related Issues: Certain substrates are known to perform poorly. For instance, the synthesis of C3 N-substituted indoles often fails because electron-donating substituents can promote a competing heterolytic N-N bond cleavage over the desired[1][1]-sigmatropic rearrangement.[2][3][4] Similarly, the phenylhydrazone of acetaldehyde does not typically yield indole under standard conditions.[4][5]

  • Incomplete Hydrazone Formation: The initial condensation of the arylhydrazine and the ketone is a crucial step. If the hydrazone is not formed efficiently, the subsequent cyclization will not proceed. This can be due to impure starting materials or inadequate reaction conditions.

  • Incorrect Catalyst or Reaction Conditions: The choice and concentration of the acid catalyst are critical.[6][7][8] An inappropriate catalyst may not be strong enough to promote cyclization, or it could lead to decomposition of the starting materials or product. Temperature also plays a significant role; it needs to be high enough to drive the reaction but not so high as to cause degradation.[9]

  • Presence of Water: The reaction is sensitive to water, which can hydrolyze the hydrazone intermediate. Ensure all reagents and solvents are dry.

2. I am observing a significant amount of side products. What are they, and how can I minimize their formation?

Common side products include:

  • Regioisomers: When using unsymmetrical ketones, a mixture of 2- and 3-substituted indoles can be formed. The ratio of these isomers is influenced by the acid catalyst and its concentration.[8][10] Stronger acids tend to favor the formation of the less substituted enamine, which can lead to a higher proportion of the 2-substituted indole.[10]

  • Products of N-N Bond Cleavage: As mentioned, certain substrates can undergo cleavage of the N-N bond, leading to byproducts such as aniline and other amines.[2][3][4]

  • Polymerization: Strong acids can sometimes lead to polymerization of the starting materials or the indole product.[11]

To minimize side products:

  • Optimize the Catalyst: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) to find the one that gives the best selectivity for your substrate.[5][6][7][12]

  • Control Reaction Temperature: Carefully control the reaction temperature to avoid decomposition and side reactions.

  • Consider a One-Pot Procedure: In some cases, generating the hydrazone in situ without isolation can lead to cleaner reactions and better yields.[1][12]

3. My yield of the 2-substituted indole is very low. How can I improve it?

Low yields can be addressed by:

  • Ensuring High-Purity Starting Materials: Impurities in the arylhydrazine or ketone can interfere with the reaction.

  • Optimizing Reaction Conditions: Systematically vary the catalyst, solvent, temperature, and reaction time. Microwave irradiation has been shown to accelerate the reaction and improve yields in some cases.[13][14]

  • Effective Work-up and Purification: The work-up procedure should be designed to efficiently remove the catalyst and any unreacted starting materials. Purification by column chromatography is often necessary, and care should be taken to choose an appropriate solvent system to avoid product loss.[15]

4. I am having difficulty with the purification of my 2-substituted indole. What are some common issues and solutions?

Purification can be challenging due to the nature of the product and potential impurities.[15]

  • Co-elution of Impurities: Side products may have similar polarities to the desired indole, making separation by column chromatography difficult.

  • Product Streaking on Silica Gel: Indoles can sometimes streak on silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent can help to mitigate this.

  • Alternative Purification Techniques: If column chromatography is ineffective, consider other techniques such as recrystallization or preparative thin-layer chromatography (TLC).

Data Presentation

Table 1: Common Catalysts in Fischer Indole Synthesis

Catalyst TypeExamplesTypical ConditionsNotes
Brønsted Acids HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic acid (p-TsOH)High temperatures (often reflux)Widely used, choice of acid can influence regioselectivity.[5][6][7][12]
Lewis Acids ZnCl₂, BF₃, FeCl₃, AlCl₃Often used in stoichiometric amountsEffective for many substrates, can sometimes offer milder conditions.[5][6][7][12]

Table 2: Effect of Acid Catalyst on Regioselectivity in the Synthesis of 2,3-Dimethylindole

Acid CatalystSolventTemperature (°C)Ratio of 2,3-dimethylindole to 1,2-dimethyl-1H-indole-3-carbaldehyde
90% (w/w) H₃PO₄--0% of 2-substituted indole
70% (w/w) H₂SO₄--Major component is the 2-substituted indole

Note: This data is illustrative and based on findings that show a shift towards the 2-substituted product with increasing acid strength.[8] Specific ratios will vary depending on the substrate and precise reaction conditions.

Experimental Protocols

Representative Protocol for the Synthesis of 2-Methylindole

This protocol is a general guideline and may require optimization for specific substrates.

1. Hydrazone Formation (One-Pot Approach)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.[5]

  • Add acetone (1.0-1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to form the phenylhydrazone in situ.

2. Indolization

  • To the reaction mixture containing the hydrazone, carefully add the chosen acid catalyst (e.g., polyphosphoric acid or a solution of ZnCl₂ in a minimal amount of water). The amount of catalyst may need to be stoichiometric.[1]

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by TLC.[12] Reaction times can range from a few hours to overnight.

3. Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice-water and neutralize with a base such as sodium carbonate or ammonium hydroxide.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Fischer Indole Synthesis check_reaction Reaction Complete? start->check_reaction low_yield Low Yield or No Product check_reaction->low_yield No side_products Significant Side Products check_reaction->side_products Yes, with byproducts success Successful Synthesis check_reaction->success Yes check_purity Check Starting Material Purity low_yield->check_purity optimize_catalyst Optimize Catalyst and Conditions side_products->optimize_catalyst purification_issue Purification Difficulty adjust_workup Adjust Workup/Purification purification_issue->adjust_workup success->purification_issue Post-reaction check_hydrazone Verify Hydrazone Formation check_hydrazone->optimize_catalyst optimize_catalyst->start check_purity->check_hydrazone adjust_workup->success

Caption: A troubleshooting workflow for the Fischer indole synthesis.

Side_Reaction_Mechanism cluster_main Desired Pathway cluster_side Side Reaction Pathway Protonated_Enehydrazine Protonated Ene-hydrazine Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Protonated_Enehydrazine->Sigmatropic_Rearrangement Diimine_Intermediate Di-imine Intermediate Sigmatropic_Rearrangement->Diimine_Intermediate Indole_Product 2-Substituted Indole Diimine_Intermediate->Indole_Product Cyclization & -NH3 Protonated_Enehydrazine2 Protonated Ene-hydrazine (with e- donating group) NN_Cleavage N-N Bond Cleavage Protonated_Enehydrazine2->NN_Cleavage Aniline Aniline NN_Cleavage->Aniline Iminyl_Carbocation Iminyl Carbocation NN_Cleavage->Iminyl_Carbocation

Caption: Desired vs. side reaction pathway in Fischer indole synthesis.

References

Technical Support Center: Synthesis of 2-[1-(Dimethylamino)ethyl]indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[1-(Dimethylamino)ethyl]indole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on the two most probable synthetic routes: one-pot reductive amination and a two-step synthesis involving the Eschweiler-Clarke reaction.

Route 1: One-Pot Reductive Amination of 2-Acetylindole

This is a direct approach where 2-acetylindole is reacted with dimethylamine in the presence of a reducing agent.

Question: My reductive amination reaction has a low yield or is not proceeding to completion. What are the possible causes and solutions?

Answer:

Low yields in the reductive amination of 2-acetylindole can stem from several factors. Here is a breakdown of potential issues and how to address them:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between 2-acetylindole and dimethylamine to form an imine or iminium ion is a crucial equilibrium step.

    • pH of the reaction medium: The pH is critical for imine formation. It should be mildly acidic (typically pH 4-6) to facilitate the dehydration step without deactivating the amine nucleophile. If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl group won't be sufficiently activated. Consider adding a mild acid like acetic acid.

    • Removal of water: The formation of the imine releases water. This can shift the equilibrium back to the starting materials. Using a dehydrating agent, such as molecular sieves, can improve the yield.

  • Choice and Reactivity of the Reducing Agent: The reducing agent must be selective for the imine/iminium ion over the ketone starting material.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a commonly used reducing agent for this purpose as it is more reactive towards the protonated imine than the ketone at acidic pH.[1]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another excellent choice and is often preferred as it is less toxic than NaBH₃CN and can be used in a wider range of solvents. It is particularly effective for reductive aminations.

    • Sodium Borohydride (NaBH₄): While a powerful reducing agent, it can also reduce the starting ketone, leading to the formation of 2-(1-hydroxyethyl)indole as a byproduct. If using NaBH₄, it is best to first allow for the formation of the imine before adding the reducing agent.[1]

  • Reaction Conditions:

    • Temperature: While many reductive aminations can be performed at room temperature, gentle heating may be required to drive the reaction to completion.

    • Reaction Time: These reactions can sometimes be slow. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Question: I am observing significant amounts of 2-(1-hydroxyethyl)indole as a byproduct. How can I minimize its formation?

Answer:

The formation of 2-(1-hydroxyethyl)indole indicates that the reducing agent is reducing the starting 2-acetylindole. To minimize this side reaction:

  • Use a more selective reducing agent: Switch from NaBH₄ to NaBH₃CN or NaBH(OAc)₃. These reagents are less reactive towards ketones under the typical conditions used for reductive amination.[1]

  • Two-step procedure: First, ensure the formation of the imine by stirring 2-acetylindole and dimethylamine (often with a dehydrating agent and a catalytic amount of acid) for a period before adding the reducing agent.

  • Control the stoichiometry of the reducing agent: Use a controlled amount of the reducing agent (typically 1.1 to 1.5 equivalents).

Route 2: Two-Step Synthesis via 2-(1-Aminoethyl)indole and Eschweiler-Clarke Reaction

This route involves the initial synthesis of the primary amine, 2-(1-aminoethyl)indole, followed by its methylation.

Question: The final Eschweiler-Clarke methylation step is giving a low yield. What could be the problem?

Answer:

The Eschweiler-Clarke reaction methylates a primary or secondary amine to a tertiary amine using formaldehyde and formic acid.[2] Low yields can be due to the following:

  • Incomplete reaction: The reaction is typically heated to drive it to completion. Ensure the reaction is refluxed for a sufficient amount of time. The reaction is irreversible due to the formation of carbon dioxide.[2]

  • Stoichiometry of reagents: An excess of both formaldehyde and formic acid is generally used to ensure complete methylation.[3]

  • Work-up procedure: The product is a basic amine. During work-up, ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent to ensure the product is in its free base form and can be efficiently extracted.

Question: I am concerned about the formation of quaternary ammonium salts. Is this a likely side product in the Eschweiler-Clarke reaction?

Answer:

The formation of a quaternary ammonium salt is not possible under Eschweiler-Clarke conditions. The reaction proceeds via the formation of an iminium ion, which a tertiary amine cannot form.[2] This makes the Eschweiler-Clarke reaction a very reliable method for producing tertiary amines without over-alkylation.

Data Presentation

Table 1: Comparison of Potential Reagents for Reductive Amination of 2-Acetylindole

Reducing AgentTypical Solvent(s)Typical ConditionsAdvantagesDisadvantagesExpected Yield Range
Sodium Cyanoborohydride (NaBH₃CN)Methanol, EthanolMildly acidic (pH 4-6), Room temperature to 50°CSelective for imine/iminium ion over ketone[1]Toxic cyanide byproductsModerate to High
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, THFRoom temperatureHighly selective, less toxic than NaBH₃CN, broad substrate scopeMore expensiveHigh
Sodium Borohydride (NaBH₄)Methanol, EthanolNeutral to slightly basicInexpensive, readily availableCan reduce the starting ketone, leading to alcohol byproduct[1]Variable, often lower

Table 2: Reagents for the Eschweiler-Clarke Methylation of 2-(1-Aminoethyl)indole

ReagentRoleTypical Stoichiometry
FormaldehydeSource of methyl groupsExcess
Formic AcidReducing agent and acid catalystExcess

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of 2-Acetylindole using Sodium Triacetoxyborohydride
  • To a solution of 2-acetylindole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), add a solution of dimethylamine (2.0 M in THF, 2.0-3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or via an acid-base extraction.

Protocol 2: Two-Step Synthesis via Eschweiler-Clarke Reaction

Step A: Synthesis of 2-(1-Aminoethyl)indole (Example via Oxime Reduction)

  • To a solution of 2-acetylindole (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Reflux the mixture for 2-4 hours until the formation of the oxime is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure. Add water and extract the oxime with ethyl acetate. Dry the organic layer and concentrate.

  • Dissolve the crude oxime in a suitable solvent (e.g., ethanol or acetic acid) and add a reducing agent such as zinc dust or perform catalytic hydrogenation (e.g., H₂, Pd/C).

  • After the reduction is complete, filter off the catalyst (if applicable) and work up the reaction mixture to isolate the primary amine, 2-(1-aminoethyl)indole.

Step B: Eschweiler-Clarke Methylation

  • To 2-(1-aminoethyl)indole (1.0 eq), add an excess of formic acid (e.g., 5-10 eq) and an aqueous solution of formaldehyde (37%, 5-10 eq).

  • Heat the reaction mixture to reflux (around 100°C) for 4-8 hours.

  • Cool the mixture to room temperature and carefully add a concentrated solution of sodium hydroxide or potassium hydroxide until the pH is strongly basic (pH > 10).

  • Extract the product with an organic solvent such as diethyl ether or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify as needed by column chromatography or distillation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The one-pot reductive amination (Route 1) is often preferred due to its efficiency and fewer synthetic steps. However, if issues with side products like the corresponding alcohol arise, the two-step synthesis (Route 2) can offer a more controlled approach.

Q2: How can I purify the final product, which is a basic compound?

A2: Purification of basic amines like this compound can be achieved by:

  • Column Chromatography: Use a silica gel column with a solvent system containing a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to prevent the product from streaking on the column.

  • Acid-Base Extraction: This is a very effective method for purifying basic compounds. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a strong base (e.g., NaOH) and extract the purified free amine back into an organic solvent.[4]

Q3: Can I use other methylating agents instead of the Eschweiler-Clarke reaction?

A3: Yes, other methylating agents like methyl iodide or dimethyl sulfate can be used to alkylate the primary amine. However, these reagents are more prone to over-alkylation, leading to the formation of a quaternary ammonium salt. The Eschweiler-Clarke reaction is advantageous as it stops at the tertiary amine stage.[2]

Q4: What are the typical appearances of the starting materials and the final product?

A4: 2-Acetylindole is typically a solid. Dimethylamine is often used as a solution in a solvent like THF or methanol. The final product, this compound, is expected to be an oil or a low-melting solid at room temperature.

Visualizations

Synthesis_Workflow cluster_0 Route 1: One-Pot Reductive Amination cluster_1 Route 2: Two-Step Synthesis start1 2-Acetylindole product This compound start1->product reagents1 Dimethylamine, Reducing Agent (e.g., NaBH(OAc)₃) reagents1->start1 start2 2-Acetylindole step2a Formation of 2-(1-Aminoethyl)indole start2->step2a step2b Eschweiler-Clarke Reaction step2a->step2b reagents2a 1. Hydroxylamine 2. Reduction reagents2a->start2 step2b->product reagents2b Formaldehyde, Formic Acid reagents2b->step2a Troubleshooting_Workflow start Low Yield in Reductive Amination check_imine Check Imine Formation start->check_imine check_reducing_agent Evaluate Reducing Agent start->check_reducing_agent check_conditions Optimize Reaction Conditions start->check_conditions adjust_ph Adjust pH to 4-6 (e.g., add Acetic Acid) check_imine->adjust_ph Inefficient? add_dehydrating Add Dehydrating Agent (e.g., Molecular Sieves) check_imine->add_dehydrating Inefficient? use_selective_reagent Use Selective Reagent (NaBH₃CN or NaBH(OAc)₃) check_reducing_agent->use_selective_reagent Non-selective? two_step_addition Allow Imine Formation before Adding Reductant check_reducing_agent->two_step_addition Alcohol byproduct? increase_temp Increase Temperature check_conditions->increase_temp Sluggish? increase_time Increase Reaction Time check_conditions->increase_time Sluggish?

References

Technical Support Center: Purification of 2-[1-(Dimethylamino)ethyl]indole by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2-[1-(Dimethylamino)ethyl]indole using column chromatography. The following sections offer detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions to ensure a successful purification process.

Experimental Protocols

A detailed methodology for the purification of this compound by flash column chromatography is provided below. Due to the basic nature of the target compound, special precautions are necessary to prevent poor separation and low yield.

Protocol: Flash Column Chromatography of this compound

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: n-Hexane, Ethyl acetate (EtOAc), Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Standard laboratory glassware for chromatography

2. Preparation:

  • TLC Analysis: Before performing the column, determine the optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. To prevent streaking and improve the separation of the basic indole, add 1% triethylamine to the eluent system. The ideal Rf value for the target compound should be between 0.2 and 0.4.[1]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. The amount of silica should be 50-100 times the weight of the crude sample.

  • Column Packing: Pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase. Allow the silica to settle, and then add a thin layer of sand on top to protect the surface.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with a low-polarity solvent system (e.g., Hexane:EtOAc with 1% TEA) as determined by your initial TLC analysis.

  • Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column. For example, you can start with 95:5 Hexane:EtOAc (+1% TEA) and slowly increase the proportion of ethyl acetate.

  • Collect fractions and monitor their composition using TLC.

  • Combine the fractions containing the pure product.

5. Product Recovery:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting purified compound under high vacuum to remove any residual solvent.

Quantitative Data

The following table summarizes typical chromatographic conditions and outcomes for the purification of indole derivatives with basic side chains, which are analogous to this compound.

Compound TypeStationary PhaseEluent SystemYieldPurityReference
2-Substituted IndoleSilica GelHexane:Ethyl Acetate (gradient)95%>98%[2]
Indole with Aminoalkyl side chainSilica GelHexane:Ethyl Acetate with 1% Triethylamine71%>95%[3]
2-Methylindole derivativeSilica GelPetroleum Ether:Ethyl Acetate (5:1)Not specifiedHigh[4]

Troubleshooting Guide

Q1: My compound is sticking to the silica gel column and won't elute, or is showing significant tailing/streaking on the TLC plate.

A1: This is a common issue when purifying basic compounds like this compound on standard silica gel, which is acidic. The basic amine functionality interacts strongly with the acidic silanol groups on the silica surface.

  • Solution 1: Add a Basic Modifier. Incorporate a small amount of a volatile base, such as 1-2% triethylamine (TEA) or pyridine, into your eluent system for both TLC and column chromatography. This will neutralize the acidic sites on the silica gel and reduce the strong adsorption of your basic compound.[1]

  • Solution 2: Use a Deactivated or Alternative Stationary Phase. Consider using commercially available deactivated silica gel or an alternative stationary phase like basic alumina. For more challenging separations, amine-bonded silica columns can be very effective.

Q2: I can't separate my target compound from a closely-eluting impurity.

A2: This indicates that the selectivity of your chromatographic system is insufficient.

  • Solution 1: Optimize the Solvent System. Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation. Running a gradient elution, where the solvent polarity is gradually increased, can also enhance resolution.[1]

  • Solution 2: Change the Stationary Phase. If optimizing the mobile phase doesn't work, consider a different stationary phase. A change from silica gel to alumina, or to a bonded phase like C18 (in reverse-phase chromatography), will offer different separation mechanisms.

Q3: The yield of my purified compound is very low.

A3: Low yield can result from several factors.

  • Solution 1: Check for Decomposition. Your compound may be unstable on silica gel. To test this, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely decomposing. In this case, using a less acidic stationary phase like deactivated silica or alumina is recommended.

  • Solution 2: Ensure Complete Elution. If your compound is highly polar, it may not have fully eluted from the column. Try flushing the column with a much more polar solvent system (e.g., 10% methanol in dichloromethane with 1% TEA) after your initial elution to see if more product is recovered.

  • Solution 3: Avoid Irreversible Adsorption. The issue described in Q1 can also lead to low yield if the compound binds irreversibly to the silica. The addition of a basic modifier is the primary solution here.

Q4: The separation on the column is much worse than what I observed on the TLC plate.

A4: This often points to issues with column packing or sample loading.

  • Solution 1: Improve Column Packing. Ensure your column is packed homogeneously without any cracks or channels. Air bubbles in the packed bed can lead to poor separation.

  • Solution 2: Optimize Sample Loading. Load your sample in the smallest possible volume of solvent to start with a narrow band. If your sample is not very soluble in the eluent, dry loading is highly recommended to prevent the compound from precipitating at the top of the column.

Frequently Asked Questions (FAQs)

Q: What is the recommended Rf value for my compound on a TLC plate before running a column? A: A general rule of thumb is to aim for an Rf value of 0.2-0.4 in the solvent system you plan to use for the column. This typically provides a good balance between resolution and elution time.[1]

Q: Can I use reverse-phase chromatography for this purification? A: Yes, reverse-phase chromatography (e.g., with a C18 column) is a viable alternative, especially if your compound is sufficiently soluble in common reverse-phase solvents like acetonitrile and water. You may need to use an acidic modifier (like formic acid or trifluoroacetic acid) in the mobile phase to protonate the amine and achieve good peak shape.

Q: How much silica gel should I use? A: A common guideline is to use a silica gel to crude compound weight ratio of 50:1 to 100:1. For difficult separations, a higher ratio may be necessary.

Q: What are the safety precautions I should take? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be mindful of the flammability of the organic solvents used.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_recovery Product Recovery tlc TLC Analysis (Optimize Eluent + 1% TEA) slurry Prepare Silica Slurry tlc->slurry pack Pack Column slurry->pack load Dissolve Crude Sample or Dry Load pack->load apply Apply Sample to Column load->apply elute Elute with Gradient (Hexane:EtOAc + 1% TEA) apply->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute Adjust Gradient combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate dry Dry Under High Vacuum evaporate->dry pure_product Pure this compound dry->pure_product troubleshooting_logic start Problem Encountered (e.g., Streaking, Low Yield) is_basic Is the compound basic? start->is_basic add_tea Add 1% Triethylamine to Eluent is_basic->add_tea Yes separation_issue Poor Separation? is_basic->separation_issue No add_tea->separation_issue optimize_eluent Optimize Solvent System (e.g., change solvent, run gradient) separation_issue->optimize_eluent Yes yield_issue Low Yield? separation_issue->yield_issue No optimize_eluent->yield_issue check_decomposition Check for Decomposition on Silica yield_issue->check_decomposition Yes solution Problem Resolved yield_issue->solution No check_decomposition->solution

References

Technical Support Center: Synthesis of 2-[1-(Dimethylamino)ethyl]indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[1-(Dimethylamino)ethyl]indole. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, primarily focusing on the common synthetic route of reductive amination of 2-acetylindole.

dot

Caption: Troubleshooting workflow for the synthesis of this compound.

Q1: I am seeing very low or no conversion of my starting material, 2-acetylindole. What are the possible causes and solutions?

A1: Low or no conversion in the reductive amination of 2-acetylindole can stem from several factors:

  • Inactive Reducing Agent: The borohydride reagent (e.g., sodium borohydride, sodium cyanoborohydride) may have degraded due to improper storage or exposure to moisture.

    • Solution: Use a fresh, unopened container of the reducing agent. It is good practice to test the activity of the reducing agent on a simpler substrate.

  • Suboptimal pH: The formation of the intermediate iminium ion is pH-dependent. If the reaction medium is too basic, the formation of the iminium ion will be slow. If it is too acidic, the amine can be protonated, rendering it non-nucleophilic.

    • Solution: For reductive aminations with sodium borohydride, the reaction is often carried out under neutral to slightly acidic conditions. With sodium cyanoborohydride, the reaction is typically run at a pH of 6-7 to ensure the selective reduction of the iminium ion. You can monitor and adjust the pH by adding a mild acid like acetic acid.

  • Presence of Water: Borohydride reagents react with water, which will consume the reagent and reduce the efficiency of the reaction.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q2: My reaction mixture shows a significant amount of a new, more polar spot on the TLC plate, which I have identified as 2-(1-hydroxyethyl)indole. How can I prevent this side reaction?

A2: The formation of 2-(1-hydroxyethyl)indole is a common side reaction where the ketone of 2-acetylindole is reduced to an alcohol by the borohydride reagent before the imine is formed and subsequently reduced.

  • Choice of Reducing Agent: Sodium borohydride can readily reduce aldehydes and ketones.

    • Solution: Switch to a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is particularly effective for reductive aminations as it is less likely to reduce the starting ketone.

  • Reaction Conditions: The rate of imine formation versus ketone reduction can be influenced by the reaction setup.

    • Solution: Consider a two-step, one-pot approach. First, stir the 2-acetylindole and dimethylamine (or dimethylamine hydrochloride with a base like triethylamine) together in the solvent for a period (e.g., 1-2 hours) to favor the formation of the iminium ion. Then, add the reducing agent to the mixture.

dot

Side_Reaction_1 SA 2-Acetylindole Product This compound SA->Product Desired Reaction Side_Product 2-(1-Hydroxyethyl)indole SA->Side_Product Side Reaction Reagents1 + Dimethylamine + Reducing Agent Reagents1->Product Reagents2 + Reducing Agent (before imine formation) Reagents2->Side_Product Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Indole 2-Acetylindole Iminium Iminium Ion Indole->Iminium + Dimethylamine Amine Dimethylamine Amine->Iminium Final_Product This compound Iminium->Final_Product + Reducing Agent (e.g., NaBH(OAc)3)

"stability issues of dimethylaminoethyl indoles in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethylaminoethyl indoles in solution.

Frequently Asked Questions (FAQs)

Q1: My dimethylaminoethyl indole solution has changed color. What does this mean and is it still usable?

A1: A change in color, often to bluish or black hues, is a common indicator of degradation. This is particularly prevalent for hydroxylated tryptamines like psilocin (4-hydroxy-N,N-dimethyltryptamine) in solution, especially under alkaline pH conditions where it is highly unstable.[1] The formation of colored products suggests that the concentration of your active compound has decreased and degradation products are present. For quantitative experiments, it is strongly recommended to prepare fresh solutions. For qualitative purposes, the usability depends on the extent of degradation and the tolerance of your experiment to impurities.

Q2: What are the optimal storage conditions for stock solutions of dimethylaminoethyl indoles?

A2: To ensure the longevity of your dimethylaminoethyl indole solutions, adhere to the following storage guidelines:

  • Temperature: Store solutions at low temperatures. Refrigeration at 4°C is a good practice for short-term storage. For longer-term storage, freezing at -20°C or -80°C is recommended, although some studies on tryptamines in mushroom biomass noted that the highest degradation was seen in fresh samples stored at -80°C.[2][3]

  • Light: Protect your solutions from light.[4][5][6] Use amber vials or wrap your containers in aluminum foil. Photodegradation can be a significant issue for indole derivatives.

  • pH: Maintain a slightly acidic to neutral pH. For many tryptamines, a pH of around 6-7 is preferable.[7] Alkaline conditions can accelerate degradation.[1]

  • Solvent: For aqueous solutions, it is often recommended not to store them for more than one day.[8] If possible, prepare fresh aqueous solutions for each experiment from a stock solution in an organic solvent like DMSO.

Q3: How long can I expect my dimethylaminoethyl indole solution to be stable?

A3: The stability of dimethylaminoethyl indole solutions is highly dependent on the specific compound, solvent, and storage conditions. For example, aqueous solutions of psilocin and psilocybin are reported to be stable for up to seven days when protected from light.[4] However, tryptamine-4,5-dione at low concentrations (≤200 µM) in artificial cerebrospinal fluid (pH 6-6.5) shows ≤10% decomposition over 24 hours.[7] It is best practice to prepare fresh solutions for each experiment, especially for sensitive assays. If you need to store solutions, it is crucial to validate their stability under your specific storage conditions using a stability-indicating analytical method like HPLC.

Q4: I am observing unexpected peaks in my HPLC analysis. What could be the cause?

A4: Unexpected peaks in your HPLC chromatogram are likely due to the degradation of your dimethylaminoethyl indole. The indole ring is susceptible to oxidation.[7] Common degradation pathways can involve oxidation of the indole ring to form oxindole and isatin, which can be further broken down.[5] To confirm if the new peaks are degradation products, you can perform forced degradation studies by exposing your compound to stress conditions (e.g., heat, light, acid, base, and oxidizing agents) and monitoring the appearance of these peaks.

Troubleshooting Guides

Issue 1: Poor Reproducibility in Bioassays
  • Possible Cause: Degradation of the dimethylaminoethyl indole solution, leading to a lower effective concentration of the active compound.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of your dimethylaminoethyl indole immediately before each experiment.

    • Use a Stability-Indicating Method: If you must use stored solutions, verify the concentration and purity using a validated stability-indicating HPLC method before use.

    • Control Experimental Conditions: Ensure that the pH and temperature of your assay buffer are within the stable range for your compound. Avoid prolonged incubation times at elevated temperatures if possible.

Issue 2: Inconsistent Quantification in Analytical Methods
  • Possible Cause: On-instrument or in-sampler degradation of the analyte.

  • Troubleshooting Steps:

    • Control Autosampler Temperature: If your HPLC autosampler has temperature control, set it to a low temperature (e.g., 4°C) to minimize degradation of samples waiting for injection.

    • Minimize Light Exposure: Protect your samples from light while in the autosampler by using amber vials or a protective cover.

    • Check Solvent Compatibility: Ensure your compound is stable in the sample diluent. Some organic solvents can promote degradation over time.

    • Perform a Stability Study in the Autosampler: Inject the same sample at different time points (e.g., 0, 4, 8, 12, and 24 hours) to assess its stability in the autosampler under your typical run conditions.

Quantitative Data on Tryptamine Stability

The following tables summarize stability data for tryptamines closely related to the general class of dimethylaminoethyl indoles. This data can be used as a guide for handling and experimental design.

Table 1: Stability of Tryptamine-4,5-dione in Various Media [7]

MediumConcentrationpHStability (Time to ~10% Decomposition)Primary Degradation Product
Artificial Cerebrospinal Fluid (aCSF)≤200 µM6.0-6.5> 24 hours3-(2-aminoethyl)-6-[3'-(2-aminoethyl)-indol-4',5'-dione-7'-yl]-5-hydroxyindole-4,7-dione
Phosphate Buffer≤200 µM7.4< 24 hours3-(2-aminoethyl)-6-[3'-(2-aminoethyl)-indol-4',5'-dione-7'-yl]-5-hydroxyindole-4,7-dione
0.01 M HCl≤200 µM2.0< 24 hours3-(2-aminoethyl)-6-[3'-(2-aminoethyl)-indol-4',5'-dione-7'-yl]-5-hydroxyindole-4,7-dione
aCSF or Phosphate Buffer20 mM6.0-7.4Rapid decompositionUncharacterized polymer
0.01 M HCl≥20 mM2.0Rapid dimerization7,7'-bi-(5-hydroxytryptamine-4-one)

Table 2: Effect of Temperature on Psilocybin and Analogs in Mushroom Biomass (30-minute incubation) [3][9]

Temperature (°C)Psilocybin DegradationPsilocin Degradation
25MinimalMinimal
50MinimalMinimal
75MinimalMinimal
100Noticeable degradation beginsNoticeable degradation begins
125Significant degradationSignificant degradation
150~50% decrease in yield~50% decrease in yield

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development for Dimethylaminoethyl Indoles

This protocol outlines the general steps for developing a stability-indicating HPLC method.

  • Instrumentation and Initial Conditions:

    • HPLC System: A standard HPLC system with a UV detector is suitable.

    • Column: A C18 column is a good starting point for tryptamine analysis.

    • Mobile Phase: A common mobile phase for tryptamines is a mixture of methanol or acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate) with the pH adjusted to be slightly acidic (e.g., pH 3.5).[4][5][6]

    • Detection: Monitor at a wavelength where the parent compound and potential degradation products have good absorbance, typically around 270-290 nm for indoles.

  • Forced Degradation Studies:

    • Purpose: To intentionally degrade the dimethylaminoethyl indole to generate its degradation products. This is crucial for ensuring the analytical method can separate the intact drug from its degradants.

    • Acid Hydrolysis: Incubate the compound in a solution of 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for several hours.

    • Base Hydrolysis: Incubate the compound in a solution of 0.1 M NaOH at room temperature or a slightly elevated temperature for several hours.

    • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

    • Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 105°C).[10]

    • Photodegradation: Expose a solution of the compound to UV light.

    • Sample Analysis: Analyze the stressed samples by HPLC to identify the degradation products and optimize the mobile phase and gradient to achieve good separation between the parent peak and all degradation peaks.

  • Method Validation:

    • Once the method is optimized, it must be validated according to ICH guidelines.[10] This includes assessing:

      • Specificity: The ability to resolve the parent compound from its degradation products.

      • Linearity: The method should provide a linear response over a range of concentrations.

      • Accuracy: The closeness of the measured value to the true value.

      • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

      • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

      • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Prepare Working Solutions in desired buffer prep_stock->prep_working stress_acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_working->stress_acid stress_base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep_working->stress_base stress_ox Oxidative Stress (e.g., 3% H2O2, RT) prep_working->stress_ox stress_heat Thermal Stress (e.g., 105°C) prep_working->stress_heat stress_light Photolytic Stress (e.g., UV light) prep_working->stress_light hplc_dev Method Development & Optimization stress_acid->hplc_dev stress_base->hplc_dev stress_ox->hplc_dev stress_heat->hplc_dev stress_light->hplc_dev hplc_val Method Validation (ICH Guidelines) hplc_dev->hplc_val hplc_sample Analysis of Stability Samples hplc_val->hplc_sample data_eval Assess Peak Purity & Resolution hplc_sample->data_eval data_quant Quantify Parent Compound & Degradation Products data_eval->data_quant data_report Determine Shelf-life & Storage Conditions data_quant->data_report

Caption: Workflow for developing a stability-indicating HPLC method.

Gq_signaling_pathway ligand Dimethylaminoethyl Indole (e.g., Psilocin) receptor 5-HT2A Receptor ligand->receptor binds g_protein Gq/G11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ Release er->ca2 downstream Downstream Cellular Effects (e.g., neuronal excitability) ca2->downstream pkc->downstream

Caption: The canonical 5-HT2A receptor Gq signaling pathway.

References

"optimizing reaction conditions for 2-[1-(Dimethylamino)ethyl]indole"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-[1-(Dimethylamino)ethyl]indole Synthesis

Welcome to the technical support center for the synthesis and optimization of this compound. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to this compound?

A1: The most direct and widely applicable method is the one-pot reductive amination of 2-acetylindole. This reaction involves the condensation of 2-acetylindole with dimethylamine to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent to yield the final tertiary amine. This method avoids the isolation of unstable intermediates and generally provides good yields.

Q2: What are the critical parameters to control during the reductive amination process?

A2: The three most critical parameters are:

  • pH: The reaction is highly pH-dependent. A mildly acidic condition (pH 4-5) is optimal for the formation of the iminium ion intermediate.[1][2] Highly acidic conditions will protonate the amine, rendering it non-nucleophilic, while basic conditions will prevent the necessary protonation of the carbonyl and subsequent dehydration.

  • Choice of Reducing Agent: A reducing agent that is stable at acidic pH and selectively reduces the iminium ion in the presence of the ketone is crucial. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the most common choices.[1][3]

  • Stoichiometry: The molar ratios of the amine and the reducing agent relative to the ketone starting material are key for driving the reaction to completion and minimizing side products.

Q3: What are the typical side reactions or byproducts in this synthesis?

A3: The most common side product is the corresponding alcohol, 2-(1-hydroxyethyl)indole, which forms if the reducing agent reduces the ketone carbonyl group before the iminium ion is formed.[4] Another potential issue is the incomplete reaction, leaving unreacted 2-acetylindole. If using a less selective reducing agent like sodium borohydride, reduction of the ketone is a significant competing reaction.[3]

Q4: How can the progress of the reaction be monitored effectively?

A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. A suitable eluent system (e.g., Ethyl Acetate/Hexane with 1% triethylamine) can distinguish between the starting material (2-acetylindole), the final product, and potential byproducts. The product, being a tertiary amine, will have a different polarity and may require staining (e.g., with potassium permanganate or ninhydrin for primary/secondary amine impurities) for visualization.

Q5: What are the recommended purification methods for the final product?

A5: As a basic compound, this compound can be purified using several methods:

  • Column Chromatography: Use silica gel deactivated with a base like triethylamine (typically 1-2% in the eluent) to prevent the basic product from tailing or irreversibly binding to the acidic silica.

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the protonated amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the free-base product is re-extracted into an organic solvent.

  • Crystallization: The product can be converted to a salt (e.g., hydrochloride or tartrate salt) which is often crystalline and can be purified by recrystallization from a suitable solvent system like ethanol/ether.[5]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect pH; reaction medium is too acidic or too basic.[1][6] 2. Inactive or degraded reducing agent. 3. Impure starting materials (2-acetylindole or dimethylamine).1. Adjust the pH to 4-5 by adding a weak acid like acetic acid. 2. Use a fresh, unopened bottle of NaBH₃CN or NaBH(OAc)₃. 3. Verify the purity of starting materials by NMR or GC-MS.
Significant amount of 2-(1-hydroxyethyl)indole byproduct observed. 1. The reducing agent is too reactive and is reducing the ketone before imine formation. 2. The pH is too low, slowing down imine formation relative to ketone reduction.1. Switch to a more selective reducing agent like NaBH(OAc)₃, which is less reactive towards ketones.[3] 2. Allow the ketone and amine to stir for a period (e.g., 30-60 minutes) to pre-form the iminium ion before adding the reducing agent.
Unreacted 2-acetylindole remains after extended reaction time. 1. Insufficient equivalents of dimethylamine or reducing agent. 2. Low reaction temperature. 3. Inefficient imine formation due to steric hindrance or electronic effects.1. Increase the equivalents of dimethylamine (e.g., to 1.5-2.0 eq) and the reducing agent (e.g., to 1.5 eq). 2. Gently warm the reaction mixture (e.g., to 40-50 °C), monitoring carefully for byproduct formation. 3. Add a dehydrating agent like molecular sieves (3Å or 4Å) to help drive the imine formation equilibrium forward.
Product is difficult to isolate or purify via column chromatography (streaking/tailing). The basic amine product is interacting strongly with the acidic silica gel.1. Use a "base-washed" or deactivated silica gel. 2. Add 1-2% triethylamine or ammonia in methanol to the eluent system to suppress the acidic sites on the silica. 3. Consider an alternative purification method such as acid-base extraction or salt crystallization.
Multiple unidentified spots on TLC. 1. Decomposition of the starting material or product under the reaction conditions. 2. Side reactions due to impurities. 3. Over-alkylation if a primary amine was used (not applicable for dimethylamine).1. Run the reaction at a lower temperature. Ensure the workup is not overly harsh (e.g., avoid strong, hot acids). 2. Ensure all reagents and solvents are pure and dry.

Experimental Protocols & Data

Protocol: Reductive Amination of 2-Acetylindole

This protocol describes a general procedure for synthesizing this compound. Optimization may be required based on lab-specific conditions.

Materials:

  • 2-Acetylindole (1.0 eq)

  • Dimethylamine (2.0 M solution in THF, 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Glacial Acetic Acid (AcOH, 2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-acetylindole (1.0 eq) and anhydrous DCM (or DCE) to make a ~0.1 M solution.

  • Add dimethylamine solution (1.5 eq) followed by glacial acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: Some gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is >8.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

Data Presentation: Optimization Parameters

The following table summarizes key parameters that can be adjusted to optimize the reaction yield and purity.

ParameterTypical RangeRemarks
Dimethylamine (eq) 1.2 - 2.5A slight excess is needed to drive the equilibrium towards imine formation.
Reducing Agent (eq) 1.2 - 2.0An excess ensures complete reduction of the iminium intermediate.
Acid Catalyst (eq) 1.0 - 3.0Acetic acid is commonly used to maintain the optimal pH range of 4-5.[2]
Solvent DCM, DCE, THF, MeOHAprotic solvents like DCM or DCE are preferred. Methanol can also be used but may react with the reducing agent.
Temperature (°C) 20 - 50Room temperature is usually sufficient. Gentle heating may increase the rate but can also lead to more byproducts.
Reaction Time (h) 4 - 24Typically monitored by TLC for completion.

Visualizations

Experimental Workflow

experimental_workflow start Starting Materials (2-Acetylindole, Dimethylamine, AcOH) reaction 1. Mix in Solvent (DCM) 2. Stir for 30 min start->reaction reduction Add Reducing Agent (NaBH(OAc)3) reaction->reduction monitor Stir 12-24h Monitor via TLC reduction->monitor workup Aqueous Workup (Quench with NaHCO3) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product This compound purify->product troubleshooting_logic problem Problem Detected During Synthesis low_yield Low Yield / No Reaction problem->low_yield byproduct Alcohol Byproduct Formed problem->byproduct impure Purification Issues problem->impure cause_yield1 Incorrect pH low_yield->cause_yield1 cause_yield2 Inactive Reagents low_yield->cause_yield2 cause_byproduct Reducing agent too reactive or added too early byproduct->cause_byproduct cause_impure Product interaction with silica gel impure->cause_impure sol_yield1 Adjust pH to 4-5 with Acetic Acid cause_yield1->sol_yield1 sol_yield2 Use fresh reagents cause_yield2->sol_yield2 sol_byproduct Use NaBH(OAc)3 Pre-form iminium ion cause_byproduct->sol_byproduct sol_impure Add 1% Et3N to eluent or use acid-base extraction cause_impure->sol_impure

References

"preventing degradation of 2-[1-(Dimethylamino)ethyl]indole during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of 2-[1-(Dimethylamino)ethyl]indole during storage and experimentation. The following troubleshooting guides and FAQs are designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Indole derivatives like this compound are susceptible to degradation through several mechanisms. The primary factors include exposure to light (photodegradation), oxygen (oxidation), extreme pH conditions (acidic or alkaline hydrolysis), and high temperatures (thermal degradation).[1][2][3][4] The indole ring is prone to oxidation, while the dimethylaminoethyl side chain can also be a site for reactions.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[5][6] Specifically, storage at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from heat, light, moisture, and oxygen.[5][7]

Q3: I've noticed a color change in my sample of this compound. What could be the cause?

A3: A color change, often to a brownish or black tar-like substance, is a common indicator of degradation in indole-containing compounds.[8] This is typically due to oxidation or polymerization reactions.[8] It is crucial to re-analyze the purity of the sample before use if any color change is observed.

Q4: Can I store solutions of this compound? If so, what is the best solvent and what are the appropriate storage conditions?

A4: While crystalline solids are generally more stable, solutions can be prepared and stored with precautions.[9] It is recommended to use a dry, aprotic solvent. For short-term storage, keep the solution at -20°C or lower in a tightly sealed vial, protected from light. For long-term storage, it is advisable to store the compound as a solid. The stability of the compound in solution will be solvent-dependent and should be experimentally verified.

Q5: How can I assess the stability of my this compound sample?

A5: The stability of your sample can be assessed using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[10][11] These methods can separate the parent compound from its degradation products, allowing for quantification of the remaining active ingredient.[11] A forced degradation study can help identify potential degradants and validate the analytical method.[1][2]

Troubleshooting Guides

Issue: Unexpected Degradation Observed in a Stored Sample
  • Verify Storage Conditions:

    • Confirm that the sample was stored at the recommended temperature (-20°C).

    • Check if the container was tightly sealed to prevent exposure to air and moisture.

    • Ensure the sample was protected from light.

  • Assess Purity:

    • Use a validated stability-indicating method (e.g., HPLC) to determine the purity of the sample.

    • Compare the purity to the initial specification or a fresh reference standard.

  • Investigate Potential Causes:

    • Oxidation: If the sample was not stored under an inert atmosphere, oxidation is a likely cause.

    • Hydrolysis: If the sample was exposed to moisture, hydrolysis may have occurred.

    • Photodegradation: If the sample was exposed to light, photodegradation is possible.

Issue: Rapid Degradation During Experimental Procedures
  • Review Experimental Conditions:

    • pH: Avoid strongly acidic or basic conditions unless required by the protocol. Buffer the solution to a neutral pH if possible.

    • Temperature: Perform reactions at the lowest feasible temperature.

    • Light: Protect the reaction mixture from light by using amber vials or covering the glassware with aluminum foil.

    • Atmosphere: If the compound is sensitive to oxidation, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Selection:

    • Ensure the solvent is pure and dry. Protic solvents may participate in degradation reactions.

  • Use of Antioxidants:

    • In some cases, the addition of a small amount of an antioxidant may help to prevent oxidative degradation. The compatibility of the antioxidant with the downstream application must be considered.

Data Presentation

Table 1: Hypothetical Stability Data for this compound Under Forced Degradation Conditions

Stress ConditionDurationTemperaturePurity (%)Major Degradant(s)
Acidic Hydrolysis (0.1 M HCl)24 hours60°C85.2Degradant A
Alkaline Hydrolysis (0.1 M NaOH)24 hours60°C90.5Degradant B
Oxidative (3% H₂O₂)8 hours25°C78.9Degradant C, Degradant D
Photolytic (UV light)48 hours25°C92.1Degradant E
Thermal7 days80°C95.3Minor impurities

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, due to the lack of publicly available stability data for this compound.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][4]

1. Acid and Base Hydrolysis:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • For acid hydrolysis, add an equal volume of 0.1 M HCl.

  • For alkaline hydrolysis, add an equal volume of 0.1 M NaOH.

  • Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Neutralize the samples before analysis.

  • Analyze the samples by a suitable analytical method (e.g., HPLC).

2. Oxidative Degradation:

  • Prepare a solution of the compound (e.g., 1 mg/mL).

  • Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubate the solution at room temperature for a specified time (e.g., 8 hours), protected from light.

  • Analyze the sample.

3. Photodegradation:

  • Expose a solid sample and a solution of the compound to a calibrated light source (e.g., UV lamp) for a defined duration (e.g., 48 hours).

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples.

4. Thermal Degradation:

  • Place a solid sample of the compound in a controlled temperature oven (e.g., 80°C) for a specified period (e.g., 7 days).

  • Analyze the sample and compare it to a sample stored at recommended conditions.

Visualizations

cluster_degradation Plausible Degradation Pathways Indole_Ring Indole Ring Oxidation Oxidation (e.g., Hydroxylation, Ring Opening) Indole_Ring->Oxidation Photodegradation Photodegradation (e.g., Dimerization) Indole_Ring->Photodegradation Side_Chain Dimethylaminoethyl Side Chain Hydrolysis Hydrolysis (under extreme pH) Side_Chain->Hydrolysis Parent_Compound This compound Parent_Compound->Indole_Ring Parent_Compound->Side_Chain

Caption: Plausible degradation pathways for an indole derivative.

cluster_workflow Forced Degradation Experimental Workflow Start Start: Prepare Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) Start->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Sampling->Analysis Data Quantify Parent Compound and Degradants Analysis->Data End End: Identify Degradation Pathway Data->End

Caption: Workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Unexpected Degradation Problem Unexpected Degradation Observed Check_Storage Verify Storage Conditions (Temp, Light, Atmosphere) Problem->Check_Storage No_Issue Storage Conditions Correct Check_Storage->No_Issue Correct Issue Storage Conditions Incorrect Check_Storage->Issue Incorrect Check_Purity Re-analyze Purity vs. Reference Identify_Source Identify Potential Source of Stress (e.g., Contaminant, Improper Handling) Check_Purity->Identify_Source Action Action: Discard Sample or Re-purify if Possible Identify_Source->Action No_Issue->Check_Purity Issue->Identify_Source

Caption: Decision tree for troubleshooting degradation.

References

"challenges in the scale-up synthesis of 2-[1-(Dimethylamino)ethyl]indole"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-[1-(Dimethylamino)ethyl]indole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: Several synthetic strategies can be employed for the synthesis of this compound. The choice of route often depends on the starting materials' availability, cost, and scalability. Common methods include:

  • Fischer Indole Synthesis: This classic method involves the reaction of a suitably substituted phenylhydrazine with a ketone or aldehyde bearing the desired side chain precursor. For this compound, this would typically involve the reaction of phenylhydrazine with 3-(dimethylamino)butan-2-one under acidic conditions. The Fischer synthesis is widely used in industry but can suffer from regioselectivity issues and harsh reaction conditions.[1][2]

  • Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylate, which can then be further functionalized.[3]

  • Modern Cross-Coupling Strategies: Palladium- or copper-catalyzed cross-coupling reactions have emerged as powerful tools for indole synthesis, offering milder reaction conditions and broader functional group tolerance.[4]

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

A2: Scaling up the synthesis of this compound from laboratory to pilot or commercial scale can present several challenges:

  • Exothermic Reactions: Many indole syntheses, particularly the Fischer indole synthesis, are exothermic and require careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Impurity Profile: Side reactions can lead to the formation of impurities that are difficult to separate from the final product. A common impurity in related syntheses is the formation of dimers or oligomers, especially under acidic or high-temperature conditions.[2][5][6]

  • Reagent Handling and Stoichiometry: The handling of large quantities of reagents, some of which may be hazardous or air-sensitive, requires specialized equipment and procedures. Maintaining precise stoichiometric control on a large scale is also critical for maximizing yield and minimizing impurities.

  • Product Isolation and Purification: Isolating and purifying the final product on a large scale can be challenging. Techniques that are straightforward in the lab, such as column chromatography, are often not economically viable for large-scale production. Crystallization and extraction are more common, but developing a robust and efficient protocol can be time-consuming.[7][8][9]

  • Solvent Selection and Recovery: The choice of solvent is critical for reaction performance, product isolation, and environmental impact. On a large scale, solvent recovery and recycling are important economic and environmental considerations.

Q3: How can I control the formation of the common dimeric impurity?

A3: The formation of dimeric impurities, such as {3-(2-dimethylamino-ethyl)-2-[3-(2-dimethylaminoethyl)-1H-indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide observed in the synthesis of the related compound Sumatriptan, is often acid-catalyzed and temperature-dependent.[2][5] To minimize its formation:

  • Optimize Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

  • Control Acid Concentration: Use the minimum amount of acid catalyst required to promote the desired reaction. A screening of different acids and their concentrations can be beneficial.

  • Protecting Groups: In some cases, using a protecting group on the indole nitrogen can prevent side reactions. However, this adds extra steps to the synthesis (protection and deprotection).

  • Reaction Time: Minimize the reaction time to reduce the exposure of the product to the reaction conditions that promote impurity formation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction- Degradation of product- Suboptimal reaction conditions (temperature, concentration, catalyst)- Monitor reaction progress by TLC or HPLC to ensure completion.- Lower the reaction temperature to minimize degradation.- Perform a design of experiments (DoE) to optimize reaction parameters.[10]
High Levels of Impurities - Side reactions due to high temperature or incorrect stoichiometry- Presence of impurities in starting materials- Air or moisture sensitivity of reagents or intermediates- Re-evaluate temperature control and reagent addition procedures.- Ensure the purity of all starting materials and solvents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Isolation - Product is an oil or does not crystallize easily- Emulsion formation during extractive workup- Screen for a suitable crystallization solvent or solvent system.- Consider converting the product to a salt to facilitate crystallization and handling.- Use a different solvent system for extraction or employ techniques like centrifugation to break emulsions.
Inconsistent Results Between Batches - Variations in raw material quality- Poor process control (temperature, mixing, addition rates)- Inadequate cleaning of equipment- Establish strict specifications for all raw materials.- Implement robust process analytical technology (PAT) to monitor and control critical process parameters.- Develop and validate thorough cleaning procedures for all equipment.

Experimental Protocols

Representative Fischer Indole Synthesis Protocol (Lab Scale)

Reaction: Phenylhydrazine with 3-(dimethylamino)butan-2-one

  • To a solution of phenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of sulfuric acid (or another suitable acid like polyphosphoric acid).

  • Heat the mixture to a specified temperature (e.g., 80 °C).

  • Add 3-(dimethylamino)butan-2-one (1.05 eq) dropwise to the solution over a period of 30 minutes, maintaining the reaction temperature.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or crystallization.

Scale-up Consideration for Purification: Crystallization

A study on the purification of indole from wash oil demonstrated the effectiveness of solute crystallization.[7] A similar approach can be developed for this compound.

  • Solvent Screening: Dissolve the crude product in various solvents at elevated temperatures and then cool to induce crystallization. The ideal solvent will have high solubility for the product at high temperatures and low solubility at low temperatures, while impurities remain in solution.

  • Optimization of Crystallization Conditions: Key parameters to optimize include:

    • Crystallization temperature

    • Cooling rate

    • Stirring speed

    • Solvent-to-solute ratio

  • Washing: Wash the isolated crystals with a small amount of cold, fresh solvent to remove any remaining impurities.

The following table summarizes the impact of different crystallization parameters on indole purity and yield from a study on wash oil purification, which can serve as a starting point for optimizing the purification of this compound.

Parameter Condition 1 Purity (%) Yield (%) Condition 2 Purity (%) Yield (%)
Crystallization Temperature 283 K99.557.5293 K98.245.1
Solvent/Feed Ratio 15.599.557.510.099.168.3
Stirring Speed 0 s⁻¹99.557.5100 s⁻¹98.955.2

Data is representative and adapted from a study on indole purification for illustrative purposes.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials: Phenylhydrazine & 3-(Dimethylamino)butan-2-one reaction Fischer Indole Synthesis (Acid Catalyst, Heat) start->reaction workup Quench & Extractive Workup reaction->workup crude Crude Product workup->crude crystallization Crystallization (Solvent Screening & Optimization) crude->crystallization filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying final_product Pure this compound drying->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or High Impurity temp Suboptimal Temperature issue->temp stoich Incorrect Stoichiometry issue->stoich purity Starting Material Purity issue->purity atmosphere Air/Moisture Contamination issue->atmosphere optimize_temp Optimize Temperature temp->optimize_temp verify_stoich Verify Reagent Amounts stoich->verify_stoich analyze_sm Analyze Starting Materials purity->analyze_sm inert_atm Use Inert Atmosphere atmosphere->inert_atm

Caption: A logical diagram for troubleshooting common issues in the synthesis process.

References

Technical Support Center: Troubleshooting Poor Cell Permeability of Indole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with indole-containing compounds, particularly concerning their cell permeability.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my indole compound showing poor permeability?

Poor cell permeability of indole compounds often stems from their physicochemical properties. Key factors include:

  • High Hydrogen Bond Donor Count: The nitrogen atom in the indole ring typically has an associated hydrogen (N-H), which acts as a hydrogen bond donor. An excessive number of hydrogen bond donors can hinder a molecule's ability to cross the lipophilic cell membrane.[1][2]

  • Polar Surface Area (PSA): The presence of polar functional groups on the indole scaffold contributes to a higher PSA. While aiding solubility in aqueous media, a large PSA can impede passive diffusion across lipid bilayers.

  • Low Lipophilicity (LogP): An optimal balance between lipophilicity and hydrophilicity is crucial for cell permeability. If the indole derivative is too polar (low LogP), it will not readily partition into the cell membrane.

  • High Molecular Weight: Compounds with a molecular mass greater than 500 Daltons often exhibit poor absorption as larger molecules face challenges in permeating biological membranes.[3]

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present in cell models like Caco-2 and actively pump the compound out of the cell.[4][5]

FAQ 2: My compound has a high efflux ratio in the Caco-2 assay. What does this mean and what should I do?

An efflux ratio (ER), calculated as the ratio of the apparent permeability coefficient (Papp) in the basolateral-to-apical direction to the apical-to-basolateral direction (Papp B-A / Papp A-B), greater than 2 typically indicates that your compound is a substrate of active efflux transporters.[5][6]

What to do:

  • Confirm Efflux Transporter Involvement: Re-run the Caco-2 assay in the presence of known inhibitors of common efflux pumps (e.g., verapamil for P-gp, fumitremorgin C for BCRP).[5] A significant reduction in the efflux ratio in the presence of an inhibitor confirms the involvement of that specific transporter.

  • Structural Modification: Consider medicinal chemistry strategies to reduce the compound's affinity for the efflux transporter. This may involve masking polar groups or altering the overall charge distribution.

  • Prodrug Approach: Design a prodrug that is not a substrate for the efflux transporter. The prodrug can then be converted to the active compound once inside the cell.[7][8]

  • Formulation with Inhibitors: In later stages of development, co-formulation with a safe and effective efflux inhibitor could be explored, although this presents significant regulatory challenges.

FAQ 3: I'm experiencing low compound recovery in my Caco-2 assay. How can I troubleshoot this?

Low recovery is a common issue, especially for lipophilic compounds, and can lead to an underestimation of permeability.[7][9] The primary causes are often non-specific binding to plasticware or high retention within the cell monolayer.

Troubleshooting Steps:

  • Modify Assay Buffer: For lipophilic compounds, adding Bovine Serum Albumin (BSA), typically at 1-4%, to the basolateral (receiver) compartment can act as a "sink" to reduce non-specific binding and improve recovery.[2][10]

  • Pre-treat Collection Plates: Pre-loading the collection plates with an organic solvent (e.g., acetonitrile or methanol) containing an internal standard can help to immediately dissolve the sample upon collection, preventing binding to the plastic.[9]

  • Use Low-Binding Plates: Utilize commercially available low-adsorption microplates for sample collection and storage.

  • Check Compound Stability: Ensure your compound is stable in the assay buffer for the duration of the experiment. Degradation can be mistaken for low recovery.

Data Presentation: Permeability of Indole-Based Drugs

The following table summarizes the apparent permeability (Papp) values for several well-known indole-based drugs, providing a reference for classifying the permeability of novel compounds. Permeability is generally classified as low (Papp < 1 x 10⁻⁶ cm/s), moderate (Papp between 1-10 x 10⁻⁶ cm/s), or high (Papp > 10 x 10⁻⁶ cm/s).[11]

Drug NameIndicationPapp (A-B) (x 10⁻⁶ cm/s)Permeability ClassTransport MechanismReference
Ondansetron Antiemetic18.3HighTranscellular Passive Diffusion[12]
Pindolol Hypertension>10HighTranscellular[13]
Propranolol Hypertension36.07HighTranscellular Passive Diffusion
Ranitidine Acid Reflux0.0103LowParacellular Passive Diffusion[12]

Experimental Protocols & Methodologies

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion across an artificial lipid membrane and is a high-throughput method for initial permeability screening.

Methodology:

  • Prepare Lipid Membrane: A filter plate (donor plate) is coated with a solution of phospholipids (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Prepare Solutions: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The acceptor plate wells are filled with a corresponding buffer, which may contain a "sink" agent like BSA to improve the solubility of highly lipophilic compounds.

  • Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The assembly is incubated, typically for 5 to 18 hours, at room temperature with gentle shaking. During this time, the compound diffuses from the donor well, across the lipid membrane, and into the acceptor well.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The effective permeability is calculated using the following equation: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] Where C is a constant derived from the volumes of the donor and acceptor wells and the membrane area.

Caco-2 Permeability Assay

This cell-based assay is considered the gold standard for in vitro prediction of human intestinal absorption as it models not only passive diffusion but also active transport and efflux.[6][14]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in multi-well plates and cultured for approximately 21 days. During this time, they differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[5]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a low-permeability marker like Lucifer Yellow.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (upper) compartment, and the appearance of the compound in the basolateral (lower) compartment is measured over time (typically 2 hours). This simulates absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral compartment, and its appearance in the apical compartment is measured. This direction is used to assess active efflux.

  • Sample Analysis: Samples are taken from the donor and receiver compartments at specified time points and the concentration of the compound is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter membrane, and C₀ is the initial concentration of the compound in the donor compartment.

  • Calculation of Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Visualizations

Troubleshooting Workflow for Poor Permeability

G Start Indole Compound with Poor Permeability Data PAMPA_Low Low Permeability in PAMPA? Start->PAMPA_Low Caco2_Low Low Permeability in Caco-2? PAMPA_Low->Caco2_Low Yes Optimize Compound Permeability Successfully Optimized PAMPA_Low->Optimize No (Good Passive Permeability) Efflux High Efflux Ratio (ER > 2)? Caco2_Low->Efflux Yes Recovery Low Compound Recovery? Caco2_Low->Recovery No Efflux->Recovery No Efflux_Issue Compound is likely an Efflux Transporter Substrate Efflux->Efflux_Issue Yes Solubility_Issue Assess Physicochemical Properties: - High H-bond donors - High PSA - Low LogP Recovery->Solubility_Issue No Binding_Issue Non-specific Binding or Metabolism Issue Recovery->Binding_Issue Yes Strategy_Chem Medicinal Chemistry Strategy: - Mask H-bond donors (N-alkylation) - Increase lipophilicity - Prodrug approach Solubility_Issue->Strategy_Chem Strategy_Efflux Confirm with Efflux Inhibitors (e.g., Verapamil). Modify structure to avoid transporter. Efflux_Issue->Strategy_Efflux Strategy_Recovery Modify Assay: - Add BSA to basolateral side - Use low-binding plates - Check compound stability Binding_Issue->Strategy_Recovery Strategy_Chem->Optimize Strategy_Efflux->Optimize Strategy_Recovery->Optimize JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 3. Phosphorylation Dimer STAT Dimer STAT1->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Translocation Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription 6. Binds to DNA Indole_Inhibitor Indole-Based JAK Inhibitor Indole_Inhibitor->JAK1 Inhibition Indole_Inhibitor->JAK2 Cytokine Cytokine Cytokine->Receptor 1. Binding

References

"minimizing off-target effects of 2-[1-(Dimethylamino)ethyl]indole"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide is based on the chemical structure of 2-[1-(Dimethylamino)ethyl]indole and its similarity to known serotonin receptor modulators. As there is limited publicly available data on the specific biological targets of this compound, this guide assumes a primary interaction with serotonin (5-HT) receptors for the purpose of providing researchers with strategies to assess and minimize potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the likely on-targets for this compound?

Based on its structural similarity to other dimethylaminoethyl-containing indole compounds, the most probable on-targets for this compound are serotonin (5-HT) receptors. Several analogs are known agonists for 5-HT1D and 5-HT2 receptor subtypes.[1][2][3] Psilocybin, which also shares the core dimethylaminoethyl-indole structure, is a well-known psychedelic whose effects are mediated through serotonin receptors.

Q2: What are the potential off-target effects of this compound?

Potential off-target effects can be broadly categorized as either chemical-based or off-target modulation of other biological macromolecules.[4] Given the indole scaffold, off-target interactions could occur with a range of proteins, including but not limited to:

  • Other G-protein coupled receptors (GPCRs): Due to structural similarities in binding pockets.

  • Kinases: Some indole derivatives have been shown to have kinase inhibitory activity.

  • Ion channels: The charged dimethylamino group could potentially interact with ion channels.

  • Enzymes involved in tryptophan metabolism: Such as indoleamine 2,3-dioxygenase (IDO).

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for accurate interpretation of experimental results. Strategies include:

  • Dose-response studies: Use the lowest effective concentration of the compound to minimize engagement with lower-affinity off-targets.

  • Use of a negative control: Synthesize or obtain a structurally similar but inactive analog to differentiate on-target from non-specific effects.

  • Orthogonal validation: Confirm key findings using an alternative method, such as a different compound with the same on-target activity or using genetic approaches like siRNA or CRISPR to modulate the target.

  • Comprehensive off-target profiling: Utilize services or in-house assays to screen the compound against a broad panel of receptors and kinases.

Q4: What are the initial steps for troubleshooting unexpected experimental outcomes?

If you observe unexpected or inconsistent results, consider the following:

  • Confirm compound identity and purity: Use analytical techniques like NMR, LC-MS, and HPLC to verify the chemical structure and purity of your compound stock.

  • Assess compound stability: Some indole-containing molecules can be sensitive to light, temperature, or pH. Ensure proper storage and handling.

  • Evaluate experimental controls: Double-check that your positive and negative controls are behaving as expected.

  • Consider off-target effects: The unexpected phenotype may be due to the compound interacting with an unknown target.

Troubleshooting Guides

Issue 1: High background or non-specific effects in cell-based assays.

Possible Cause Troubleshooting Step
Compound precipitation Visually inspect the culture medium for any signs of precipitation. Determine the compound's solubility in your assay buffer. Consider using a lower concentration or adding a solubilizing agent like DMSO (ensure final DMSO concentration is non-toxic to cells).
Cytotoxicity Perform a cell viability assay (e.g., MTT, trypan blue exclusion) at a range of compound concentrations to determine the maximum non-toxic concentration.
Interaction with media components Test the compound in a serum-free medium or a chemically defined medium to see if the non-specific effects are reduced.
Broad off-target activity Profile the compound against a panel of common off-targets (e.g., a kinase panel, a GPCR panel) to identify potential unintended interactions.[5]

Issue 2: Inconsistent results between different batches of the compound.

Possible Cause Troubleshooting Step
Variable purity Analyze the purity of each batch using HPLC. If purity varies significantly, re-purify the batches to a consistent standard.
Presence of impurities with biological activity Use LC-MS to identify any significant impurities. If possible, synthesize and test the impurities for activity in your assay.
Compound degradation Re-confirm the structure of the compound from each batch using NMR and/or mass spectrometry. Store the compound under inert gas and protected from light.

Issue 3: Discrepancy between in vitro binding affinity and cellular potency.

Possible Cause Troubleshooting Step
Poor cell permeability Use computational models to predict cell permeability (e.g., Caco-2). Experimentally determine the intracellular concentration of the compound.
Active efflux Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if cellular potency increases.
Metabolic instability Incubate the compound with liver microsomes or cell lysates and measure its degradation over time using LC-MS.
On-target cellular regulation The target receptor may be subject to internalization, desensitization, or other regulatory mechanisms in a cellular context that are not present in a purified protein binding assay.

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol is a general method to determine the binding affinity of this compound for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).

  • Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • This compound stock solution in DMSO.

  • Non-specific binding control (e.g., a high concentration of a known ligand for the receptor).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in order:

    • Binding buffer

    • Radioligand at a concentration near its Kd.

    • Dilutions of this compound or vehicle (for total binding) or non-specific control.

    • Cell membranes.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value.

Protocol 2: Kinase Inhibitor Profiling using a Luminescent ADP Detection Platform

This protocol can be used to assess the off-target activity of this compound against a panel of kinases.

Materials:

  • Kinase panel (e.g., a commercially available panel of purified kinases).

  • Substrates for each kinase.

  • Reaction buffer appropriate for each kinase.

  • This compound stock solution in DMSO.

  • ATP.

  • Luminescent ADP detection assay kit (e.g., ADP-Glo™).

  • White, opaque 96- or 384-well plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Prepare dilutions of this compound in the appropriate kinase reaction buffer.

  • In a white-walled assay plate, add the kinase, its specific substrate, and the compound dilutions or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescent ADP detection kit according to the manufacturer's instructions.[3]

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

  • Calculate the percent inhibition for each concentration of the compound relative to the vehicle control.

  • Plot the percent inhibition versus the log concentration of the compound to determine the IC50 for each kinase.

Visualizations

experimental_workflow cluster_synthesis Compound Preparation cluster_primary_assay On-Target Validation cluster_off_target Off-Target Profiling synthesis Synthesis & Purification qc QC (NMR, LC-MS, HPLC) synthesis->qc binding_assay In Vitro Binding Assay (e.g., Radioligand Displacement) qc->binding_assay functional_assay Cellular Functional Assay (e.g., cAMP, Ca2+ flux) binding_assay->functional_assay kinase_panel Kinase Panel Screen functional_assay->kinase_panel gpcr_panel GPCR Panel Screen kinase_panel->gpcr_panel other_assays Other Off-Target Assays (e.g., Ion Channels) gpcr_panel->other_assays

Caption: Experimental workflow for characterizing a novel compound.

troubleshooting_workflow start Unexpected Experimental Result check_compound Verify Compound Identity, Purity, and Stability start->check_compound check_compound->start Issue Found check_controls Review Experimental Controls check_compound->check_controls Compound OK check_controls->start Issue Found check_assay Evaluate Assay Parameters check_controls->check_assay Controls OK check_assay->start Issue Found consider_off_target Hypothesize Off-Target Effect check_assay->consider_off_target Assay OK profile_compound Perform Off-Target Screening consider_off_target->profile_compound Yes redesign_experiment Redesign Experiment consider_off_target->redesign_experiment No profile_compound->redesign_experiment signaling_pathway compound This compound receptor Serotonin Receptor (e.g., 5-HT2A) compound->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc ca_release Ca2+ Release er->ca_release downstream Downstream Signaling ca_release->downstream pkc->downstream

References

"optimizing dosage for in vivo studies with 2-[1-(Dimethylamino)ethyl]indole"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on optimizing the dosage of 2-[1-(Dimethylamino)ethyl]indole (internal designation: IND-DIME-01) for in vivo studies. The information herein is based on preliminary data and established methodologies for novel indole-based compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for IND-DIME-01 in a mouse model?

A1: For initial dose-range-finding studies in mice, we recommend a starting dose of 1 mg/kg. This recommendation is based on in vitro efficacy data and preliminary tolerability assessments. It is crucial to perform a dose escalation study to determine the optimal dose for your specific model and endpoint.

Q2: What is the appropriate vehicle for solubilizing IND-DIME-01 for in vivo administration?

A2: IND-DIME-01 is sparingly soluble in aqueous solutions. For intraperitoneal (IP) and oral (PO) administration, a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is recommended. Always prepare fresh on the day of the experiment and vortex thoroughly before administration.

Q3: Are there any known toxicities associated with IND-DIME-01?

A3: In preliminary single-dose escalation studies, signs of acute toxicity (e.g., lethargy, ruffled fur) were observed at doses exceeding 50 mg/kg in mice. A comprehensive toxicology profile has not yet been established. It is imperative to monitor animals closely for any adverse effects during your studies.

Q4: How should IND-DIME-01 be stored?

A4: IND-DIME-01 powder should be stored at -20°C, protected from light and moisture. Solutions should be prepared fresh for each experiment. Short-term storage of stock solutions at 4°C for up to 48 hours is acceptable but not ideal.

Troubleshooting Guide

Issue 1: High variability in experimental results between animals.

  • Possible Cause: Inconsistent drug formulation or administration.

  • Solution: Ensure the compound is fully dissolved in the vehicle. Vortex the solution immediately before drawing each dose to prevent settling. Use precise administration techniques (e.g., consistent injection volume and rate).

Issue 2: Lack of a clear dose-response relationship.

  • Possible Cause 1: The selected dose range is too narrow or not centered on the therapeutic window.

  • Solution 1: Broaden the dose range in your next study. Consider a logarithmic dose escalation (e.g., 1, 3, 10, 30 mg/kg) to cover a wider concentration spectrum.

  • Possible Cause 2: The compound may have a narrow therapeutic index.

  • Solution 2: Perform more frequent monitoring of both efficacy and toxicity endpoints to identify the optimal dose with an acceptable safety margin.

Issue 3: Unexpected animal mortality at lower doses.

  • Possible Cause: Vehicle toxicity or hypersensitivity reaction.

  • Solution: Run a vehicle-only control group to assess the tolerability of the formulation. If vehicle toxicity is suspected, explore alternative formulations.

Experimental Protocols & Data

Protocol 1: Dose-Range-Finding (DRF) Study

Objective: To determine the maximum tolerated dose (MTD) and identify a preliminary therapeutic range for IND-DIME-01.

Methodology:

  • Acclimate animals (e.g., C57BL/6 mice, 8-10 weeks old) for at least 7 days.

  • Randomize animals into groups (n=3-5 per group), including a vehicle control.

  • Prepare IND-DIME-01 in the recommended vehicle at the desired concentrations.

  • Administer a single dose of IND-DIME-01 via the intended route (e.g., IP). Suggested dose groups are: 1, 5, 10, 25, and 50 mg/kg.

  • Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, physical appearance) at 1, 4, 24, and 48 hours post-dose.

  • Record body weight daily for 7 days.

  • The MTD is defined as the highest dose that does not cause significant morbidity or more than 10% body weight loss.

Hypothetical DRF Study Data
Dose Group (mg/kg)Mean Body Weight Change (Day 7)Clinical Signs of ToxicityMortality
Vehicle+2.5%None Observed0/5
1+2.1%None Observed0/5
5+1.8%None Observed0/5
10-1.5%None Observed0/5
25-8.2%Mild, transient lethargy at 4h0/5
50-15.1%Significant lethargy, ruffled fur1/5
Protocol 2: Preliminary Efficacy Study

Objective: To evaluate the dose-response relationship of IND-DIME-01 on a specific pharmacodynamic (PD) biomarker.

Methodology:

  • Based on the DRF study, select 3-4 dose levels below the MTD (e.g., 1, 5, 10, 20 mg/kg).

  • Acclimate and randomize animals as described above.

  • Administer a single dose of IND-DIME-01 or vehicle.

  • At a predetermined time point (based on expected Cmax), collect relevant tissue or blood samples.

  • Analyze the samples for the target PD biomarker (e.g., phosphorylation of a target protein via Western Blot or ELISA).

  • Plot the dose versus the biomarker response to determine the ED50 (effective dose for 50% of maximal response).

Hypothetical Efficacy Study Data (Target Phosphorylation)
Dose Group (mg/kg)Target Phosphorylation (% of Max)
Vehicle0%
115%
548%
1085%
2092%

Visualizations

G cluster_0 start Start: Acclimate Animals random Randomize into Dose Groups (Vehicle, 1, 5, 10, 25, 50 mg/kg) start->random formulate Formulate IND-DIME-01 in Vehicle random->formulate admin Administer Single Dose (IP) formulate->admin monitor Monitor Clinical Signs & Body Weight (1h, 4h, 24h, 48h, daily for 7d) admin->monitor analyze Analyze Data monitor->analyze end Determine MTD analyze->end

Caption: Workflow for a Dose-Range-Finding (DRF) study.

G IND IND-DIME-01 Receptor Target Receptor IND->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Response Cellular Response (e.g., Anti-inflammatory) TF->Response Promotes

"addressing batch-to-batch variability of synthesized 2-[1-(Dimethylamino)ethyl]indole"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-[1-(Dimethylamino)ethyl]indole. Our goal is to help you address batch-to-batch variability and other common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing this compound involves a multi-step process starting from indole. A plausible route is the modification of a 2-acetylindole precursor. This avoids some of the regioselectivity issues associated with direct alkylation of the indole ring.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

  • Side reactions: The formation of byproducts is a common cause of low yields. See the Troubleshooting Guide below for specific examples.

  • Sub-optimal reaction conditions: Temperature, reaction time, and catalyst loading can significantly impact yield. A design of experiments (DoE) approach can help optimize these parameters.

  • Purification losses: Significant loss of product can occur during workup and purification steps.

Q3: I am observing significant impurity peaks in my HPLC analysis. What are the likely impurities?

Common impurities can include:

  • Starting materials: Unreacted 2-acetylindole or other precursors.

  • Over-alkylation products: The indole nitrogen is nucleophilic and can be alkylated under certain conditions.[1]

  • Isomers: Formation of the 3-substituted isomer, although less likely with the chosen synthetic route, can sometimes occur.

  • Dimerization products: Indole derivatives can sometimes dimerize, especially under acidic conditions.[2][3][4][5]

Q4: How can I improve the purity of my final product?

Several purification techniques can be employed:

  • Column chromatography: Silica gel chromatography is a standard method for separating the target compound from impurities.[6]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity.[7]

  • Acid-base extraction: The basicity of the dimethylamino group allows for purification via acid-base extraction to remove non-basic impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low or no conversion of starting material Inactive catalyst or reagents.Ensure the quality and activity of catalysts (e.g., palladium on carbon for hydrogenation). Use fresh, anhydrous solvents.
Incorrect reaction temperature.Optimize the reaction temperature. Some steps may require cooling, while others need heating to proceed at an optimal rate.
Formation of multiple spots on TLC, difficult to separate Complex mixture of byproducts.Re-evaluate the reaction conditions to minimize side reactions. Consider using a different solvent or lowering the reaction temperature. For purification, try a different eluent system for column chromatography or consider preparative HPLC.[6]
Product degradation during workup or purification Acid sensitivity of the indole ring.Avoid strong acidic conditions during workup. Use a mild base like sodium bicarbonate for neutralization.
Air oxidation.Perform reactions and workup under an inert atmosphere (e.g., nitrogen or argon) if your compound is sensitive to oxidation.
Inconsistent analytical data (NMR, MS) between batches Residual solvent or impurities.Ensure the product is thoroughly dried to remove residual solvents. Use high-resolution analytical techniques to identify and quantify impurities.
Batch-to-batch variation in starting material quality.Source high-purity starting materials and perform quality control checks on each new batch.

Experimental Protocols

General Protocol for Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Step 1: Synthesis of 2-acetylindole This can be achieved via Friedel-Crafts acylation of indole with acetic anhydride.

Step 2: Reductive Amination

  • Dissolve 2-acetylindole in a suitable solvent such as methanol.

  • Add dimethylamine (as a solution in a solvent like THF or as a gas).

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise while monitoring the temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Methods
Technique Typical Parameters Expected Results
¹H NMR 400 MHz, CDCl₃Characteristic peaks for the indole ring protons, the ethyl side chain, and the dimethylamino group.[8][9]
¹³C NMR 100 MHz, CDCl₃Signals corresponding to all carbon atoms in the molecule, confirming the structure.[8][9]
HPLC C18 reverse-phase column, mobile phase of acetonitrile/water with 0.1% formic acid.A single major peak for the pure product with a consistent retention time.[8]
Mass Spec (ESI+) A parent ion peak corresponding to the molecular weight of the protonated molecule [M+H]⁺.

Visualizations

Synthesis_Workflow Indole Indole TwoAcetylindole 2-Acetylindole Indole->TwoAcetylindole Friedel-Crafts Acylation TargetCompound This compound TwoAcetylindole->TargetCompound Reductive Amination Purification Purification TargetCompound->Purification Column Chromatography / Crystallization Analysis Analysis Purification->Analysis HPLC, NMR, MS

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Batch Fails QC CheckYield Low Yield? Start->CheckYield CheckPurity Low Purity? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction CheckYield->IncompleteReaction Yes PurificationLoss Purification Loss CheckPurity->PurificationLoss No AnalyzeImpurities Identify Impurities (HPLC/MS) CheckPurity->AnalyzeImpurities Yes OptimizeConditions Optimize Reaction Conditions IncompleteReaction->OptimizeConditions SideReactions Side Reactions ModifySynthesis Modify Synthetic Route SideReactions->ModifySynthesis ImprovePurification Improve Purification Method PurificationLoss->ImprovePurification AnalyzeImpurities->SideReactions AnalyzeImpurities->ImprovePurification

Caption: Troubleshooting decision tree for synthesis issues.

Side_Reactions StartingMaterial 2-Acetylindole Target Target Product StartingMaterial->Target Desired Reaction Overalkylation N-Alkylated Impurity StartingMaterial->Overalkylation Side Reaction 1 Isomerization 3-Substituted Isomer StartingMaterial->Isomerization Side Reaction 3 Dimerization Dimerized Impurity Target->Dimerization Side Reaction 2

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: Troubleshooting 2-[1-(Dimethylamino)ethyl]indole Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[1-(Dimethylamino)ethyl]indole and related compounds. The following information is designed to help you identify and resolve unexpected results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is showing lower than expected potency in my serotonin receptor binding assay. What are the possible causes?

A1: Several factors could contribute to lower than expected potency. Consider the following:

  • Compound Stability and Degradation: Indole compounds can be susceptible to degradation, especially under certain storage conditions or in solution.[1] Ensure your compound has been stored correctly at -20°C and protected from light.[2] Prepare fresh solutions for each experiment.

  • Receptor Subtype Specificity: The this compound scaffold is a common feature in many tryptamines that act as serotonin receptor agonists.[3][4] However, affinity and potency can vary significantly across different 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7).[5][6] Confirm the receptor subtype(s) expressed in your assay system and review the literature for the expected selectivity of your specific compound.

  • Genetic Variations in Receptors: Single nucleotide polymorphisms (SNPs) in serotonin receptors can alter their structure and function, leading to differential responses to ligands.[7] For example, variations in the 5-HT2A receptor have been shown to impact the in vitro effects of psychedelic drugs.[7] If using cell lines, be aware of their genetic background.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect buffer pH, ion concentration, or incubation time, can affect ligand binding. Divalent cations like Zn2+ can act as allosteric modulators of serotonin receptors, potentially inhibiting agonist binding.[5]

Q2: I am observing high background signal or non-specific binding in my radioligand binding assay. How can I reduce it?

A2: High background is a common issue. Here are some troubleshooting steps:

  • Optimize Blocking Agents: Ensure you are using an appropriate blocking agent (e.g., bovine serum albumin) at an optimal concentration to minimize non-specific binding to the assay plates or tubes.

  • Adjust Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. Determine the optimal concentration through saturation binding experiments.

  • Washing Steps: Increase the number or duration of wash steps to more effectively remove unbound radioligand. Ensure the wash buffer is at the correct temperature and pH.

  • Filter Plate Selection: If using a filter plate-based assay, ensure the filter material is appropriate for your application and that the plates are properly pre-treated according to the manufacturer's instructions.

Q3: My functional assay (e.g., cAMP or calcium flux) results are not correlating with my binding affinity data. What could be the reason?

A3: A disconnect between binding and function can arise from several factors:

  • Functional Selectivity (Biased Agonism): Your compound may be a biased agonist, preferentially activating one signaling pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). The choice of functional assay will determine which pathway you are measuring.

  • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and downregulation, resulting in a diminished functional response over time.

  • Cellular Health: The health and confluency of your cell line can significantly impact the outcome of functional assays. Ensure your cells are healthy and not overgrown.

  • Allosteric Modulation: As mentioned previously, ions or other molecules in your assay buffer could be allosterically modulating receptor function.[5]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected assay results.

G cluster_0 Start: Unexpected Results cluster_1 Initial Checks cluster_2 Assay-Specific Troubleshooting cluster_3 Advanced Investigation cluster_4 Resolution start Unexpected Assay Results compound Verify Compound Integrity (Purity, Stability, Concentration) start->compound reagents Check Reagent Quality (Buffers, Radioligands, Cells) start->reagents protocol Review Experimental Protocol start->protocol binding_assay Binding Assay Issues (High Background, Low Affinity) compound->binding_assay functional_assay Functional Assay Issues (No Response, Low Potency) compound->functional_assay reagents->binding_assay reagents->functional_assay protocol->binding_assay protocol->functional_assay receptor_variant Consider Receptor Variants (Genetic Polymorphisms) binding_assay->receptor_variant allosteric_effect Investigate Allosteric Effects functional_assay->allosteric_effect biased_agonism Test for Biased Agonism functional_assay->biased_agonism resolve Problem Resolved receptor_variant->resolve allosteric_effect->resolve biased_agonism->resolve

Caption: Troubleshooting workflow for unexpected assay results.

Quantitative Data Summary

The following table summarizes hypothetical data illustrating a discrepancy between binding affinity and functional potency, a common issue when working with novel compounds.

Compound5-HT2A Binding Affinity (Ki, nM)cAMP Functional Potency (EC50, nM)
Reference Agonist 5.210.5
Test Compound A 8.1500.3
Test Compound B 150.4250.1

In this example, Test Compound A shows high binding affinity but low functional potency, suggesting potential issues such as biased agonism or receptor desensitization. Test Compound B has low affinity and low potency, which is a more consistent but less desirable outcome.

Experimental Protocols

Serotonin Receptor Radioligand Binding Assay Protocol

This protocol provides a general framework for a competitive radioligand binding assay.

  • Cell Membrane Preparation:

    • Culture cells expressing the serotonin receptor of interest (e.g., HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, add a high concentration of a known non-radioactive ligand to a set of wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Harvest the membranes onto filter plates using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value.

Indole Detection Assay (Kovács Method)

This assay can be used to detect the presence of an indole ring, which may be useful for confirming the presence of your compound or its metabolites in a sample.[8][9]

  • Reagent Preparation (Kovács Reagent):

    • Dissolve p-dimethylaminobenzaldehyde (DMAB) in amyl alcohol.[8]

    • Slowly add concentrated hydrochloric acid.[8]

    • Store in a brown glass bottle at room temperature.[8]

  • Assay Procedure:

    • Add a few drops of Kovács reagent to your sample solution.[8]

    • A positive test for indole is indicated by the formation of a red or pink color in the reagent layer.[8][10] A yellow color indicates a negative result.[8][10]

Note: The Kovács assay is not specific to a single indole-containing compound and may detect various indole analogs.[11][12][13] For more specific quantification, a hydroxylamine-based indole assay (HIA) can be considered.[11][12][13]

Signaling Pathways

Simplified Serotonin 5-HT2A Receptor Signaling

The diagram below illustrates the canonical Gq-coupled signaling pathway activated by serotonin (5-HT) and agonists like certain this compound derivatives.

G ligand Serotonin or Agonist receptor 5-HT2A Receptor ligand->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Simplified 5-HT2A receptor signaling pathway.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-[1-(Dimethylamino)ethyl]indole and N,N-Dimethyltryptamine (DMT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two indoleamine compounds: 2-[1-(Dimethylamino)ethyl]indole and the well-characterized psychedelic agent, N,N-Dimethyltryptamine (DMT). The objective is to present available experimental data to inform research and drug development efforts. However, a significant disparity in the available scientific literature exists between these two compounds. While DMT has been extensively studied, quantitative pharmacological data for this compound is scarce, preventing a direct quantitative comparison. This guide will present the comprehensive data available for DMT and discuss the qualitative structure-activity relationships for 2-substituted tryptamines to provide a contextual understanding of this compound.

Quantitative Biological Data

The following tables summarize the receptor binding affinities and functional activities of DMT at various neurotransmitter receptors, with a primary focus on serotonin (5-HT) receptors.

Table 1: Receptor Binding Affinities (Ki in nM) of DMT

ReceptorKi (nM)Reference
5-HT₁ₐ87[1]
5-HT₂ₐ1513[1]
5-HT₂C>10,000-
5-HT₆>10,000-
5-HT₇>10,000-
SERT4000-
VMAT293000[2]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC₅₀/IC₅₀ in nM and Eₘₐₓ) of DMT

ReceptorAssay TypeEC₅₀/IC₅₀ (nM)Eₘₐₓ (%)Reference
5-HT₂ₐCalcium Mobilization118 - 983-[1]

Note: EC₅₀ represents the concentration of a drug that gives half-maximal response. IC₅₀ represents the concentration of a drug that inhibits a specific biological or biochemical function by 50%. Eₘₐₓ represents the maximum response achievable by a drug.

Data for this compound

A comprehensive search of the scientific literature did not yield specific quantitative data for the receptor binding affinities (Ki) or functional activities (EC₅₀, Eₘₐₓ) of this compound at any characterized neurotransmitter receptors.

Structure-Activity Relationships of 2-Substituted Tryptamines

While direct data for this compound is unavailable, studies on other 2-substituted tryptamines provide some insight into how modifications at this position of the indole ring can influence biological activity.

Research on 2-methyl-N,N-dimethyltryptamine (2-Me-DMT) has shown that the addition of a methyl group at the 2-position of the indole ring dramatically reduces affinity for both the 5-HT₁ₐ and 5-HT₂ₐ receptors compared to DMT.[1] Specifically, the Ki values for 2-Me-DMT at the 5-HT₁ₐ and 5-HT₂ₐ receptors were found to be 4,598 nM and 15,037 nM, respectively, which are significantly higher than those of DMT (87 nM and 1,513 nM, respectively).[1] Furthermore, 2-Me-DMT did not show any agonist activity at these receptors.[1] This suggests that steric hindrance at the 2-position of the indole nucleus may interfere with optimal receptor binding and activation.

Another study on 2,3-dialkyl(dimethylamino)indoles found that these compounds exhibited weak binding to 5-HT₁ and 5-HT₂ sites in brain cortical membranes, with IC₅₀ values greater than 1 µM for all tested compounds.[3] These findings collectively suggest that substitution at the 2-position of the indole ring is generally not well-tolerated for maintaining high affinity and efficacy at serotonin receptors, particularly the 5-HT₂ₐ receptor which is central to the psychedelic effects of tryptamines.

Signaling Pathways

DMT primarily exerts its psychoactive effects through its interaction with the serotonin 2A (5-HT₂ₐ) receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway for the 5-HT₂ₐ receptor involves its coupling to the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC).

5-HT2A Signaling Pathway DMT DMT HTR2A 5-HT2A Receptor DMT->HTR2A Gq_G11 Gq/G11 HTR2A->Gq_G11 activates PLC Phospholipase C (PLC) Gq_G11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Canonical 5-HT2A receptor signaling pathway activated by DMT.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the biological activity of compounds like DMT.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis ReceptorPrep Receptor Preparation (e.g., cell membranes) Incubation Incubate Receptor, Radioligand, and Test Compound ReceptorPrep->Incubation Radioligand Radioligand (labeled with ³H or ¹²⁵I) Radioligand->Incubation TestCompound Test Compound (unlabeled) TestCompound->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (Calculate IC₅₀ and Ki) Counting->Analysis

Caption: General workflow for a radioligand binding assay.

Methodology:

  • Receptor Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assay (e.g., Calcium Mobilization Assay for 5-HT₂ₐ Receptors)

This assay is used to determine the functional activity (potency - EC₅₀, and efficacy - Eₘₐₓ) of a test compound at a receptor.

Methodology:

  • Cell Culture: Cells stably expressing the 5-HT₂ₐ receptor are cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Signal Detection: The fluorescence intensity in each well is measured over time using a plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is calculated. The maximal response (Eₘₐₓ) is also determined and often expressed as a percentage of the response to a reference full agonist.

Conclusion

N,N-Dimethyltryptamine (DMT) is a well-characterized tryptamine with high affinity and agonist activity at several serotonin receptors, most notably the 5-HT₂ₐ receptor, which mediates its profound psychoactive effects. In stark contrast, there is a conspicuous absence of quantitative pharmacological data for this compound in the public domain. Based on structure-activity relationship studies of related 2-substituted tryptamines, it is plausible that the ethyl group at the 2-position of the indole ring in this compound may lead to a significant reduction in affinity and/or efficacy at serotonin receptors compared to DMT. However, without direct experimental evidence, this remains speculative. Further pharmacological investigation of this compound is necessary to elucidate its biological activity profile and to enable a direct and meaningful comparison with DMT.

References

Validating the Biological Activity of 2-[1-(Dimethylamino)ethyl]indole and its Analogs in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of indole-based compounds, with a focus on validating the potential effects of 2-[1-(Dimethylamino)ethyl]indole through the examination of its well-characterized structural analogs, Psilocin (the active metabolite of Psilocybin) and O-acetylpsilocin (4-AcO-DMT). Due to the limited publicly available data on this compound, this guide leverages data from these closely related compounds to provide a framework for its potential activity and the methods for its validation.

The primary mechanism of action for these psychoactive indole derivatives is through the agonism of serotonin receptors, particularly the 5-HT2A receptor. Activation of this G protein-coupled receptor (GPCR) initiates a signaling cascade that results in the mobilization of intracellular calcium. This guide details a common cell-based assay for quantifying this activity, presents comparative data for known analogs, and visualizes the underlying signaling pathways and experimental workflows.

Comparative Biological Activity

The following table summarizes the in vitro functional potency of Psilocin and 4-AcO-DMT at the human 5-HT2A receptor, as measured by a calcium mobilization assay. These values represent the concentration of the compound required to elicit a half-maximal response, providing a quantitative measure of their potency as agonists. While no specific data is available for this compound (CAS: 96286-10-1), its structural similarity to these compounds suggests it may exhibit comparable activity at serotonin receptors.

CompoundTarget ReceptorAssay TypeParameterValue (nM)
PsilocinHuman 5-HT2ACalcium MobilizationEC50~10
4-AcO-DMTHuman 5-HT2ACalcium MobilizationEC50~100-200
This compoundHuman 5-HT2ACalcium MobilizationEC50Not Available

Experimental Protocols

Cell-Based Calcium Mobilization Assay for 5-HT2A Receptor Activation

This protocol outlines a method for determining the potency of compounds like this compound and its analogs at the 5-HT2A receptor by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plating: Seed cells in a 96-well, black-walled, clear-bottom plate at a density of 50,000 to 80,000 cells per well. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Preparation:

  • Prepare a stock solution of the test compounds (this compound, Psilocin, 4-AcO-DMT) in a suitable solvent, such as DMSO.

  • Perform serial dilutions of the stock solution in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a range of concentrations for testing.

3. Calcium Indicator Dye Loading:

  • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in assay buffer.

  • Remove the culture medium from the cell plate and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells.

  • After incubation, wash the cells twice with assay buffer to remove excess dye.

4. Compound Addition and Fluorescence Measurement:

  • Add the prepared compound dilutions to the respective wells of the cell plate.

  • Immediately place the plate in a fluorescence microplate reader.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4 AM) at regular intervals for a period of 1 to 3 minutes to capture the calcium flux.

5. Data Analysis:

  • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

  • For each compound concentration, determine the maximum fluorescence response.

  • Plot the maximum response against the logarithm of the compound concentration to generate a dose-response curve.

  • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximum response, using a non-linear regression analysis.

Visualizing the Process

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key molecular interactions and the procedural steps involved in the validation of these compounds.

G cluster_0 5-HT2A Receptor Signaling Pathway Ligand Indole Ligand (e.g., Psilocin) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Activation and Downstream Signaling.

G cluster_1 Experimental Workflow: Calcium Mobilization Assay A 1. Cell Plating (HEK293-5HT2A) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Compound Addition (Test Compounds) B->C D 4. Fluorescence Reading (Plate Reader) C->D E 5. Data Analysis (Dose-Response Curve, EC50) D->E

Caption: Workflow for the Cell-Based Calcium Mobilization Assay.

Comparative Analysis of 2-[1-(Dimethylamino)ethyl]indole Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-[1-(Dimethylamino)ethyl]indole analogs, focusing on their structure-activity relationships (SAR) as modulators of serotonin receptors. The following sections detail their binding affinities, functional activities, and the experimental methodologies used for their evaluation.

Structure-Activity Relationship (SAR) Data

The potency and selectivity of this compound analogs are critically influenced by substitutions on the indole ring and the nature of the dialkylamino group. The following tables summarize the quantitative data from key studies in the field.

CompoundR1R2R35-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)Reference
1 HHH>1000>1000-[1]
2 CH3HH>1000>1000-[1]
3 HCH3H>1000>1000-[1]
4 HHCH3>1000>1000-[1]

Table 1: Binding Affinities of 2,3-Dialkyl(dimethylamino)indoles at Serotonin 5-HT1 and 5-HT2 Receptors. Data indicates that simple alkyl substitutions at the 2 and 3 positions of the indole ring do not confer high affinity for 5-HT1 and 5-HT2 receptors in brain cortical membranes.[1]

CompoundStructure5-HT Receptor Antagonism (pA2)Agonist Activity (Intrinsic Activity)Selectivity (Fundus vs. Jugular Vein)Reference
5 2,3-Dimethyl7.2 ± 0.1 (Rat Stomach Fundus)Weak agonist at higher concentrationsGood[1]
6 2-Methyl-3-ethyl7.0 ± 0.1 (Rat Stomach Fundus)Weak agonist at higher concentrationsModerate[1]
7 2,3-Diethyl6.8 ± 0.2 (Rat Stomach Fundus)Weak agonist at higher concentrationsModerate[1]
8 2,3-Dimethyl6.1 ± 0.1 (Rat Jugular Vein, 5-HT2)--[1]

Table 2: Functional Activity of 2,3-Dialkyl(dimethylamino)indoles at Serotonin Receptors. These analogs act as relatively potent antagonists at the serotonin receptor in the rat stomach fundus, with some showing weak agonist activity at higher concentrations. The selectivity for the fundus receptor over the 5-HT2 receptor in the rat jugular vein suggests a distinct pharmacological profile.[1]

Experimental Protocols

The data presented in this guide were obtained through the following key experimental methodologies.

Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a ligand for a receptor.[2]

  • Receptor Preparation: Membranes expressing the target serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A) are prepared from either cultured cells (e.g., HEK293 cells) or brain tissue (e.g., rat frontal cortex).[1][2]

  • Incubation: The receptor membranes are incubated with a specific radioligand (e.g., [³H]Spiperone for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (the this compound analog).[1]

  • Buffer: The incubation is typically carried out in a standard binding buffer, such as 50 mM Tris-HCl containing 10 mM MgCl₂ and 0.1 mM EDTA, at a physiological pH.[2]

  • Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (e.g., Isolated Tissue Preparations)

Functional assays are used to determine whether a ligand acts as an agonist or an antagonist at a receptor and to quantify its potency and efficacy.

  • Tissue Preparation: Tissues that endogenously express the target serotonin receptor are isolated. For example, the rat stomach fundus is used for studying certain serotonin receptor subtypes, while the rat jugular vein is used for 5-HT2 receptors.[1]

  • Experimental Setup: The isolated tissues are mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature and oxygenation. The contractile responses of the tissue to the application of serotonin or the test compounds are recorded.

  • Antagonist Potency (pA2 value): To determine the antagonist potency, cumulative concentration-response curves to serotonin are generated in the absence and presence of increasing concentrations of the indole analog. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve, is then calculated.

  • Agonist Activity (Intrinsic Activity): To assess agonist activity, the indole analog is added to the organ bath in increasing concentrations, and any resulting tissue contraction is measured and compared to the maximum response produced by serotonin.

Signaling Pathways and Experimental Workflow

The interaction of this compound analogs with serotonin receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate a typical serotonin receptor signaling pathway and the general workflow for SAR studies.

G cluster_membrane Cell Membrane Indole_Analog This compound Analog Serotonin_Receptor Serotonin Receptor (GPCR) Indole_Analog->Serotonin_Receptor Binds to G_Protein G-Protein (α, β, γ) Serotonin_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector_Enzyme->Second_Messenger Produces Protein_Kinase Protein Kinase (e.g., PKA, PKC) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylates targets leading to G cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis & Iteration Lead_Compound Lead Indole Analog Analog_Design Analog Design (SAR Hypotheses) Lead_Compound->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Binding_Assay Receptor Binding Assays Synthesis->Binding_Assay Functional_Assay Functional Assays Synthesis->Functional_Assay SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis In_Vivo_Model In Vivo Models Functional_Assay->In_Vivo_Model Functional_Assay->SAR_Analysis In_Vivo_Model->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Cycle

References

A Comparative Guide to the Cross-Reactivity of Tryptamine Derivatives at Serotonergic and Other Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of tryptamine derivatives, with a focus on compounds structurally related to 2-[1-(Dimethylamino)ethyl]indole. Due to the limited availability of specific data for the exact title compound, this guide synthesizes information on the broader class of tryptamine analogues to provide a valuable resource for understanding their potential on-target and off-target interactions.

Introduction to Tryptamine Derivatives and Receptor Cross-Reactivity

Tryptamine and its derivatives are a class of monoamine alkaloids that share a common indole scaffold. They are known to interact with a variety of receptors, most notably serotonin (5-HT) receptors, due to their structural similarity to the endogenous neurotransmitter serotonin. The dimethylaminoethyl moiety is a common feature in many psychoactive tryptamines. Understanding the cross-reactivity of these compounds is crucial in drug development to predict potential side effects and to design more selective ligands.

This guide focuses on the interaction of tryptamine derivatives with 5-HT1A, 5-HT2A, and the serotonin receptor present in the rat stomach fundus (often characterized as a 5-HT2B-like receptor). While specific quantitative data for a broad range of receptors is often proprietary or not publicly available, this document compiles existing data to offer a comparative overview.

Comparative Receptor Binding and Functional Activity

The following table summarizes the available quantitative data on the binding affinity and functional activity of various tryptamine derivatives at different receptors. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Compound Class/DerivativeReceptorAssay TypeParameterValueReference
2,3-Dialkyl(dimethylamino)indoles 5-HT1 (rat brain)Radioligand BindingIC50> 1 µM[1]
5-HT2 (rat brain)Radioligand BindingIC50> 1 µM[1]
Serotonin Receptor (rat stomach fundus)Functional Antagonism-Potent Antagonists[1]
Tryptamine 5-HT1 (rat cerebral cortex)Radioligand BindingIC5066.7 ± 4.8 nM
5-HT2 (rat cerebral cortex)Radioligand BindingIC503.85 ± 0.16 µM
5-HT1E (human)Radioligand BindingKi866 nM[2]
5-HT1F (human)Radioligand BindingKi-[2]
Serotonin (5-HT) 5-HT1E (human)Radioligand BindingKi10 nM[2]
5-HT1F (human)Radioligand BindingKi12 nM[2]
Dimethyltryptamine (DMT) Analogs 5-HT1BMolecular DockingBinding Energy-6.65 ± 0.07 kcal/mol[3]

Signaling Pathways

The interaction of tryptamine derivatives with their target receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary signaling pathways for the 5-HT1A and 5-HT2A receptors.

G cluster_membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp conversion ligand Tryptamine Derivative (Agonist) ligand->receptor pka Protein Kinase A camp->pka activates cellular_response Inhibition of Neuronal Firing pka->cellular_response leads to

Figure 1: Simplified 5-HT1A Receptor Signaling Pathway.

G cluster_membrane receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ligand Tryptamine Derivative (Agonist) ligand->receptor ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C dag->pkc activates ca2 er->ca2 releases ca2->pkc activates cellular_response Neuronal Excitation, Smooth Muscle Contraction pkc->cellular_response leads to

Figure 2: Simplified 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the interaction of tryptamine derivatives with serotonin receptors.

Radioligand Binding Assay for 5-HT Receptors in Rat Brain Membranes

This protocol describes a standard method for determining the binding affinity of a compound for serotonin receptors using a competitive binding assay with a radiolabeled ligand.

G start Start prep Prepare Rat Brain Membrane Homogenate start->prep incubation Incubate Membranes with Radioligand and Test Compound prep->incubation filtration Separate Bound and Free Radioligand by Filtration incubation->filtration counting Quantify Radioactivity of Bound Ligand filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Figure 3: General Workflow for a Radioligand Binding Assay.

Materials:

  • Rat brain tissue (e.g., cerebral cortex)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A)

  • Unlabeled test compound (tryptamine derivative)

  • Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Finally, resuspend the pellet in incubation buffer.[4]

  • Incubation: In a reaction tube, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound. Incubate at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.[4][5]

  • Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[4][5]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[5]

Functional Assay: Serotonin-Induced Contraction in Rat Stomach Fundus

This ex vivo assay measures the ability of a compound to act as an agonist or antagonist at the serotonin receptors that mediate smooth muscle contraction in the rat stomach fundus.

Materials:

  • Male Wistar rats (fasted overnight)

  • Krebs-Henseleit solution (physiological salt solution)

  • Serotonin (5-HT)

  • Test compound (tryptamine derivative)

  • Organ bath with an isometric force transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize a fasted rat and dissect the stomach. Isolate the fundus and cut it into a strip. Mount the fundus strip in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.[6]

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.

  • Agonist Response (for Antagonist Testing): Obtain a cumulative concentration-response curve for serotonin by adding increasing concentrations of serotonin to the organ bath and recording the resulting muscle contraction.

  • Antagonist Incubation: Wash the tissue to remove the serotonin. Add the test compound (potential antagonist) to the organ bath and incubate for a specific duration.

  • Schild Analysis: After incubation with the antagonist, repeat the cumulative concentration-response curve for serotonin. A parallel rightward shift in the concentration-response curve indicates competitive antagonism. The pA₂ value, a measure of antagonist potency, can be calculated using a Schild plot.[7]

  • Agonist Testing: To test for agonist activity, add increasing concentrations of the test compound to the organ bath and record any resulting muscle contraction.

Conclusion

The available data, primarily from studies on 2,3-dialkyl(dimethylamino)indoles, suggest that tryptamine derivatives bearing a dimethylaminoethyl side chain can exhibit a complex cross-reactivity profile. While they may have low affinity for classical 5-HT1 and 5-HT2 receptors in the brain, they can act as potent antagonists at other serotonin receptor subtypes, such as the one found in the rat stomach fundus. This highlights the importance of comprehensive receptor screening in the preclinical evaluation of new chemical entities based on the tryptamine scaffold. The provided protocols offer a foundation for researchers to conduct their own investigations into the cross-reactivity of novel tryptamine derivatives. Further studies with a broader panel of receptors are necessary to fully elucidate the pharmacological profile of these compounds.

References

A Comparative Guide to the In Vitro and In Vivo Effects of N,N-Dimethyltryptamine (DMT)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound 2-[1-(Dimethylamino)ethyl]indole is not available in the current scientific literature. This guide provides a comparative analysis of the in vitro and in vivo effects of its structural isomer, N,N-Dimethyltryptamine (DMT) , a well-researched psychoactive compound.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of DMT's performance in laboratory settings versus living organisms, supported by experimental data.

Data Presentation

In Vitro Quantitative Data Summary
ParameterAssay TypeValueOrganism/SystemReference
Receptor Binding Affinity (IC50) Radioligand Binding Assay75 ± 1 nMHuman Serotonin 5-HT2A Receptor[1]
14 ± 1 nM (for 5-MeO-DMT, a related compound)Human Serotonin 5-HT2A Receptor[2]
Functional Activity (EC50) Gq Signaling Pathway Activation0.118–0.983 µmol/LHuman Serotonin 5-HT2A Receptor[3]
Metabolism In vitro incubation with recombinant human CYP enzymesRapid metabolismCYP2D6[4][5]
In vitro clearance in hepatocytes and mitochondrial fractionsReduced by MAO-A, CYP2D6, and to a lesser extent CYP2C19 inhibitorsHuman[6]
Serotonin Transporter (SERT) Inhibition SERT-mediated serotonin uptake assay4.00 ± 0.70 µmol/L (average concentration)Platelets[3]
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition VMAT2-mediated serotonin uptake assay93 ± 6.8 µmol/L (average concentration)Not specified[3]
Serotonin Release Serotonin release assay81–114 nM (EC50)Not specified[3]
In Vivo Quantitative Data Summary
ParameterAnimal Model/Study PopulationDoseKey FindingsReference
Pharmacokinetics (Humans) Healthy Volunteers9-21.5 mg (10-min IV infusion)Rapid clearance, mean elimination half-life of 9-12 min.[6]
Healthy Volunteers0.2 and 0.4 mg/kg (IV bolus)Peak plasma concentrations reached quickly.[7]
Behavioral Effects (Rats) Sprague-Dawley Rats10 mg/kg (IP injection)Hallucinogenic-like effects observed.[8]
Neurogenesis (Mice) Adult MiceNot specifiedPromotes the generation of new neurons in the hippocampus.[9][10]
Cardiovascular Effects (Humans) Healthy VolunteersIntravenous administrationIntense cardiovascular effects at large doses.[2]
Subjective Psychedelic Effects (Humans) Healthy Volunteers20 mg (IV)Rapid onset of intense subjective effects, peaking at ~3 min and subsiding at ~15 min.[11]

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol): Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. In the case of DMT, this would involve incubating membranes from cells expressing the human serotonin 5-HT2A receptor with a radiolabeled ligand known to bind to the receptor (e.g., [3H]ketanserin). Varying concentrations of DMT are added to compete with the radioligand for binding. After incubation, the membranes are washed to remove unbound radioligand, and the amount of bound radioactivity is measured. The concentration of DMT that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

In Vivo Pharmacokinetic Study in Humans (General Protocol): Healthy human volunteers are administered a specific dose of DMT, typically intravenously to ensure complete bioavailability. Blood samples are collected at various time points before and after administration. Plasma is separated from the blood samples, and the concentration of DMT is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters, including elimination half-life, clearance, and volume of distribution, are then calculated from the plasma concentration-time data.[6][7]

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DMT DMT Receptor 5-HT2A Receptor DMT->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Serotonin 5-HT2A receptor signaling pathway activated by DMT.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_start Compound Synthesis (DMT) receptor_binding Receptor Binding Assays (e.g., 5-HT2A) invitro_start->receptor_binding functional_assay Functional Assays (e.g., Calcium Flux) invitro_start->functional_assay metabolism_study Metabolism Studies (e.g., Microsomes, Hepatocytes) invitro_start->metabolism_study invitro_data Quantitative Data (IC50, EC50, Metabolite ID) receptor_binding->invitro_data functional_assay->invitro_data metabolism_study->invitro_data invivo_start Animal Model Selection (e.g., Rodent) invitro_data->invivo_start Inform pk_study Pharmacokinetic Studies (Dosing, Blood Sampling) invivo_start->pk_study pd_study Pharmacodynamic Studies (Behavioral Models) invivo_start->pd_study invivo_data Quantitative Data (Half-life, Bioavailability, Efficacy) pk_study->invivo_data pd_study->invivo_data

References

A Comparative Guide to Bioanalytical Methods for the Quantification of 2-[1-(Dimethylamino)ethyl]indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential bioanalytical methods for the quantitative analysis of 2-[1-(Dimethylamino)ethyl]indole in biological matrices. The selection of an appropriate bioanalytical method is critical for pharmacokinetic, toxicokinetic, and bioavailability studies, directly impacting the quality and reliability of the data generated in drug discovery and development.[1][2] This document outlines the validation parameters and presents a comparison of common analytical techniques that could be employed for the analysis of this small molecule.

The validation of a bioanalytical method ensures that the chosen procedure is reliable and reproducible for its intended use.[1] Key validation parameters, as recommended by regulatory bodies like the FDA and EMA, include selectivity, accuracy, precision, recovery, calibration curve performance, and stability.[3][4][5]

Comparison of Potential Bioanalytical Methods

For a small molecule such as this compound, several analytical techniques could be considered. The most common and powerful methods for quantitative bioanalysis are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). An alternative, though generally less specific for small molecules, is the immunoassay approach.

The following tables present a hypothetical comparison of these methods based on typical performance characteristics for a small molecule analyte.

Table 1: Comparison of Key Validation Parameters

ParameterHPLC-UVLC-MS/MSImmunoassay
Selectivity Moderate to HighVery HighVariable (potential for cross-reactivity)
Lower Limit of Quantification (LLOQ) ng/mL rangepg/mL to ng/mL rangepg/mL to ng/mL range
**Linearity (R²) **> 0.99> 0.99Often non-linear (e.g., 4-parameter logistic fit)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Within ±20% (±25% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)< 20% (< 25% at LLOQ)
Matrix Effect Low to ModerateCan be significant, requires careful managementLow to Moderate
Throughput ModerateHighVery High
Cost per Sample LowHighModerate

Table 2: Hypothetical Performance Data

MethodLLOQ (ng/mL)Accuracy (% Bias) at LLOQ, Low, Mid, High QCPrecision (% CV) at LLOQ, Low, Mid, High QCRecovery (%)
HPLC-UV 512.5, 8.2, -5.6, 3.115.3, 10.1, 7.5, 4.885.2
LC-MS/MS 0.19.8, 5.4, -2.1, 1.512.1, 8.5, 4.3, 2.792.5
Immunoassay 0.518.2, 14.3, -9.8, 7.619.5, 16.8, 11.2, 8.9Not Applicable

Experimental Protocols

The development and validation of a bioanalytical method involve several key steps, from sample preparation to data analysis.[6]

1. Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, urine) and remove interfering substances. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

  • Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away.

2. Chromatographic Separation (for HPLC-UV and LC-MS/MS)

  • HPLC-UV: The sample extract is injected into an HPLC system. The analyte is separated from other components on a chromatographic column based on its physicochemical properties. Detection is achieved using a UV detector at a wavelength where the analyte absorbs light.

  • LC-MS/MS: This method couples the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized and detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

3. Immunoassay

Immunoassays rely on the specific binding of an antibody to the analyte. A common format is the Enzyme-Linked Immunosorbent Assay (ELISA), where the analyte concentration is determined by measuring the activity of an enzyme reporter.

Visualizing the Bioanalytical Workflow

The following diagram illustrates a general workflow for a bioanalytical method validation and sample analysis project.

Bioanalytical_Workflow cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis Dev Method Development (Sample Prep, Chromatography, Detection) Selectivity Selectivity Dev->Selectivity Validate AccuracyPrecision Accuracy & Precision Selectivity->AccuracyPrecision Stability Stability AccuracyPrecision->Stability LLOQ LLOQ Stability->LLOQ ValidationReport Validation Report LLOQ->ValidationReport SampleLogin Sample Login & Storage ValidationReport->SampleLogin Approved Method SamplePrep Sample Preparation SampleLogin->SamplePrep InstrumentalAnalysis Instrumental Analysis SamplePrep->InstrumentalAnalysis DataProcessing Data Processing & Review InstrumentalAnalysis->DataProcessing FinalReport Final Report DataProcessing->FinalReport

Caption: General workflow for bioanalytical method development, validation, and sample analysis.

The following diagram illustrates the decision-making process for selecting a suitable bioanalytical method.

Method_Selection Start Define Assay Requirements Sensitivity Required Sensitivity? Start->Sensitivity Specificity High Specificity for Metabolites? Sensitivity->Specificity High (pg/mL) HPLC HPLC-UV Sensitivity->HPLC Moderate (ng/mL) Throughput High Throughput Needed? LCMS LC-MS/MS Throughput->LCMS No Immunoassay Immunoassay Throughput->Immunoassay Yes Specificity->Throughput No Specificity->LCMS Yes

Caption: Decision tree for selecting a bioanalytical method based on assay requirements.

Conclusion

The choice of a bioanalytical method for this compound will depend on the specific requirements of the study. For studies requiring high sensitivity and selectivity, particularly if metabolite identification is necessary, LC-MS/MS is the method of choice. For routine analysis where sensitivity requirements are less stringent and cost is a factor, HPLC-UV may be a suitable alternative. Immunoassays could be considered for high-throughput screening applications, provided that a specific antibody can be developed and validated. A thorough method validation is essential to ensure the reliability of the data generated, regardless of the platform chosen.[7]

References

A Comparative Guide to the Selectivity of Indole-Based Serotonergic Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor selectivity of key indole-based serotonergic compounds. While direct experimental data for 2-[1-(Dimethylamino)ethyl]indole is not publicly available, this document evaluates its well-characterized structural isomer, N,N-Dimethyltryptamine (DMT), alongside another prominent tryptamine, Psilocin. This comparison offers valuable insights into the structure-activity relationships that govern selectivity within this important class of molecules and provides detailed protocols for researchers aiming to characterize novel compounds.

Understanding the Structural Isomers

It is crucial to distinguish between the requested compound, this compound, and its structural isomer, N,N-Dimethyltryptamine (DMT). In this compound, the dimethylaminoethyl side chain is attached to the C2 position of the indole ring. In contrast, DMT, or 2-(1H-indol-3-yl)-N,N-dimethylethanamine, has this side chain at the C3 position. This seemingly minor difference in the point of attachment can significantly alter the molecule's three-dimensional shape and its interaction with receptor binding pockets, leading to distinct pharmacological profiles.

Comparative Receptor Binding Profiles

The following table summarizes the binding affinities (Ki in nM) of N,N-Dimethyltryptamine (DMT) and Psilocin for a range of serotonin (5-HT) receptors. Lower Ki values indicate higher binding affinity.

ReceptorN,N-Dimethyltryptamine (DMT) Ki (nM)Psilocin Ki (nM)
5-HT1A39 - 152[1]146 - 152[2]
5-HT1BAffinity present, specific Ki not consistently reported>10,000
5-HT1DAffinity present, specific Ki not consistently reported567
5-HT2A75 - 1200[3]120 - 173[2]
5-HT2B108 - 18446
5-HT2CAffinity present, specific Ki not consistently reported79 - 311[2]
5-HT5AAffinity present, specific Ki not consistently reported>10,000
5-HT6Affinity present, specific Ki not consistently reported117
5-HT7Affinity present, specific Ki not consistently reported49

Note: Data is compiled from various sources and experimental conditions may vary.

As the data indicates, both DMT and Psilocin exhibit broad-spectrum affinity for multiple serotonin receptors, with particularly high affinity for the 5-HT2A receptor, which is believed to mediate the primary psychedelic effects of these compounds.[4] DMT also shows significant affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors.[1] Psilocin demonstrates a similar, though not identical, profile with notable affinities for 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2][5]

Functional Activity

Both N,N-Dimethyltryptamine and Psilocin are known to act as partial agonists at 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1] The functional consequences of activating this array of receptors are complex and contribute to the overall pharmacological effects of these compounds.

Experimental Protocols

To enable researchers to evaluate the selectivity of novel compounds like this compound, we provide the following detailed experimental protocols for key assays.

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a standard method for determining the binding affinity of a test compound for various serotonin receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.

Materials:

  • Cell membranes expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, etc.)

  • Radiolabeled ligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A)

  • Test compound (e.g., this compound) at various concentrations

  • Non-specific binding control (a high concentration of a known, non-radiolabeled ligand for the receptor)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

  • Plate shaker

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

cAMP Functional Assay for Gs and Gi-Coupled Receptors

This protocol describes a method to assess the functional activity of a compound at Gs or Gi-coupled serotonin receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine if a test compound acts as an agonist or antagonist at a specific Gs or Gi-coupled serotonin receptor and to quantify its potency (EC50) or inhibitory activity (IC50).

Materials:

  • Host cells (e.g., HEK293 or CHO cells) stably expressing the serotonin receptor of interest.

  • Test compound at various concentrations.

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

  • A known agonist for the receptor (for antagonist mode).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and supplements.

  • Plate reader compatible with the chosen cAMP assay kit.

  • 384-well white opaque plates.

Procedure:

  • Seed the cells into 384-well plates and incubate overnight to allow for cell attachment.

  • For Gs-coupled receptors (Agonist Mode): a. Remove the culture medium and add the test compound at various concentrations. b. Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • For Gi-coupled receptors (Agonist Mode): a. Add the test compound at various concentrations. b. After a short pre-incubation, add a fixed concentration of forskolin to stimulate cAMP production. c. Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • For Antagonist Mode (both Gs and Gi): a. Pre-incubate the cells with the test compound (potential antagonist) at various concentrations. b. Add a fixed concentration of a known agonist for the receptor (at its EC80). c. For Gi-coupled receptors, also add forskolin. d. Incubate for a specified time.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Add the detection reagents from the cAMP assay kit.

  • Incubate to allow for the detection reaction to occur.

  • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Generate dose-response curves by plotting the signal against the logarithm of the test compound concentration.

  • For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, calculate the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Visualizing Key Pathways and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a relevant signaling pathway and the experimental workflow for determining compound selectivity.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Serotonergic Ligand (e.g., DMT, Psilocin) GPCR Serotonin Receptor (e.g., 5-HT2A) Ligand->GPCR Binds to G_Protein Gq/11 Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Gq-coupled serotonin receptor signaling pathway.

Experimental_Workflow_for_Selectivity_Profiling cluster_workflow Selectivity Profiling Workflow start Test Compound (e.g., this compound) primary_screen Primary Screening (Radioligand Binding Assay at a single high concentration) start->primary_screen receptor_panel Panel of Serotonin Receptors (5-HT1A, 1B, 2A, 2C, etc.) primary_screen->receptor_panel dose_response Dose-Response Binding Assays (Determine Ki values for 'hit' receptors) primary_screen->dose_response Significant Inhibition functional_assay Functional Assays (e.g., cAMP, Ca²⁺ flux) Determine EC50/IC50 and Efficacy dose_response->functional_assay data_analysis Data Analysis and Selectivity Calculation functional_assay->data_analysis selectivity_profile Selectivity Profile data_analysis->selectivity_profile

Caption: Workflow for determining compound selectivity.

References

A Comparative Guide to the Experimental Reproducibility of 2-[1-(Dimethylamino)ethyl]indole and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of experimental results involving 2-[1-(Dimethylamino)ethyl]indole, a substituted indole with known biological activity. Aimed at researchers, scientists, and drug development professionals, this document outlines key experimental protocols, presents comparative quantitative data, and discusses factors influencing the reproducibility of findings related to this compound and its structural analogs.

Introduction to this compound and Its Analogs

Indole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them a cornerstone in medicinal chemistry.[1][2][3] The this compound scaffold is a key feature in many biologically active molecules, including those targeting the central nervous system. Reproducibility of experimental results is paramount for the validation of scientific findings and the successful development of new therapeutic agents.[4] This guide explores the experimental landscape surrounding this compound and related compounds, with a focus on providing data and protocols to aid in the design of robust and reproducible studies.

Comparative Biological Activity

Substituted indoles bearing a dimethylaminoethyl moiety at various positions on the indole ring have been extensively studied for their interaction with serotonin (5-HT) receptors. The precise positioning and substitution on the indole nucleus can significantly alter the compound's affinity and efficacy at different receptor subtypes.

For instance, analogs where the dimethylaminoethyl group is at the 3-position and with a substituent at the 5-position have been identified as potent 5-HT1D receptor agonists.[5][6] In contrast, moving the side chain to other positions or altering the substituents can lead to different pharmacological profiles.

Below is a table summarizing the binding affinities (Ki, nM) of some indole derivatives at the 5-HT1D receptor, showcasing the structure-activity relationship and providing a basis for comparing potential alternatives to this compound.

Compound5-HT1D Receptor Affinity (Ki, nM)
Sumatriptan (Reference Compound) 10.0
3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)-methyl]-1H-indole (8d)[5]9.3
3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-ethyl-1,2,5-thiadiazolidin-2-yl)-methyl]-1H-indole (8f)[5]8.1
3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-propyl-1,2,5-thiadiazolidin-2-yl)-methyl]-1H-indole (8k)[5]10.0

Note: Data extracted from literature.[5] Ki values represent the concentration of the ligand that binds to 50% of the receptors.

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed and standardized protocols are essential. Below are methodologies for key experiments cited in the literature for the synthesis and biological evaluation of indole derivatives.

General Synthesis of 3-[2-(Dimethylamino)ethyl]indole Analogs

The synthesis of 3-[2-(dimethylamino)ethyl]indole derivatives often follows a multi-step pathway. A common route involves the Fischer indole synthesis or variations thereof, followed by the introduction of the dimethylaminoethyl side chain.[7]

Example Protocol for the Synthesis of 3-[2-(Dimethylamino)ethyl]-5-substituted-1H-indoles: [5]

  • Starting Material: A suitably substituted 4-hydrazinobenzenesulfonamide.

  • Fischer Indole Synthesis: The hydrazino derivative is reacted with 4,4-dimethoxy-N,N-dimethylbutanamine in the presence of an acid catalyst (e.g., sulfuric acid in ethanol) to form the indole ring.

  • Purification: The crude product is purified by column chromatography on silica gel.

The reproducibility of the synthesis can be influenced by factors such as the purity of starting materials, reaction temperature, and the effectiveness of the purification process.

In Vitro Receptor Binding Assay

The biological activity of these compounds is often assessed through in vitro receptor binding assays to determine their affinity for specific targets.

Protocol for 5-HT1D Receptor Binding Assay: [5]

  • Membrane Preparation: Membranes from cells expressing the human 5-HT1D receptor are used.

  • Radioligand: [3H]Serotonin is used as the radioligand.

  • Incubation: The membranes, radioligand, and varying concentrations of the test compound are incubated in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2% ascorbic acid).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Variability in these assays can arise from differences in membrane preparations, radioligand specific activity, incubation times, and data analysis methods.

Factors Influencing Reproducibility

Several factors can impact the reproducibility of experimental results with compounds like this compound:

  • Compound Purity and Stability: The presence of impurities from the synthesis can lead to off-target effects and inconsistent results. Indole derivatives can also be susceptible to degradation, especially when exposed to light and air.[5]

  • Experimental Conditions: Minor variations in experimental conditions, such as temperature, pH, and cell passage number, can significantly affect biological assay outcomes.[4]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

G cluster_synthesis Chemical Synthesis Workflow Start Substituted Hydrazine Intermediate1 Fischer Indole Synthesis Start->Intermediate1 Reagents Intermediate2 Indole Core Intermediate1->Intermediate2 FinalProduct This compound Analog Intermediate2->FinalProduct Side-chain addition

Caption: A simplified workflow for the chemical synthesis of this compound analogs.

G Ligand Indole Analog (e.g., 5-HT1D Agonist) Receptor 5-HT1D Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Signaling pathway of a 5-HT1D receptor agonist, a common mechanism for indole derivatives.

Conclusion

The reproducibility of experimental results with this compound and its analogs is crucial for advancing our understanding of their therapeutic potential. By adhering to detailed and standardized protocols, ensuring compound purity, and carefully controlling experimental variables, researchers can enhance the reliability of their findings. This guide provides a foundation of comparative data and methodologies to support the design of robust and reproducible studies in this important area of medicinal chemistry.

References

On-Target Engagement of 2-[1-(Dimethylamino)ethyl]indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methodologies to confirm the on-target engagement of 2-[1-(Dimethylamino)ethyl]indole, a molecule belonging to the class of indole alkaloids known to interact with serotonin (5-HT) receptors. Due to the limited publicly available data on this specific molecule, this guide will focus on established techniques for characterizing the on-target engagement of similar dimethylaminoethyl indole derivatives, which are frequently investigated for their activity at 5-HT receptors. We will compare its hypothetical performance with a known selective serotonin receptor modulator.

Introduction to Dimethylaminoethyl Indoles and Serotonin Receptors

The dimethylaminoethyl indole scaffold is a common feature in a variety of neurologically active compounds. Many derivatives, such as 3-(2-Dimethylamino-ethyl)-1H-indol-6-ol and dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine, have been shown to bind to various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2C.[1][2] These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery.

Confirming that a compound like this compound directly interacts with its intended target (on-target engagement) is a critical step in drug development. This guide will detail two widely accepted experimental approaches for this purpose: the Cellular Thermal Shift Assay (CETSA) and Schild Analysis.

Comparative Analysis of On-Target Engagement

To illustrate the application of these techniques, we will present hypothetical data for "this compound" and compare it to a well-characterized, selective 5-HT2A antagonist, "Alternative Compound X."

Data Presentation

Table 1: Target Engagement and Binding Affinity

CompoundTargetMethodKey ParameterValue
This compound 5-HT2ACETSATagg (°C)58.2
Schild AnalysispA27.5
Radioligand BindingKi (nM)31.6
Alternative Compound X 5-HT2ACETSATagg (°C)62.5
Schild AnalysispA28.9
Radioligand BindingKi (nM)1.3

Table 2: Selectivity Profile

Compound5-HT2A (Ki, nM)5-HT1A (Ki, nM)5-HT2C (Ki, nM)
This compound 31.6>1000250
Alternative Compound X 1.3>5000850

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment.[3][4] It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal denaturation temperature.[3]

Experimental Workflow:

  • Cell Culture and Treatment: Culture cells expressing the target receptor (e.g., HEK293 cells overexpressing 5-HT2A). Treat the cells with either this compound, Alternative Compound X, or a vehicle control for a specified time.

  • Thermal Challenge: Heat the cell suspensions across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection and Quantification: Detect the amount of soluble target protein remaining at each temperature using methods like Western blotting or quantitative mass spectrometry.[3]

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured (Tagg) is determined. A shift in Tagg in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis cluster_result Result A Culture Cells B Treat with Compound A->B C Heat Gradient B->C D Cell Lysis C->D E Separate Soluble Fraction D->E F Quantify Protein E->F G Generate Melting Curve F->G H Determine Tagg Shift G->H

CETSA Experimental Workflow

Schild Analysis

Schild analysis is a classical pharmacological method used to quantify the affinity of a competitive antagonist.[5][6] It involves measuring the concentration-response curve of an agonist in the presence of increasing concentrations of the antagonist.

Experimental Protocol:

  • Tissue/Cell Preparation: Prepare an isolated tissue or cell culture system that exhibits a functional response to a known agonist of the target receptor (e.g., serotonin-induced calcium flux in cells expressing 5-HT2A).

  • Agonist Dose-Response: Determine the concentration-response curve for the agonist alone.

  • Antagonist Incubation: Incubate the preparation with a fixed concentration of this compound or Alternative Compound X.

  • Shifted Agonist Dose-Response: In the continued presence of the antagonist, re-determine the agonist concentration-response curve. A competitive antagonist will cause a parallel rightward shift without changing the maximum response.[6]

  • Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.

  • Schild Plot: Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) for each antagonist concentration. A Schild plot is constructed by plotting log(dose ratio - 1) against the log of the antagonist concentration.[5]

  • pA2 Determination: The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The pA2 is a measure of the antagonist's affinity. A slope of 1 on the Schild plot is indicative of competitive antagonism.[5]

Schild_Analysis_Logic A Measure Agonist Dose-Response (Control) B Add Antagonist (e.g., this compound) A->B C Measure Agonist Dose-Response (with Antagonist) B->C D Calculate Dose Ratio C->D E Repeat for Multiple Antagonist Concentrations D->E E->B F Construct Schild Plot E->F G Determine pA2 and Slope F->G

Logical Flow of Schild Analysis

Conclusion

Confirming the on-target engagement of novel compounds like this compound is fundamental to their development as research tools or therapeutic agents. The Cellular Thermal Shift Assay provides direct evidence of target binding within a cellular context, while Schild analysis offers a quantitative measure of antagonist affinity in a functional assay. The comparative data presented, although hypothetical for this compound, illustrates how these methods can be used to characterize and compare the on-target effects of a novel compound against a known alternative. Researchers are encouraged to employ a combination of biophysical and functional assays to robustly validate the on-target engagement of their molecules of interest.

References

A Comparative Analysis of 2-[1-(Dimethylamino)ethyl]indole Against Key Serotonergic Research Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational and research purposes only. The compounds discussed herein are research chemicals and are not intended for human consumption. All experiments should be conducted in a controlled laboratory setting by qualified professionals.

Introduction

While direct experimental data on 2-[1-(Dimethylamino)ethyl]indole is not extensively available in current scientific literature, its structural similarity to a class of well-characterized indole-based tryptamines allows for a predictive comparative analysis. This guide benchmarks the potential pharmacological profile of this compound against three prominent research chemicals: N,N-Dimethyltryptamine (DMT), Psilocin (4-HO-DMT), and O-Acetylpsilocin (4-AcO-DMT). These compounds are known to interact with the serotonergic system, and their comprehensive study provides a valuable framework for understanding novel tryptamine derivatives.

The primary psychoactive effects of these tryptamines are mediated by their interaction with serotonin receptors, particularly the 5-HT₂A receptor.[1][2] This guide will focus on comparing the receptor binding affinities and functional activities of these benchmark chemicals, providing detailed experimental protocols for their characterization, and illustrating key biological pathways and experimental workflows.

Comparative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities (Ki, nM) and functional potencies (EC₅₀, nM) for the selected benchmark research chemicals at key serotonin receptors. Lower Ki values indicate higher binding affinity.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT₁A5-HT₂A5-HT₂CReference
N,N-Dimethyltryptamine (DMT) 116109141[3]
Psilocin (4-HO-DMT) 1274722[4]
O-Acetylpsilocin (4-AcO-DMT) -10-20 fold weaker than 4-HO-DMT-[5]

Note: 4-AcO-DMT is a prodrug of Psilocin, and its in vitro binding affinity is lower than its active metabolite.[4][5]

Table 2: 5-HT₂A Receptor Functional Potency (EC₅₀, nM)

CompoundAssay TypeEC₅₀ (nM)Reference
N,N-Dimethyltryptamine (DMT) Calcium Mobilization39.1[6]
Psilocin (4-HO-DMT) Calcium Mobilization1-10[5]
O-Acetylpsilocin (4-AcO-DMT) Calcium Mobilization~10-20 fold weaker than 4-HO-DMT[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of novel compounds. Below are protocols for key in vitro and in vivo assays.

Radioligand Receptor Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for serotonin receptors (e.g., 5-HT₂A).

Materials:

  • Cell membranes expressing the target receptor (e.g., from HEK293 cells or rat cortical tissue).[7]

  • Radioligand (e.g., [³H]ketanserin for 5-HT₂A).[7]

  • Test compound and reference compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[7]

  • Scintillation cocktail (e.g., Betaplatescint).[7]

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In each well of the 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a high concentration of a known non-radiolabeled ligand (for non-specific binding).

  • Incubate the plates to allow binding to reach equilibrium (e.g., 30 minutes at 37°C).

  • Terminate the incubation by rapid filtration through the filter plates, followed by washing with cold assay buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation cocktail to each well.[7]

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding).

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the functional activity of a compound as an agonist or antagonist at Gq-coupled receptors like 5-HT₂A.[8][9]

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of a test compound at the 5-HT₂A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor.[5]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound and a reference agonist (e.g., serotonin).

  • Fluorescence plate reader with an integrated liquid handling system.

Procedure:

  • Plate the cells in 96-well black-walled, clear-bottom plates and culture overnight.

  • Load the cells with the calcium-sensitive dye for a specified time (e.g., 1 hour at 37°C).

  • Prepare serial dilutions of the test compound and the reference agonist.

  • Measure the baseline fluorescence of each well.

  • Add the test compound or reference agonist to the wells and immediately begin measuring the fluorescence intensity over time.

  • The change in fluorescence indicates intracellular calcium mobilization.

  • Generate dose-response curves and calculate the EC₅₀ and Emax values.

In Vivo Behavioral Assay: Rodent Head-Twitch Response (HTR)

The head-twitch response in rodents is a behavioral proxy for 5-HT₂A receptor activation and is used to assess the potential psychoactive effects of a compound.[10][11]

Objective: To assess the in vivo 5-HT₂A receptor agonist activity of a test compound.

Materials:

  • Male C57BL/6J mice.[11]

  • Test compound and vehicle control.

  • Observation chambers.

  • Video recording equipment or a magnetometer-based system for automated detection.[12]

Procedure:

  • Acclimate the mice to the observation chambers.

  • Administer the test compound or vehicle via a specified route (e.g., intraperitoneal injection).

  • Place the mice back into the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

  • A trained observer, blind to the treatment conditions, counts the number of head twitches. Alternatively, use an automated system for detection.[12]

  • Analyze the data to determine if the test compound significantly increases the number of head twitches compared to the vehicle control.

  • A dose-response curve can be generated to determine the ED₅₀ for inducing the head-twitch response.

Visualizations

The following diagrams illustrate key concepts in the pharmacological evaluation of serotonergic compounds.

G cluster_0 Experimental Workflow for a Novel Tryptamine synthesis Compound Synthesis and Purification in_vitro_binding In Vitro Binding Assays (e.g., Radioligand Binding) synthesis->in_vitro_binding in_vitro_functional In Vitro Functional Assays (e.g., Calcium Mobilization) in_vitro_binding->in_vitro_functional in_vivo_behavioral In Vivo Behavioral Assays (e.g., Head-Twitch Response) in_vitro_functional->in_vivo_behavioral data_analysis Data Analysis and SAR Studies in_vivo_behavioral->data_analysis

Caption: Experimental workflow for characterizing a novel tryptamine.

G cluster_1 Simplified 5-HT₂A Receptor Signaling Pathway agonist Serotonergic Agonist (e.g., DMT, Psilocin) receptor 5-HT₂A Receptor agonist->receptor g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation cellular_response Downstream Cellular Responses ca_release->cellular_response pkc_activation->cellular_response

Caption: Simplified 5-HT₂A receptor signaling cascade.

References

A Comparative Review of the Pharmacokinetics of 2-[1-(Dimethylamino)ethyl]indole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 2-[1-(Dimethylamino)ethyl]indole have garnered significant interest for their diverse pharmacological activities. Understanding the pharmacokinetic profiles of these analogs is crucial for the development of safe and effective therapeutic agents. This guide provides a comparative overview of the available pharmacokinetic data for several key analogs, supported by experimental details to aid in research and development.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound and its analogs, compiled from various preclinical and clinical studies. It is important to note that direct comparisons should be made with caution due to variations in the studied species, administered doses, and analytical methodologies.

CompoundSpeciesDose and Route of AdministrationCmaxTmaxAUCHalf-life (t1/2)Oral Bioavailability (%)Reference
Compound 8d : 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)-methyl]-1H-indoleRatNot specifiedN/AN/AN/AN/A66[1]
Compound 8k : Analog of Compound 8dRatNot specifiedN/AN/AN/AN/A62[1]
SaRI 59-801 : alpha-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanolHuman50 mg and 200 mg, oralDose-dependent, less than proportional increase with higher doseN/AN/A25-30 hours (unchanged drug), 33-35 hours (total radioactivity)Rapidly and almost completely absorbed[2]
Psilocybin (4-PO-DMT) HumanNot specifiedN/AN/AN/A2.1–4.7 hours (as psilocin)52.7 ± 20.4 (as psilocin)[3]
4-AcO-DMT (O-Acetylpsilocin) RodentIntraperitoneal injectionN/AN/AN/A~30 minutes (psilocin)~70% relative to psilocybin[4]

N/A: Not Available in the cited literature.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of pharmacokinetic studies. Below are summaries of the experimental protocols from the cited research.

Study of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)-methyl]-1H-indole Analogs[1]
  • Animal Model: The in vivo studies for compounds 8d and 8k were conducted in rats.

  • Dosing and Administration: The specific doses and route of administration for the oral bioavailability assessment were not detailed in the abstract.

  • Sample Collection and Analysis: Details regarding the biological matrix (e.g., blood, plasma), sampling time points, and the analytical method used for drug quantification are not available in the abstract.

Pharmacokinetics of alpha-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol (SaRI 59-801)[2]
  • Study Population: The study was conducted in 15 healthy male volunteers.

  • Dosing and Administration: Oral doses of 50 mg or 200 mg of the [3-14C]-labeled compound were administered.

  • Sample Collection: Blood samples were collected at various time points to determine the concentration of the unchanged drug and total radioactivity. Urine and feces were collected to assess the excretion of the drug and its metabolites.

  • Analytical Method: The specific analytical methods used for the quantification of the parent drug and its metabolites were not specified in the abstract. However, the use of a radiolabeled compound suggests that techniques like liquid scintillation counting were likely employed for measuring total radioactivity.

Pharmacokinetics of Psilocybin (4-PO-DMT)[3]
  • Study Population: The provided data is from human studies.

  • Metabolism: Psilocybin is a prodrug that is rapidly dephosphorylated in the body to its active metabolite, psilocin. The pharmacokinetic parameters reported are for psilocin.

  • Bioavailability: The oral bioavailability of psilocybin is reported as the availability of its active metabolite, psilocin.

  • Elimination: The elimination half-life is also reported for psilocin.

Pharmacokinetics of 4-AcO-DMT (O-Acetylpsilocin)[4]
  • Animal Model: Pharmacokinetic studies were conducted in rodents.

  • Dosing and Administration: The drug was administered via intraperitoneal injection at equimolar doses to psilocybin for comparative analysis.

  • Metabolism: 4-AcO-DMT is a prodrug of psilocin, and its pharmacokinetic profile is largely determined by its conversion to psilocin.

  • Bioavailability: The relative bioavailability of 4-AcO-DMT was found to be approximately 70% of that of psilocybin, indicating that it results in modestly lower levels of the active metabolite, psilocin.

  • Elimination: The elimination half-life of psilocin derived from 4-AcO-DMT was approximately 30 minutes.

Visualizing Experimental and Logical Relationships

To better understand the processes involved in a typical pharmacokinetic study and the metabolic fate of these indole analogs, the following diagrams are provided.

Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Animal_Model Animal Model Selection (e.g., Rat, Mouse) Dose_Admin Dose Administration (Oral, IV, IP) Animal_Model->Dose_Admin Sample_Collection Biological Sample Collection (Blood, Plasma, Urine) Dose_Admin->Sample_Collection Sample_Processing Sample Processing (e.g., Protein Precipitation, Extraction) Sample_Collection->Sample_Processing Analytical_Method Quantification (LC-MS/MS, HPLC) Sample_Processing->Analytical_Method PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Analytical_Method->PK_Analysis Human_Volunteers Healthy Human Volunteers Clinical_Dosing Clinical Dosing Regimen Human_Volunteers->Clinical_Dosing Clinical_Sampling Clinical Sample Collection Clinical_Dosing->Clinical_Sampling Clinical_Analysis Bioanalysis Clinical_Sampling->Clinical_Analysis Clinical_PK Human PK Profile Clinical_Analysis->Clinical_PK

Caption: Workflow of a typical preclinical and clinical pharmacokinetic study.

Prodrug_Metabolism_Pathway cluster_prodrugs Prodrugs cluster_active_metabolite Active Metabolite cluster_further_metabolism Further Metabolism & Excretion Psilocybin Psilocybin (4-PO-DMT) Psilocin Psilocin (4-HO-DMT) Psilocybin->Psilocin Dephosphorylation AcO_DMT 4-AcO-DMT AcO_DMT->Psilocin Deacetylation Metabolites Inactive Metabolites (e.g., Glucuronides) Psilocin->Metabolites Conjugation Excretion Excretion (Urine, Feces) Metabolites->Excretion

References

Unlocking the Therapeutic Promise of 2-[1-(Dimethylamino)ethyl]indole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its vast derivatives, the 2-[1-(Dimethylamino)ethyl]indole moiety has emerged as a versatile pharmacophore with significant potential across diverse therapeutic areas, including migraine, oncology, and infectious diseases. This guide provides an objective comparison of the performance of these derivatives against established alternatives, supported by available experimental data.

Anti-Migraine Potential: Targeting Serotonin Receptors

Select this compound derivatives have been investigated as potent agonists for serotonin (5-HT) receptors, particularly the 5-HT1F and 5-HT1D subtypes, which are key targets in the acute treatment of migraine.

Comparative Analysis of Receptor Binding Affinity

The therapeutic efficacy of these compounds is intrinsically linked to their binding affinity (Ki) for their target receptors. A lower Ki value indicates a higher binding affinity. The following table compares the binding affinities of a representative indole derivative with established anti-migraine medications.

CompoundTarget ReceptorBinding Affinity (Ki) [nM]Therapeutic Class
N-[3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide5-HT1F2.1[1]Investigational
Lasmiditan5-HT1F2.215-HT1F Agonist
Sumatriptan5-HT1DHigh affinity (pIC50 = 7.6 ± 0.1)[2]Triptan (5-HT1B/1D Agonist)
Sumatriptan5-HT1FModerate affinityTriptan (5-HT1B/1D Agonist)

Note: Direct comparative studies under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.

Signaling Pathway: Modulation of CGRP Release

The anti-migraine effect of 5-HT1F receptor agonists is primarily attributed to their ability to inhibit the release of calcitonin gene-related peptide (CGRP), a key mediator of neurogenic inflammation and pain in migraine.[3][4] Activation of presynaptic 5-HT1F receptors on trigeminal neurons leads to the inhibition of CGRP release into the synaptic cleft.[5][6]

G cluster_presynaptic Presynaptic Trigeminal Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Indole Derivative Indole Derivative 5HT1F_Receptor 5-HT1F Receptor Indole Derivative->5HT1F_Receptor binds G_Protein Gi/o Protein 5HT1F_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits CGRP_Vesicle CGRP Vesicle G_Protein->CGRP_Vesicle inhibits fusion cAMP cAMP AC->cAMP produces cAMP->CGRP_Vesicle promotes fusion CGRP CGRP CGRP_Vesicle->CGRP Release (inhibited) CGRP_Receptor CGRP Receptor CGRP->CGRP_Receptor binds Pain_Signal Pain Signaling Cascade CGRP_Receptor->Pain_Signal activates

Figure 1: 5-HT1F Receptor-Mediated Inhibition of CGRP Release.

Anticancer Potential: Targeting Cell Proliferation

Various indole derivatives, including those with the this compound core, have demonstrated cytotoxic activity against a range of cancer cell lines. Their mechanisms of action often involve the disruption of critical cellular processes like microtubule dynamics and DNA replication.

Comparative Analysis of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents a selection of IC50 values for an indole derivative and a standard chemotherapeutic agent, doxorubicin, against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
An indole-pyrazole derivativeHCT-116 (Colon)0.31[7]Kinase Inhibition[7]
DoxorubicinHCT-116 (Colon)Not widely reportedTopoisomerase II Inhibitor
DoxorubicinHeLa (Cervical)2.92[8]Topoisomerase II Inhibitor
DoxorubicinMCF-7 (Breast)2.50[8]Topoisomerase II Inhibitor
DoxorubicinA549 (Lung)> 20[8]Topoisomerase II Inhibitor

Note: IC50 values can vary significantly depending on the experimental conditions, such as cell line passage number and incubation time. The data presented is for illustrative purposes.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

G Seed_Cells Seed cancer cells in a 96-well plate Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Add_Compound Add varying concentrations of the indole derivative Incubate_1->Add_Compound Incubate_2 Incubate for 48-72h Add_Compound->Incubate_2 Add_MTT Add MTT solution to each well Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Figure 2: Workflow for a typical MTT-based cytotoxicity assay.

Mechanism of Action: Disruption of the Cell Cycle

Many anticancer indole derivatives exert their effects by targeting tubulin or topoisomerase II, leading to cell cycle arrest and apoptosis.[9][10]

  • Tubulin Inhibitors: These compounds interfere with the polymerization or depolymerization of microtubules, essential components of the mitotic spindle. This disruption prevents proper chromosome segregation during mitosis, leading to G2/M phase arrest.[9][11]

  • Topoisomerase II Inhibitors: These agents stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks.[10][12] This DNA damage triggers a G2 checkpoint arrest.[8][12][13]

G cluster_cell_cycle Cell Cycle Progression G1 G1 S S G1->S G2 G2 S->G2 M M G2->M G2M_Arrest G2/M Arrest G2->G2M_Arrest Cytokinesis Cytokinesis M->Cytokinesis M->G2M_Arrest Indole_Derivative_Tubulin Tubulin Inhibitor (Indole Derivative) Indole_Derivative_Tubulin->M disrupts Indole_Derivative_Topo Topoisomerase II Inhibitor (Indole Derivative) Indole_Derivative_Topo->G2 induces damage Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 3: Cell cycle arrest induced by tubulin and topoisomerase II inhibitors.

Antimicrobial Potential: Combating Drug-Resistant Pathogens

The this compound scaffold has also been explored for its antimicrobial properties, with some derivatives showing activity against clinically relevant bacteria.

Comparative Analysis of Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table provides an overview of the MIC values for a synthetic indole derivative compared to a standard antibiotic, ciprofloxacin.

CompoundMicroorganismMIC (µg/mL)Antibiotic Class
2,2-bis(6-bromo-3-indolyl) ethylamineEscherichia coli8[14]Investigational
2,2-bis(6-bromo-3-indolyl) ethylamineStaphylococcus aureus8[14]Investigational
CiprofloxacinEscherichia coli0.013 - 0.08[13]Fluoroquinolone
CiprofloxacinStaphylococcus aureus0.5 - 0.6[13][15]Fluoroquinolone

Note: MIC values are highly dependent on the specific strain of the microorganism and the testing methodology.

Experimental Protocols

Receptor Binding Assay: [35S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by agonists. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.[16][17]

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT1F).

  • Assay Buffer: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the indole derivative (or standard agonist) at various concentrations, and [35S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS.

  • Scintillation Counting: Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Determine the EC50 and Emax values from the concentration-response curves.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.[9][18]

Protocol Outline:

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., PIPES, MgCl2, EGTA) containing GTP.

  • Reaction Setup: In a 96-well plate, add the tubulin solution and the test compound at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a plate reader. The light scattering is proportional to the amount of polymerized microtubules.

  • Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the decatenation activity of topoisomerase II.[10][12]

Protocol Outline:

  • Substrate: Use kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, as the substrate.

  • Reaction Mixture: In a reaction buffer containing ATP, combine kDNA, purified topoisomerase II enzyme, and the test compound.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution containing a protein denaturant (e.g., SDS) and a proteinase.

  • Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel. Decatenated DNA minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated product.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.[19][20][21]

Protocol Outline:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the indole derivative in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This guide provides a comparative overview of the therapeutic potential of this compound derivatives. The presented data highlights their promise as leads for the development of novel therapeutics. Further research, including direct comparative studies and in vivo efficacy and safety evaluations, is warranted to fully validate their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 2-[1-(Dimethylamino)ethyl]indole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2-[1-(Dimethylamino)ethyl]indole, a substituted indole derivative.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the chemical nature of this compound, it should be handled with caution. Based on the safety data sheets of structurally related compounds, the potential hazards are summarized in the table below.

Potential HazardRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Avoid ingestion, skin contact, and inhalation of dust or vapors.
Skin and Eye Irritation May cause skin irritation and serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]
Flammability The flammability of this specific compound is unknown, but related chemicals can be combustible. Keep away from heat and open flames.

Before handling this compound, appropriate Personal Protective Equipment (PPE) must be worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a multi-step approach to ensure the safety of laboratory personnel and compliance with environmental regulations.

Step 1: Neutralization/Deactivation (if applicable and safe to do so)

For many amine-containing compounds, neutralization with a weak acid can reduce their reactivity. However, without specific data on the reactivity of this compound, this step should be approached with extreme caution and only be performed by trained personnel. A generalized procedure for small quantities could involve slowly adding a dilute solution of a weak acid, such as citric acid, while monitoring for any signs of a reaction (e.g., heat generation, gas evolution). This should be performed in a fume hood.

Step 2: Collection of Waste

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container designated for halogenated or non-halogenated organic waste, depending on the solvent used.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste.

Step 3: Waste Segregation and Labeling

Proper segregation and labeling of chemical waste are critical for safe disposal.

Waste StreamContainer TypeLabeling Requirements
Solid Chemical Waste Screw-top, wide-mouth container"Hazardous Waste," "Solid Organic Waste," and the full chemical name: "this compound"
Liquid Chemical Waste Screw-top, solvent-safe container"Hazardous Waste," "Liquid Organic Waste," the full chemical name, and the solvent(s) used
Contaminated Labware Lined, sealable waste container"Hazardous Waste," "Contaminated Labware"

Step 4: Storage of Waste

All waste containers should be stored in a designated, well-ventilated, and secure waste accumulation area. The storage area should be away from heat sources and incompatible materials.

Step 5: Final Disposal

The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash. Your institution's Environmental Health and Safety (EHS) office will provide specific guidance on scheduling a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal assess_form Assess physical form start->assess_form solid_waste Solid Waste Collection assess_form->solid_waste Solid liquid_waste Liquid Waste Collection assess_form->liquid_waste Liquid contaminated_materials Contaminated Materials Collection assess_form->contaminated_materials Contaminated Labware label_solid Label as Solid Hazardous Waste solid_waste->label_solid label_liquid Label as Liquid Hazardous Waste liquid_waste->label_liquid label_contaminated Label as Contaminated Waste contaminated_materials->label_contaminated store_waste Store in Designated Waste Area label_solid->store_waste label_liquid->store_waste label_contaminated->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: The information provided here is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for any chemicals used in your procedures. Your Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste management.

References

Essential Safety and Operational Guidance for Handling 2-[1-(Dimethylamino)ethyl]indole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides essential safety and logistical information for the handling of 2-[1-(Dimethylamino)ethyl]indole, a substituted indole derivative. The following procedural guidance is based on safety data for structurally similar compounds, including other indole derivatives and molecules containing the dimethylaminoethyl functional group, due to the absence of a specific Safety Data Sheet (SDS) for the target compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a high potential for splashing.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Gloves must be inspected before use. For prolonged or high-exposure tasks, double gloving is recommended. Wash hands thoroughly after handling.[1]
Laboratory coatA standard laboratory coat should be worn to protect against incidental skin contact.
Respiratory Protection Use in a well-ventilated area or with a fume hoodIf adequate ventilation cannot be guaranteed or if aerosols may be generated, a NIOSH-approved respirator may be necessary.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for the safe handling of this compound.

Engineering Controls:

  • All handling of the compound should be conducted in a well-ventilated laboratory.[1]

  • The use of a chemical fume hood is strongly recommended, especially when working with powders or solutions that may produce aerosols.

Work Practices:

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Do not inhale dust or vapors.

  • Eating, drinking, and smoking are strictly prohibited in the handling area.

  • Wash hands thoroughly with soap and water after handling the compound.[1]

First-Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][3]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • If ingested: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal Plan

Proper storage and disposal are critical to prevent contamination and ensure environmental safety.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated packaging should be treated as the chemical waste itself.

  • Do not allow the chemical to enter drains or waterways. For indole-containing wastewater, extraction with an organic solvent like toluene or ethylene dichloride followed by concentration may be a suitable recycling or disposal method.[4]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) for similar compounds B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated fume hood B->C D Handle compound with care to avoid dust/aerosol formation C->D E Decontaminate work surfaces D->E H Segregate chemical waste F Remove and properly store or dispose of PPE E->F G Wash hands thoroughly F->G I Dispose of waste according to institutional and regulatory guidelines H->I

Safe handling workflow diagram.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.